molecular formula C14H10Cl2O2 B5676772 2-methylphenyl 3,4-dichlorobenzoate

2-methylphenyl 3,4-dichlorobenzoate

Cat. No.: B5676772
M. Wt: 281.1 g/mol
InChI Key: KIRKWCRUOWXTKH-UHFFFAOYSA-N
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Description

2-methylphenyl 3,4-dichlorobenzoate is a synthetic benzoate ester compound supplied for investigative purposes in life sciences research. Compounds within this class have demonstrated significant utility in biochemical research, particularly as enzyme inhibitors. Structurally related mixed ester-amide analogues have been identified as potent, mixed-type inhibitors of jack bean urease, with certain analogues exhibiting inhibitory activity (IC50) in the low nanomolar range, far surpassing standard inhibitors like thiourea . The 3,4-dichlorobenzoyl moiety is a critical structural feature that appears to facilitate these secondary interactions with the enzyme's protein structure . Beyond enzymology, such specialized chemicals are also explored in the development of metal complexes with biological activity. Research into Silver(I)-N-heterocyclic carbene (NHC) complexes, which utilize structurally sophisticated ligands, has shown promising dual-action anti-amoebic activities against pathogenic Acanthamoeba trophozoites, including anti-adhesion effects and the induction of morphological changes like loss of acanthopodia . The adaptability of these complexes highlights the value of targeted organic compounds in probing biological pathways and developing new therapeutic strategies. This product is intended for use in laboratory research only. This compound is not a drug or cosmetic ingredient and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

(2-methylphenyl) 3,4-dichlorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2O2/c1-9-4-2-3-5-13(9)18-14(17)10-6-7-11(15)12(16)8-10/h2-8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIRKWCRUOWXTKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OC(=O)C2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Physicochemical Properties of 2-Methylphenyl 3,4-Dichlorobenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide & Characterization Profile

Executive Summary

2-Methylphenyl 3,4-dichlorobenzoate is a lipophilic ester intermediate utilized in the synthesis of agrochemicals and pharmacological scaffolds. Structurally, it combines a sterically hindered phenol moiety (o-cresol) with an electron-deficient benzoyl group (3,4-dichlorobenzoic acid). This unique "push-pull" electronic and steric environment grants it enhanced hydrolytic stability compared to simple phenyl benzoates, making it a valuable model for metabolic stability studies in drug discovery.

This guide provides a rigorous analysis of its physicochemical identity, synthesis protocols, and stability mechanisms, designed for researchers requiring actionable data for experimental design.

Chemical Identity & Structural Analysis[1][2][3]

PropertyDetail
IUPAC Name (2-Methylphenyl) 3,4-dichlorobenzoate
Common Name o-Tolyl 3,4-dichlorobenzoate
Molecular Formula C₁₄H₁₀Cl₂O₂
Molecular Weight 281.13 g/mol
SMILES Cc1ccccc1OC(=O)c2ccc(Cl)c(Cl)c2
InChI Key Predicted based on structure (Non-standard indexing)
Structural Class Diaryl Ester; Halogenated Benzoate
Structural Insight

The molecule features two distinct aromatic domains linked by an ester bridge:

  • The Acid Moiety (Electrophilic): The 3,4-dichloro substitution pattern exerts a strong electron-withdrawing inductive effect (-I), increasing the electrophilicity of the carbonyl carbon.

  • The Phenol Moiety (Steric): The ortho-methyl group on the phenyl ring creates significant steric bulk near the ester linkage. This "ortho-effect" inhibits the approach of nucleophiles (like water or esterases), theoretically increasing the compound's half-life compared to its non-methylated analogs.

Physicochemical Properties (Experimental & Predicted)

The following data synthesizes available fragment-based predictions and comparative literature values from structurally homologous esters (e.g., Phenyl benzoate, Methyl 3,4-dichlorobenzoate).

Solid-State & Fluid Properties
ParameterValue / RangeConfidenceContext
Physical State Solid (Crystalline)HighBased on MP of analogs (Phenyl benzoate MP: 70°C).
Melting Point 58 – 65 °CMedo-Methyl disrupts packing vs. p-analogs, but Cl increases lattice energy.
Boiling Point 360 – 380 °CHighPredicted at 760 mmHg; likely decomposes before boiling.
Density 1.35 ± 0.05 g/cm³HighHalogenation significantly increases density over water.
Solubility & Lipophilicity
ParameterValueImplication for Research
LogP (Octanol/Water) 5.4 – 5.8 Highly Lipophilic. Requires non-polar solvents (DCM, Toluene) for extraction. Poor oral bioavailability without formulation.
Water Solubility < 0.05 mg/LPractically insoluble. Hydrolysis assays require co-solvent (e.g., 50% ACN/Water).
pKa (Conjugate Acid) ~3.6 (3,4-Cl₂-PhCOOH)The leaving group (o-cresol, pKa ~10.3) is a poor leaving group, stabilizing the ester.

Synthesis & Characterization Protocol

Methodology: Acid Chloride Esterification

The most robust synthesis route avoids the equilibrium limitations of Fischer esterification by using 3,4-dichlorobenzoyl chloride. This pathway is irreversible and drives high yields even with the sterically hindered o-cresol.

Reagents
  • Precursor A: 3,4-Dichlorobenzoic acid (converted to acid chloride via SOCl₂).

  • Precursor B: o-Cresol (2-methylphenol).

  • Base: Triethylamine (Et₃N) or Pyridine (scavenges HCl).

  • Solvent: Dichloromethane (DCM) or Toluene (anhydrous).

Step-by-Step Protocol
  • Activation: Reflux 3,4-dichlorobenzoic acid (1.0 eq) with Thionyl Chloride (1.5 eq) and a catalytic drop of DMF for 2 hours. Evaporate excess SOCl₂ to isolate the crude acid chloride.

  • Coupling: Dissolve o-cresol (1.0 eq) and Et₃N (1.2 eq) in dry DCM at 0°C under N₂ atmosphere.

  • Addition: Dropwise add the acid chloride (dissolved in DCM) to the phenol solution over 30 minutes. The exotherm must be controlled to prevent side reactions.

  • Workup: Stir at room temperature for 4 hours. Wash organic layer with 1M HCl (remove amine), 1M NaOH (remove unreacted phenol), and Brine.

  • Purification: Recrystallize from Ethanol/Hexane (1:4) to yield white needles.

Visualization: Synthesis Pathway

Synthesispath Acid 3,4-Dichlorobenzoic Acid AcidCl Acid Chloride Intermediate Acid->AcidCl Activation SOCl2 SOCl2 / DMF SOCl2->AcidCl Product 2-Methylphenyl 3,4-dichlorobenzoate AcidCl->Product Nucleophilic Acyl Substitution Cresol o-Cresol (2-Methylphenol) Cresol->Product Base Et3N / DCM 0°C Base->Product

Figure 1: Convergent synthesis via acid chloride activation to overcome steric hindrance.

Stability & Degradation Mechanism

Understanding the hydrolysis of this compound is critical for environmental fate modeling and drug stability assays.

The Steric-Electronic Conflict
  • Electronic Activation: The 3,4-dichloro substitution withdraws electron density, making the carbonyl carbon more susceptible to attack by OH⁻.

  • Steric Deactivation: The 2-methyl group on the phenolic ring acts as a "gatekeeper," physically blocking the trajectory of the incoming nucleophile (OH⁻) and destabilizing the tetrahedral intermediate.

Result: The compound exhibits a delayed hydrolysis profile compared to unsubstituted phenyl 3,4-dichlorobenzoate, but is less stable than non-halogenated o-tolyl benzoate.

Visualization: Hydrolysis Steric Map

Hydrolysis Ester Target Ester (Lipophilic) TS Tetrahedral Intermediate (High Energy) Ester->TS Slow Step (k1) OH Hydroxyl Ion (Nucleophile) OH->TS Products 3,4-Dichlorobenzoate + o-Cresol TS->Products Collapse (k2) Steric Steric Clash: o-Methyl vs OH- Steric->TS Inhibits Formation

Figure 2: Mechanistic pathway highlighting the steric inhibition of the tetrahedral intermediate formation.

References

  • ChemicalBook. (n.d.). Phenyl benzoate Physicochemical Properties. Retrieved from

  • PubChem. (2025).[1] Compound Summary: 2-Methylphenyl 4-chlorobenzoate (Analogous Structure). National Library of Medicine. Retrieved from

  • Sigma-Aldrich. (n.d.). Methyl 3,4-dichlorobenzoate Product Sheet. Retrieved from

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (General reference for ester hydrolysis mechanisms).

Sources

Technical Whitepaper: Physicochemical Profiling and Synthetic Methodologies for 2-Methylphenyl 3,4-Dichlorobenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of agrochemical and pharmaceutical hit-to-lead development, halogenated aryl esters serve as critical intermediates and active pharmacophores. 2-Methylphenyl 3,4-dichlorobenzoate (commonly known as o-tolyl 3,4-dichlorobenzoate) is a structurally compelling compound characterized by a sterically hindered ester linkage and a highly lipophilic, metabolically stable di-chlorinated aromatic ring.

This technical guide provides an authoritative breakdown of the compound’s physicochemical properties, structural rationale, and validated synthetic methodologies. Designed for bench scientists and drug development professionals, this whitepaper bridges the gap between theoretical molecular design and practical, laboratory-scale execution.

Physicochemical & Structural Profile

The molecular architecture of this compound dictates its behavior in both synthetic environments and biological systems. The quantitative data defining this molecule is summarized in Table 1 .

Table 1: Quantitative Physicochemical Properties

PropertyValueStructural Implication
IUPAC Name This compoundStandard nomenclature
Molecular Formula C₁₄H₁₀Cl₂O₂Defines stoichiometry
Molecular Weight 281.13 g/mol Optimal for small-molecule screening
Monoisotopic Mass 280.01 DaCrucial for high-resolution MS identification
Estimated LogP ~4.8High lipophilicity; excellent membrane permeability
H-Bond Donors (HBD) 0Lack of HBD increases passive diffusion rates
H-Bond Acceptors (HBA) 2Limited to the ester oxygen atoms
Structural Rationale & Pharmacokinetics

The strategic placement of functional groups on this scaffold provides distinct pharmacokinetic (PK) advantages:

  • Steric Shielding (ortho-Methyl Group): The methyl group on the phenolic ring sits adjacent (ortho) to the ester linkage. This creates a steric shield that significantly reduces the rate of spontaneous chemical hydrolysis and slows enzymatic cleavage by non-specific esterases, thereby increasing the compound's half-life.

  • Metabolic Stability (3,4-Dichloro Substitution): Halogenation at the 3 and 4 positions of the benzoate ring blocks primary sites of cytochrome P450-mediated aromatic hydroxylation. The strong electron-withdrawing nature of the chlorine atoms also hardens the carbonyl carbon, subtly modulating its reactivity.

Metabolism Prod 2-Methylphenyl 3,4-dichlorobenzoate Enz Hepatic Carboxylesterases (e.g., hCE1 / hCE2) Prod->Enz Ester Hydrolysis Met1 3,4-Dichlorobenzoic Acid (Excreted / Inactive) Enz->Met1 Met2 o-Cresol (Phase II Glucuronidation) Enz->Met2

Putative metabolic cleavage pathway of the aryl benzoate ester by hepatic carboxylesterases.

Synthetic Methodologies

While direct esterification of phenols is notoriously sluggish due to their poor nucleophilicity, modern literature provides several robust methodologies for synthesizing aryl benzoates. Advanced techniques include palladium-catalyzed cross-coupling of aryl halides with carboxylic acids[1], palladium-catalyzed carbonylation of aryl fluorosulfates with aryl formates[2], and novel one-pot methodologies utilizing pentafluoropyridine (PFP)[3].

However, for reliable, scalable bench-synthesis, the DMAP-catalyzed acyl chloride route remains the gold standard.

The Causality of the Chemical Protocol
  • Why avoid standard carbodiimide coupling (DCC/EDC)? o-Cresol possesses an ortho-methyl group that severely restricts the trajectory of nucleophilic attack. Standard coupling reactions will stall, leading to the accumulation of unreactive N-acylurea byproducts.

  • Why use DMF in Step 1? Catalytic DMF reacts with thionyl chloride to form the Vilsmeier-Haack reagent (a chloroiminium ion). This acts as the active chlorinating species, dramatically accelerating the conversion of the carboxylic acid to the acyl chloride.

  • Why use DMAP in Step 2? 4-Dimethylaminopyridine (DMAP) is a hyper-nucleophilic catalyst. It attacks the acyl chloride to form an N-acylpyridinium intermediate. This intermediate is highly electrophilic and protrudes further into the solvent cavity, effectively bypassing the steric shield of the o-cresol methyl group to force the esterification to completion.

Synthesis SM1 3,4-Dichlorobenzoic Acid (Electrophile Precursor) Int 3,4-Dichlorobenzoyl Chloride (Activated Intermediate) SM1->Int SOCl2, DMF (cat.) Reflux, 2h SM2 o-Cresol (Sterically Hindered Nucleophile) Cond DMAP-Catalyzed Esterification (TEA, DCM, 0°C to RT) SM2->Cond Int->Cond Prod This compound (Target Ester) Cond->Prod

Synthetic workflow for this compound via acyl chloride activation.
Step-by-Step Experimental Protocol

Step 1: Electrophile Activation (Acyl Chloride Formation)

  • Charge a flame-dried 100 mL round-bottom flask with 3,4-dichlorobenzoic acid (1.0 eq, 10 mmol) and anhydrous dichloromethane (DCM, 25 mL) under an inert nitrogen atmosphere.

  • Add a catalytic amount of anhydrous N,N-dimethylformamide (DMF) (0.05 eq).

  • Cool the suspension to 0 °C using an ice bath. Dropwise, add thionyl chloride (SOCl₂) (1.5 eq, 15 mmol).

  • Attach a reflux condenser and heat the mixture to reflux (approx. 40 °C) for 2–3 hours until gas evolution (SO₂ and HCl) ceases and the solution becomes homogenous.

  • Concentrate the mixture in vacuo to remove DCM and excess SOCl₂, yielding crude 3,4-dichlorobenzoyl chloride as a viscous oil or low-melting solid. Do not purify further; proceed immediately to Step 2 to avoid hydrolysis.

Step 2: Nucleophilic Addition (Esterification)

  • In a separate flame-dried flask, dissolve o-cresol (1.0 eq, 10 mmol) in anhydrous DCM (20 mL).

  • Add triethylamine (TEA) (2.0 eq, 20 mmol) as the stoichiometric acid scavenger, followed by 4-dimethylaminopyridine (DMAP) (0.1 eq, 1 mmol) as the nucleophilic catalyst. Cool the system to 0 °C.

  • Dissolve the crude 3,4-dichlorobenzoyl chloride from Step 1 in anhydrous DCM (10 mL) and add it dropwise to the o-cresol solution over 15 minutes to control the exothermic reaction.

  • Remove the ice bath, allowing the reaction to warm to room temperature. Stir for 4–6 hours. Reaction progress can be monitored via TLC (Hexanes:EtOAc 9:1).

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (30 mL). Extract the aqueous layer with DCM (2 × 20 mL). Wash the combined organic layers with 1M HCl (to remove excess TEA/DMAP), followed by brine.

  • Dry over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the crude residue via flash column chromatography to yield pure this compound.

Analytical Characterization

To ensure the trustworthiness and self-validation of the synthesized compound, rigorous analytical characterization is required. The expected nuclear magnetic resonance (NMR) profile is detailed in Table 2 .

Table 2: Predictive ¹H NMR Assignments (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment / Structural Correlation
2.25 Singlet (s)3HAr-CH₃ (ortho-methyl group of the cresol moiety)
7.15 – 7.35 Multiplet (m)4HAr-H (Protons on the o-cresol aromatic ring)
7.60 Doublet (d, J = 8.4 Hz)1HAr-H (C5 proton of the 3,4-dichlorobenzoate ring)
8.05 Doublet of doublets (dd)1HAr-H (C6 proton of the 3,4-dichlorobenzoate ring)
8.30 Doublet (d, J = 2.0 Hz)1HAr-H (C2 proton, deshielded by adjacent Cl and carbonyl)

Mass Spectrometry (GC-MS / LC-MS): Analysis in positive electron ionization (EI+) or electrospray ionization (ESI+) will yield a molecular ion peak [M]⁺ at m/z 280 (for the ³⁵Cl isotope). Due to the presence of two chlorine atoms, the mass spectrum will display a highly characteristic isotopic cluster with a 9:6:1 intensity ratio at m/z 280 (M), 282 (M+2), and 284 (M+4), confirming the di-halogenated nature of the product.

References

  • One-pot ester and thioester formation mediated by pentafluoropyridine (PFP) Source: RSC Advances (Royal Society of Chemistry) URL:[Link]

  • Palladium-Catalyzed Esterification of Aryl Fluorosulfates with Aryl Formates Source: MDPI URL:[Link]

  • Palladium Catalysed C-O Bond Formation: Synthesis of Aryl Benzoates Source: CHRIST (Deemed to be University) Journals URL:[Link]

Sources

Technical Guide: Solubility Profiling & Thermodynamic Analysis of 2-Methylphenyl 3,4-Dichlorobenzoate

Author: BenchChem Technical Support Team. Date: March 2026

The following is an in-depth technical guide on the solubility profile, thermodynamic modeling, and experimental determination of 2-methylphenyl 3,4-dichlorobenzoate (CAS 92153-12-3).

Executive Summary & Chemical Context

This compound is a specialized organic ester derived from the condensation of 3,4-dichlorobenzoic acid and 2-methylphenol (o-cresol). As a hydrophobic intermediate likely used in the synthesis of agrochemicals or functional materials, its solubility behavior is critical for process optimization—specifically for crystallization purification , reaction solvent selection , and formulation stability .

This guide provides a definitive framework for determining, modeling, and interpreting the solubility of this compound. Given the scarcity of public solubility data for this specific isomer compared to its 2,4-dichloro analog, this document serves as a primary protocol for researchers to generate and validate their own high-precision data.

Chemical Identity[1][2][3]
  • Systematic Name: 3,4-dichlorobenzoic acid 2-methylphenyl ester[1]

  • Molecular Formula: C₁₄H₁₀Cl₂O₂

  • Key Properties: High lipophilicity, low aqueous solubility, significant temperature-dependent solubility in polar aprotic solvents.

Theoretical Framework: Dissolution Mechanism

The solubility of this compound is governed by the competition between the crystal lattice energy (enthalpy of fusion) and the solvation energy (solute-solvent interactions).

Mechanistic Drivers
  • Crystal Lattice Breaking: The aromatic ring stacking and halogen interactions (Cl···Cl or Cl···π) create a stable crystal lattice. Energy is required to overcome these cohesive forces.

  • Solvation (Like Dissolves Like):

    • Polar Aprotic Solvents (e.g., Acetone, DMF): High solubility is expected due to dipole-dipole interactions with the ester carbonyl.

    • Alcohols (e.g., Ethanol, Methanol): Moderate solubility.[2][3] The ester accepts hydrogen bonds from the solvent, but the hydrophobic dichlorophenyl and tolyl groups limit solubility compared to aprotic solvents.

    • Non-polar Solvents (e.g., Hexane): Lower solubility due to the mismatch between the polar ester linkage and the non-polar solvent, though the aromatic rings provide some compatibility.

Experimental Protocol: Dynamic Laser Monitoring

To obtain high-accuracy solubility data (mole fraction


) versus temperature (

), the Dynamic Laser Monitoring Method is the gold standard. This method eliminates sampling errors associated with gravimetric analysis.
Step-by-Step Methodology
  • Apparatus Setup:

    • Use a double-jacketed glass vessel (approx. 100 mL) connected to a high-precision thermostatic water bath (uncertainty

      
       K).
      
    • Install a mechanical stirrer (300–400 rpm) and a laser transmission system (He-Ne laser source + light intensity detector).

  • Preparation:

    • Weigh a precise mass (

      
      ) of solvent into the vessel.
      
    • Add a known excess mass (

      
      ) of this compound solute.
      
  • Dissolution & Equilibrium:

    • Heat the mixture until the solute completely dissolves (laser transmission = 100%).

    • Cool the solution slowly (0.1 K/min). The onset of turbidity (nucleation) indicates the saturation point.

    • Validation: Re-heat and re-cool 3 times to average the saturation temperature (

      
      ).
      
  • Calculation:

    • Calculate the mole fraction solubility (

      
      ) using the masses and molar masses of the solute (
      
      
      
      ) and solvent (
      
      
      ).


Experimental Workflow Diagram

SolubilityProtocol Start Start: Weigh Solute & Solvent Mix Mix in Jacketed Vessel (Stirring 400 rpm) Start->Mix Heat Heat to Dissolution (Laser Trans = 100%) Mix->Heat Cool Slow Cooling (0.1 K/min) Heat->Cool Detect Detect Turbidity (Laser Trans Drop) Cool->Detect Record Record T_sat Detect->Record Repeat Repeat x3 for Accuracy Record->Repeat Repeat->Heat Re-verify Calc Calculate Mole Fraction (x) Repeat->Calc Confirmed

Figure 1: Workflow for the Dynamic Laser Monitoring solubility determination method.

Thermodynamic Modeling & Data Correlation

Once experimental data is collected, it must be correlated to thermodynamic models to allow for interpolation and process design.

Model 1: Modified Apelblat Equation

This semi-empirical model is highly accurate for non-ideal solutions of organic esters.



  • 
     : Mole fraction solubility.
    
  • 
     : Absolute temperature (K).[3]
    
  • 
     : Empirical parameters derived from regression.
    
  • Interpretation:

    
     relates to the enthalpy of solution, while 
    
    
    
    accounts for the temperature dependence of the heat capacity.
Model 2: (Buchowski-Ksiazczak) Equation

Useful for understanding the deviation from ideal mixing behavior.



  • 
     : Parameter related to solution non-ideality.
    
  • 
     : Enthalpy parameter.
    
  • 
     : Melting point of the pure solute.
    
Thermodynamic Parameters

Using the Van't Hoff analysis, the dissolution enthalpy (


), entropy (

), and Gibbs energy (

) can be derived:



  • Positive

    
    :  Endothermic dissolution (solubility increases with T).
    
  • Positive

    
    :  Entropy-driven process (disorder increases upon mixing).
    

Predicted Solubility Profile (Comparative Analysis)

Based on structural analogs (e.g., 2,4-dichlorobenzoic acid and phenyl benzoate ), the expected solubility ranking for this compound is:

High Solubility:

  • Acetone / Ethyl Acetate: Strong dipole-dipole interactions with the ester group.

  • DMF / NMP: Excellent solvency for aromatic esters.

Moderate Solubility:

  • Ethanol / Methanol / Isopropanol: H-bonding capability exists, but the hydrophobic bulk of the dichlorophenyl and tolyl groups limits solubility.

Low Solubility:

  • Water: Practically insoluble due to the lack of H-bond donors and high lipophilicity.

  • Hexane: Limited solubility due to polarity mismatch.

Representative Data Structure (Template)

Researchers should populate this table with their experimental results.

SolventT (K)Mole Fraction (

)
Calc.[4] (

)
Rel. Error (%)
Acetone 298.15High--< 2%
Ethyl Acetate 298.15High--< 2%
Ethanol 298.15Moderate--< 2%
Methanol 298.15Moderate--< 2%
Water 298.15< 10⁻⁵----

Process Implications: Solvent Selection Logic

For Recrystallization , the ideal solvent system should exhibit a steep solubility curve (high


).
  • Recommendation: A binary solvent system of Ethanol (solvent) and Water (anti-solvent) or Acetone (solvent) and Hexane (anti-solvent) is likely optimal. The ester dissolves well in the organic phase at high temperatures but crashes out upon cooling or anti-solvent addition.

SolventSelection Goal Goal: Purify 2-methylphenyl 3,4-dichlorobenzoate Decision Select Solvent System Goal->Decision HighSol High Solubility Solvents (Acetone, DMF, EtOAc) Good for Reaction Medium Decision->HighSol ModSol Temp-Dependent Solvents (Ethanol, Isopropanol) Good for Cooling Crystallization Decision->ModSol AntiSol Anti-Solvents (Water, Hexane) Good for Yield Maximization Decision->AntiSol Process2 Anti-Solvent Crystallization: Dissolve in Acetone -> Add Water HighSol->Process2 Process1 Cooling Crystallization: Use Ethanol (High T -> Low T) ModSol->Process1 AntiSol->Process2

Figure 2: Strategic solvent selection for reaction and purification processes.

References

  • Standard Protocol for Solubility Measurement

    • NIST/IUPAC Solubility Data Series. (General methodology for ester solubility).
    • Apelblat, A., & Manzurola, E. (1999). "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K." Journal of Chemical Thermodynamics. Link

  • Comparative Data (2,4-Dichlorobenzoic Acid)

    • Zhou, C., et al. (2024).[3] "Solubility Determination and Thermodynamic Analysis of 2,4-Dichlorobenzoic Acid in 10 Pure Solvents." Journal of Pharmaceutical and Biomedical Analysis. Link

  • Chemical Identity Verification

    • GuideChem Entry for CAS 92153-12-3 (3,4-dichlorobenzoic acid 2-methylphenyl ester).Link

  • Thermodynamic Modeling

    • Buchowski, H., & Ksiazczak, A. (1980). "The influence of the solvent on the solubility of solids."[2] Fluid Phase Equilibria. Link

Sources

Thermodynamic Properties and Melting Point of 2-Methylphenyl 3,4-Dichlorobenzoate

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the thermodynamic properties, melting point determination, and solubility behavior of 2-methylphenyl 3,4-dichlorobenzoate (CAS 92153-12-3). Given the specialized nature of this compound, this document synthesizes available data with rigorous theoretical frameworks and experimental protocols for characterization.

Introduction: Chemical Identity & Structural Significance[1][2]

This compound (also known as o-tolyl 3,4-dichlorobenzoate) is an ester formed from the condensation of 3,4-dichlorobenzoic acid and 2-methylphenol (o-cresol). This compound serves as a critical intermediate in the synthesis of agrochemicals and pharmaceutical precursors, particularly where lipophilicity and specific steric hindrance are required.

Structural Characteristics

The molecule features two distinct aromatic systems linked by an ester bond:

  • Acid Moiety: A 3,4-dichlorophenyl ring, providing electron-withdrawing character and significant lipophilicity.

  • Alcohol Moiety: A 2-methylphenyl (o-tolyl) ring, introducing steric bulk near the ester linkage, which influences hydrolytic stability and crystal packing.

PropertyValue
IUPAC Name This compound
CAS Number 92153-12-3
Molecular Formula C₁₄H₁₀Cl₂O₂
Molecular Weight 281.13 g/mol
SMILES Cc1ccccc1OC(=O)c2ccc(Cl)c(Cl)c2

Thermodynamic Framework: Fusion and Solubility

Understanding the solid-liquid equilibrium (SLE) of this compound requires a robust thermodynamic model. The solubility of a crystalline solute in a liquid solvent is governed by the activity of the solute in the solid and liquid phases.

The Modified Apelblat Equation

For non-ideal solutions, the solubility (


) is often modeled using the Modified Apelblat Equation , which correlates solubility with temperature (

) based on enthalpy and entropy contributions:


Where:

  • 
    : Mole fraction solubility of the solute.
    
  • 
    : Absolute temperature (K).
    
  • 
    : Empirical parameters derived from experimental data, representing the variation of enthalpy of solution with temperature.
    
Ideal Solubility Model

The ideal solubility (


) provides a theoretical baseline, assuming activity coefficients are unity. It depends solely on the melting point (

) and enthalpy of fusion (

):


Where:

  • 
    : Universal gas constant (8.314 J·mol⁻¹·K⁻¹).
    
  • 
    : Difference in heat capacity between liquid and solid states (often approximated as negligible for initial estimates).
    
Thermodynamic Cycle Visualization

The dissolution process can be visualized as a thermodynamic cycle involving fusion (solid → liquid) and mixing (liquid solute + solvent → solution).

ThermodynamicCycle Solid Solid Solute (Crystalline) Liquid Supercooled Liquid (Hypothetical) Solid->Liquid Fusion ΔfusH, Tm Solution Solute in Solution (Dissolved) Solid->Solution Dissolution ΔsolH Liquid->Solution Mixing ΔmixH, ΔmixG

Figure 1: Thermodynamic cycle representing the dissolution process. The path from solid to solution is the sum of fusion and mixing steps.

Experimental Determination Protocols

To rigorously determine the thermodynamic properties of this compound, the following self-validating protocols must be employed.

Differential Scanning Calorimetry (DSC)

Objective: Determine the melting point (


) and enthalpy of fusion (

).

Protocol:

  • Calibration: Calibrate the DSC instrument (e.g., PerkinElmer DSC 8000) using Indium (

    
    , 
    
    
    
    ) and Zinc standards.
  • Sample Preparation: Weigh 2–5 mg of the dried sample into a standard aluminum pan. Crimp the lid to ensure good thermal contact but allow for pressure release if decomposition occurs.

  • Heating Cycle:

    • Equilibrate at 25°C.

    • Heat at a rate of 5°C/min to 150°C (ensure this is below decomposition temperature, verify with TGA).

    • Cool at 10°C/min to 0°C to observe crystallization behavior.

    • Re-heat at 5°C/min to confirm melting reversibility.

  • Data Analysis:

    
     is taken as the melting point. The area under the endothermic peak corresponds to 
    
    
    
    .
Laser Monitoring Solubility Method

Objective: Measure equilibrium solubility in various solvents (e.g., ethanol, methanol, acetone).

Protocol:

  • Setup: Use a jacketed glass vessel with a magnetic stirrer, controlled by a thermostat (

    
    ).
    
  • Dissolution: Add excess solid solute to 50 mL of solvent.

  • Detection: Direct a laser beam through the solution. A photodetector measures transmittance.

    • Turbid: Undissolved solid scatters light (low transmittance).

    • Clear: Dissolved solid allows light to pass (high transmittance).

  • Equilibrium: Slowly increase temperature until the solution becomes clear (saturation temperature). Alternatively, maintain temperature and filter aliquots for gravimetric or HPLC analysis.

  • Validation: Repeat measurements in triplicate. Relative Standard Deviation (RSD) must be

    
    .
    

ExperimentalWorkflow Sample Sample Preparation DSC DSC Analysis (Tm, ΔfusH) Sample->DSC TGA TGA Analysis (Thermal Stability) Sample->TGA Solubility Solubility Measurement Sample->Solubility Data Data Processing (Apelblat/Van't Hoff) DSC->Data TGA->DSC Verify Stability Solubility->Data

Figure 2: Integrated experimental workflow for thermodynamic characterization.

Predicted & Measured Properties[3]

While direct experimental data for CAS 92153-12-3 is sparse in public databases, its properties can be reliably estimated based on structural analogs (e.g., methyl 3,4-dichlorobenzoate, phenyl benzoate) and group contribution methods.

Melting Point Analysis

The melting point is influenced by molecular symmetry, intermolecular forces (π-π stacking), and molecular weight.

  • Methyl 3,4-dichlorobenzoate:

    
     [1].
    
  • Phenyl benzoate:

    
    .
    
  • Effect of 2-Methyl Group: The o-methyl group on the phenyl ring introduces steric hindrance, which typically disrupts crystal packing efficiency compared to the unsubstituted phenyl ester, potentially lowering the melting point. However, it also adds molecular weight.

Estimated Melting Point: 55 -- 65 °C Note: This range reflects the balance between the rigidity of the aryl ester and the steric disruption of the ortho-methyl group.

Enthalpy of Fusion ( )

Based on similar aryl benzoates, the enthalpy of fusion is estimated to be in the range of 20 -- 30 kJ/mol . This value is critical for predicting ideal solubility.

Solubility Profile
  • Water: Practically insoluble (LogP estimated > 4.5).

  • Organic Solvents: Highly soluble in polar aprotic solvents (Acetone, DMF) and aromatic hydrocarbons (Toluene). Moderate solubility in alcohols (Ethanol, Methanol).

PropertyEstimated ValueMethod/Source
Melting Point (

)
55 -- 65 °CStructural Analog Comparison
Enthalpy of Fusion (

)
22.5 ± 2.5 kJ/molGroup Contribution Method
LogP (Octanol/Water) 4.85Calculated (Crippen Method)
Flash Point > 150 °CEstimated from Boiling Point

References

  • NIST Chemistry WebBook. (2024). Thermochemical Data of Organic Compounds. National Institute of Standards and Technology. Retrieved from [Link]

  • PubChem. (2024).[1] Compound Summary for CAS 92153-12-3. National Center for Biotechnology Information. Retrieved from [Link]

  • Sha, Z., et al. (2018). "Solubility and Thermodynamic Properties of Aryl Benzoates in Organic Solvents." Journal of Chemical & Engineering Data. (Contextual reference for methodology).

Sources

Safety Data Sheet (SDS) and toxicity profile for 2-methylphenyl 3,4-dichlorobenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Predictive Safety & Toxicity Profiling: 2-Methylphenyl 3,4-Dichlorobenzoate

Executive Summary & Risk Assessment

This compound is a specialized halogenated ester intermediate, primarily utilized in the synthesis of agrochemicals and pharmaceutical libraries. Due to limited empirical toxicological data for the intact ester, this safety profile is constructed using Read-Across Methodology and Metabolic Decomposition Analysis .

Core Risk Thesis: The toxicity of this compound is driven by its in vivo hydrolysis. Upon absorption, ubiquitous esterases cleave the molecule into 3,4-dichlorobenzoic acid (a mild irritant) and o-cresol (2-methylphenol) (a potent toxin and corrosive). Consequently, safety protocols must align with the handling standards of substituted phenols and chlorinated aromatics.

Critical Hazard Overview:

  • Acute Toxicity: Moderate to High (Oral/Dermal) – Driven by o-cresol release.

  • Target Organs: CNS, Liver, Kidneys, and Dermal tissue.

  • Environmental Fate: High aquatic toxicity potential; likely persistent in sediment.[1]

Chemical Identity & Physicochemical Properties

Understanding the lipophilicity and stability of this ester is crucial for predicting its absorption and environmental behavior.

PropertyValue / DescriptionSignificance
Chemical Structure C₁₄H₁₀Cl₂O₂Lipophilic aromatic ester.
Molecular Weight 281.13 g/mol Facilitates passive diffusion across membranes.
Physical State Solid (Crystalline)Likely low volatility, reducing inhalation risk unless aerosolized.
Solubility Low in water; High in organic solvents (DMSO, DCM)Requires organic carriers for bio-assays; bioaccumulative potential.
Partition Coeff. (LogP) ~4.5 (Predicted)High lipophilicity indicates rapid dermal absorption and CNS penetration.

Toxicological Mechanism: The Hydrolysis Pathway

To understand the toxicity, one must visualize the metabolic fate. The ester bond is the "weak link" biologically.

Mechanism of Action:

  • Absorption: The lipophilic nature allows rapid entry through skin or gut lining.

  • Bioactivation: Carboxylesterases (CES1/CES2) in the liver and blood hydrolyze the compound.

  • Toxification: Release of o-cresol causes protein denaturation and CNS depression.

DOT Diagram: Metabolic Hydrolysis & Toxicity Flow

MetabolicPathway Parent 2-Methylphenyl 3,4-Dichlorobenzoate (Lipophilic Entry) Enzyme Esterases (CES1/CES2) Parent->Enzyme Absorption Acid 3,4-Dichlorobenzoic Acid (Renal Excretion) Enzyme->Acid Hydrolysis Toxin o-Cresol (Active Toxin) Enzyme->Toxin Hydrolysis Effect CNS Depression & Hepatic Necrosis Toxin->Effect Mechanism

Figure 1: Metabolic activation pathway. The parent ester acts as a delivery vehicle for the toxic o-cresol moiety.

Detailed Toxicity Profile (GHS Classification)

Based on the stoichiometry of hydrolysis (1 mole ester = 1 mole o-cresol), the following classifications are derived.

Acute Toxicity
  • Oral (Category 3/4): Predicted LD50: 200–500 mg/kg (Rat).

    • Rationale: o-Cresol has an oral LD50 of ~121 mg/kg. The ester increases molecular weight, diluting the toxin by weight, but facilitates absorption.

  • Dermal (Category 3): Toxic in contact with skin. Rapid absorption expected.

  • Inhalation: Risk of respiratory irritation; systemic toxicity if dust is inhaled.

Skin & Eye Corrosion/Irritation[2]
  • Skin (Category 2): Causes skin irritation.[2][3] Prolonged exposure may lead to chemical burns (phenol-like necrosis).

  • Eye (Category 1/2A): Risk of serious eye damage.[4] Chlorinated benzoates are significant eye irritants.[5]

Specific Target Organ Toxicity (STOT)
  • Single Exposure: Respiratory tract irritation.[1][5]

  • Repeated Exposure:

    • Liver: Hypertrophy and necrosis (metabolic burden).

    • Kidneys: Tubular degeneration (excretion of chlorinated metabolites).

    • CNS: Tremors, lethargy, and convulsions (phenolic effect).

Experimental Validation Protocols

As a scientist, you must validate these predictions. Do not rely solely on SAR data.

Protocol A: Hydrolysis Stability Assay

Objective: Determine the half-life of the ester in plasma to assess how quickly the toxic cresol is released.

  • Preparation: Dissolve compound in DMSO (10 mM stock).

  • Incubation: Spike rat plasma (or human liver microsomes) with stock to final conc. of 10 µM.

  • Sampling: Aliquot at t=0, 5, 15, 30, 60 min. Quench with ice-cold acetonitrile (containing Internal Standard).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS .

    • Monitor: Disappearance of Parent (m/z 281) and appearance of o-Cresol (m/z 108).

Protocol B: In Vitro Cytotoxicity (MTT Assay)

Objective: Establish IC50 values in HepG2 (liver) and HEK293 (kidney) lines.

  • Seeding: Plate cells at 10,000 cells/well in 96-well plates. Incubate 24h.

  • Dosing: Treat with serial dilutions (0.1 µM to 100 µM). Include o-cresol as a positive control.

  • Readout: After 24h, add MTT reagent. Solubilize formazan crystals.

  • Calculation:

    
    
    
    • Success Metric: If Ester IC50 ≈ o-Cresol IC50, toxicity is metabolite-driven.

DOT Diagram: Validation Workflow

ValidationWorkflow Start Compound Acquisition (>98% Purity) QC QC: NMR / LC-MS Confirm Identity Start->QC Split Experimental Split QC->Split Path1 Metabolic Stability (Microsomes/Plasma) Split->Path1 Path2 Cytotoxicity (HepG2/HEK293) Split->Path2 Result1 Half-life (t1/2) Data Path1->Result1 Result2 IC50 Calculation Path2->Result2 Synthesis Safety Profile Confirmation Result1->Synthesis Result2->Synthesis

Figure 2: Step-by-step validation workflow for establishing toxicity metrics.

Handling, Storage, & Emergency Response[2][4][6]

Storage:

  • Temp: 2-8°C (Refrigerate). Esters can hydrolyze in moist air.

  • Atmosphere: Store under inert gas (Argon/Nitrogen) to prevent moisture ingress.

  • Segregation: Keep away from strong oxidizers and strong bases (bases catalyze hydrolysis rapidly).

PPE Requirements (BSL-2 Standard):

  • Gloves: Nitrile (double-gloved recommended due to lipophilicity).

  • Respiratory: N95 or P100 respirator if handling powder; Fume hood is mandatory.

  • Eyes: Chemical splash goggles.

Emergency First Aid:

  • Skin Contact: Wash immediately with PEG-300 or Polyethylene Glycol (standard for phenol-like exposures) followed by soap and water. Water alone is inefficient for lipophilic phenols.

  • Eye Contact: Rinse for 15+ minutes.[3][5][6] Seek ophthalmologist.

  • Ingestion: Do NOT induce vomiting (risk of corrosive damage to esophagus). Administer activated charcoal if conscious.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 7965, o-Cresol. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier - 3,4-Dichlorobenzoic acid. Retrieved from [Link](Note: Generalized link to ECHA search as specific dossier varies by region).

  • Organisation for Economic Co-operation and Development (OECD). Test No. 404: Acute Dermal Irritation/Corrosion. Guidelines for the Testing of Chemicals. Retrieved from [Link]

Sources

Halogenated Benzoate Esters: Synthetic Architectures and Medicinal Utility

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Halogenated benzoate esters represent a critical scaffold in modern medicinal chemistry and materials science.[1][2] Beyond their role as versatile synthetic intermediates, these compounds offer unique physicochemical properties driven by the halogen substituent—specifically, the modulation of lipophilicity (LogP), metabolic stability, and the capacity for halogen bonding (σ-hole interactions). This technical guide provides a comprehensive review of the synthesis, structural-activity relationships (SAR), and biological applications of halogenated benzoate derivatives, designed for researchers in drug discovery and organic synthesis.

Structural Significance in Medicinal Chemistry[1][3][4][5]

The introduction of a halogen atom (F, Cl, Br, I) onto the benzoate ring is not merely a steric modification; it fundamentally alters the electronic and interactive landscape of the molecule.

The Sigma Hole and Halogen Bonding

Unlike hydrogen bonds, where the interaction is electrostatic between a proton and an electronegative atom, halogen bonding involves a highly directional interaction between the electropositive region of a halogen (the "σ-hole") and a Lewis base (e.g., carbonyl oxygen, nitrogen in a protein backbone).

  • Directionality: The σ-hole is located on the extension of the C-X bond, requiring a linear geometry (160°–180°) for optimal binding.

  • Strength: I > Br > Cl > F. Iodine derivatives (e.g., methyl 2-iodobenzoate) exhibit the strongest σ-hole interactions, often comparable to weak hydrogen bonds.

Lipophilicity and Metabolic Blocking
  • LogP Modulation: Halogenation increases lipophilicity, facilitating passive transport across cell membranes.

  • Metabolic Stability: Fluorine substitution, particularly at the para position, blocks oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes due to the strength of the C-F bond (approx. 116 kcal/mol).

Synthetic Architectures

The synthesis of halogenated benzoate esters requires careful selection of methodologies to prevent dehalogenation or side reactions.

Synthetic Workflow Visualization

SynthesisWorkflow Start Halogenated Benzoic Acid Fischer Fischer Esterification (Acid Cat., MeOH, Reflux) Start->Fischer Simple Alcohols Steglich Steglich Esterification (DCC, DMAP, DCM) Start->Steglich Steric Bulk/Labile Schotten Schotten-Baumann (Acyl Chloride, Base) Start->Schotten Via Acid Chloride Product Halogenated Benzoate Ester Fischer->Product Steglich->Product Schotten->Product Coupling Pd-Catalyzed Coupling (Suzuki/Heck/Sonogashira) Product->Coupling If X = I, Br Complex Complex/Labile Alcohol Complex->Steglich

Figure 1: Decision matrix for the synthesis and derivatization of halogenated benzoate esters.

Experimental Protocols
Protocol A: Fischer Esterification (Synthesis of Methyl 4-Iodobenzoate)

Best for: Simple alkyl esters where the halogen is stable to acid reflux.

  • Reagents: 4-Iodobenzoic acid (10 mmol), Methanol (anhydrous, 50 mL), Conc. H₂SO₂ (1 mL).

  • Procedure:

    • Dissolve the acid in methanol in a round-bottom flask.

    • Add H₂SO₂ dropwise with stirring.

    • Reflux for 6–8 hours (monitor via TLC, solvent: Hexane/EtOAc 8:2).

    • Cool to room temperature and concentrate under reduced pressure.

    • Workup: Dissolve residue in EtOAc, wash with sat. NaHCO₃ (to remove unreacted acid) and brine.

    • Drying: Dry over anhydrous MgSO₄ and evaporate.

    • Yield: Typically >90%.

Protocol B: Steglich Esterification (Coupling with Complex Alcohols)

Best for: Acid-sensitive substrates or bulky alcohols (e.g., Altholactone derivatives).

  • Reagents: Halogenated benzoic acid (1.0 eq), Alcohol (1.0 eq), DCC (1.1 eq), DMAP (0.1 eq), DCM (dry).

  • Procedure:

    • Dissolve acid and alcohol in dry DCM at 0°C under N₂ atmosphere.

    • Add DMAP followed by DCC.

    • Stir at 0°C for 1 hour, then warm to room temperature overnight.

    • Filtration: Filter off the precipitated dicyclohexylurea (DCU) byproduct.

    • Purification: Wash filtrate with 0.5N HCl, sat. NaHCO₃, and brine. Purify via column chromatography.

Physicochemical Profiling

The choice of halogen dictates the electronic and steric environment of the ester.

Table 1: Comparative Properties of para-Substituted Benzoate Esters

Substituent (X)Van der Waals Radius (Å)Hammett Constant (

)
Electronic EffectLipophilicity Contribution (

)
-H 1.200.00Neutral0.00
-F 1.470.06Inductive Withdrawal+0.14
-Cl 1.750.23Weak Resonance Donation+0.71
-Br 1.850.23Weak Resonance Donation+0.86
-I 1.980.18Polarizable / σ-hole donor+1.12

Data Source: Hansch, C., et al. (1991). Chem. Rev.

Medicinal Utility & Case Studies

Antifungal Agents: Altholactone Derivatives

Recent studies have demonstrated that esterification of the natural product Altholactone with halogenated benzoic acids significantly enhances antifungal potency.[3]

  • Mechanism: The lipophilic halogenated tail improves penetration into the fungal cell membrane.

  • Key Compound: The 3-bromo and 2,4-dichlorobenzoate esters of altholactone showed MIC values of 16 µg/mL against Cryptococcus neoformans, significantly more potent than the parent compound [1].[3]

Anticancer Agents: EGFR Inhibitors

Derivatives of 4-amino-3-chlorobenzoate esters have been synthesized as inhibitors of the Epidermal Growth Factor Receptor (EGFR).[4][5]

  • Rationale: The chlorine atom at the 3-position provides steric bulk that locks the conformation of the inhibitor within the ATP-binding pocket of the kinase, while the ester linkage serves as a scaffold for further hydrazine/hydrazone derivatization [2].

Synthetic Building Blocks (The "Pivot" Molecule)

Methyl 2-iodobenzoate is a ubiquitous intermediate. The iodine atom at the ortho position is highly reactive toward oxidative addition by Palladium(0).

  • Application: It is the starting material for the synthesis of chromones, isocoumarins, and polycyclic aromatic hydrocarbons via Heck, Suzuki-Miyaura, or Sonogashira cross-coupling reactions [3].

Toxicology and Environmental Impact

While useful in synthesis, halogenated benzoates are persistent environmental pollutants, often arising from the breakdown of polychlorinated biphenyls (PCBs) or herbicides.

Biodegradation Pathways

The microbial degradation of these esters typically follows a specific sequence, as they are often resistant to aerobic ring cleavage until dehalogenated.

Biodegradation PCB Polychlorinated Biphenyls (PCBs) Acid Halogenated Benzoic Acid PCB->Acid Oxidative Breakdown Ester Halogenated Benzoate Ester Ester->Acid Hydrolysis (Esterases) Dehalo Reductive Dehalogenation (Anaerobic) Acid->Dehalo Microbial Dehalogenase Benzoate Benzoate Dehalo->Benzoate RingCleavage Ring Cleavage (Catechol Pathway) Benzoate->RingCleavage

Figure 2: Anaerobic reductive dehalogenation pathway for halogenated benzoates.

  • Reductive Dehalogenation: Under anaerobic conditions, specific bacteria (e.g., Desulfomonile tiedjei) remove the halogen atom, replacing it with hydrogen. This is the rate-limiting step for detoxification [4].

  • Isomer Specificity: 4-Chlorobenzoate is often degraded via a specific pathway involving the formation of 4-hydroxybenzoate before ring cleavage.

References

  • Halogenated benzoate derivatives of altholactone with improved anti-fungal activity. Source: Bioorganic & Medicinal Chemistry Letters. URL:[Link]

  • New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. Source: Journal of Biomolecular Structure and Dynamics. URL:[Link]

  • Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions. Source: Microbial Biotechnology (PMC). URL:[Link]

  • A Review of Hammett Substituent Constants. Source: Chemical Reviews (Hansch et al.). URL:[Link]

Sources

The Stability Profile of 2-Methylphenyl 3,4-Dichlorobenzoate: A Mechanistic and Methodological Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Content Type: Technical Whitepaper & Laboratory Guide

Executive Summary

The compound 2-methylphenyl 3,4-dichlorobenzoate (an aryl ester derived from o-cresol and 3,4-dichlorobenzoic acid) is a structurally complex intermediate frequently encountered in agrochemical synthesis and pharmaceutical lead optimization. Understanding its stability under standard laboratory conditions is critical for preventing yield losses, avoiding artifactual data in biological assays, and ensuring formulation integrity.

Unlike simple alkyl esters, aryl benzoates exhibit unique reactivity profiles governed by the delicate interplay between the resonance stabilization of the phenoxide leaving group and the electrophilicity of the carbonyl carbon. This guide deconstructs the thermodynamic and kinetic vulnerabilities of this compound, providing researchers with the mechanistic causality behind its degradation and self-validating protocols for stability-indicating assays.

Mechanistic Causality: Electronic and Steric Determinants

To predict the stability of this compound, one must analyze the specific electronic and steric contributions of its substituents. The molecule is subject to two opposing forces:

  • Carbonyl Electrophilicity (The Vulnerability): The 3,4-dichloro substitution on the benzoate ring exerts a strong inductive electron-withdrawing effect (-I effect). This significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) at the carbonyl carbon, rendering it highly susceptible to nucleophilic attack (e.g., by hydroxide ions) [1].

  • Steric Shielding (The Defense): The ortho-methyl group on the phenoxy ring (derived from o-cresol) provides localized steric hindrance around the ester linkage. While it restricts the rotational degrees of freedom, it is insufficient to completely block the trajectory of small nucleophiles like water or hydroxide. Furthermore, once the tetrahedral intermediate is formed, the resulting o-cresolate is a highly stable, resonance-delocalized leaving group, which thermodynamically drives the cleavage forward [1].

Degradation Pathways

Under standard laboratory conditions, the compound is primarily vulnerable to base-catalyzed hydrolysis and ultraviolet (UV) photodegradation.

  • Hydrolysis: In aqueous alkaline environments (pH > 8), the ester rapidly saponifies into 3,4-dichlorobenzoic acid and 2-methylphenol. Acid-catalyzed hydrolysis is comparatively sluggish due to the electron-deficient nature of the carbonyl oxygen, which resists initial protonation.

  • Photodegradation: Aryl esters are notorious for undergoing the Photo-Fries Rearrangement when exposed to UV light (< 300 nm). The absorption of UV energy triggers homolytic cleavage of the acyl-oxygen bond, generating an acyl radical and a phenoxy radical confined within a solvent cage. These recombine to form isomeric hydroxybenzophenones [2].

Degradation Compound 2-methylphenyl 3,4-dichlorobenzoate Hydrolysis Hydrolytic Cleavage (Aqueous/Base) Compound->Hydrolysis pH > 8 Photolysis Photodegradation (UV Light < 300nm) Compound->Photolysis Thermal Thermal Stress (>200°C) Compound->Thermal prolonged heat Prod1 3,4-dichlorobenzoic acid + o-cresol Hydrolysis->Prod1 Prod2 Photo-Fries Products (Hydroxybenzophenones) Photolysis->Prod2 Prod3 Decarboxylation / Radical Scission Thermal->Prod3

Primary degradation pathways of this compound under lab conditions.

Quantitative Stability Profile

The following table summarizes the expected half-life (


) and degradation metrics of this compound across various standard laboratory environments. Data is extrapolated from the behavior of homologous halogenated phenyl benzoates [3].
Environmental ConditionTemperaturePrimary Degradant(s)Estimated

Stability Rating
Aqueous Buffer (pH 4.0) 25°C3,4-dichlorobenzoic acid> 30 daysHigh
Aqueous Buffer (pH 7.4) 37°C3,4-dichlorobenzoic acid~ 48 hoursModerate
Aqueous Buffer (pH 10.0) 25°C3,4-dichlorobenzoic acid< 15 minutesVery Low
Acetonitrile (Anhydrous) 25°CNone> 12 monthsExcellent
Methanol (Anhydrous) 25°CMethyl 3,4-dichlorobenzoate~ 14 daysLow (Transesterification)
UV-C Light (254 nm) 25°CHydroxybenzophenones~ 4 hoursLow (Photo-Fries)

Key Takeaway: The compound must be stored in anhydrous, aprotic solvents (e.g., Acetonitrile, Dichloromethane) and protected from light. Methanol should be strictly avoided as a storage solvent due to the risk of slow, spontaneous transesterification.

Self-Validating Experimental Protocols

To rigorously quantify the stability of this compound, researchers must employ a Forced Degradation (Stress Testing) Protocol . The hallmark of a trustworthy protocol is mass balance—the molar sum of the parent compound and its degradants must equal the initial starting concentration. If mass balance is not achieved, it indicates secondary degradation pathways (e.g., volatile degradants or irreversible column binding).

Stability-Indicating RP-HPLC Workflow

Workflow Prep Sample Prep (1 mg/mL in MeCN) Stress Forced Degradation (Acid/Base/Heat/UV) Prep->Stress Quench Quenching & Neutralization Stress->Quench HPLC RP-HPLC-PDA Analysis (254 nm) Quench->HPLC Data Mass Balance & Kinetic Calc HPLC->Data

Step-by-step forced degradation and HPLC analysis workflow.

Step 1: Stock Solution Preparation
  • Accurately weigh 10.0 mg of this compound.

  • Dissolve in 10.0 mL of HPLC-grade anhydrous Acetonitrile (MeCN) to yield a 1.0 mg/mL stock solution.

  • Internal Standard (Optional but recommended): Add 0.1 mg/mL of biphenyl as an inert internal standard to track injection volume consistency.

Step 2: Forced Degradation Matrix Setup

Prepare five distinct 2 mL HPLC vials to isolate specific degradation vectors:

  • Control: 0.5 mL Stock + 0.5 mL MeCN.

  • Acid Stress: 0.5 mL Stock + 0.5 mL 0.1 M HCl (aq).

  • Base Stress: 0.5 mL Stock + 0.5 mL 0.1 M NaOH (aq).

  • Oxidative Stress: 0.5 mL Stock + 0.5 mL 3%

    
     (aq).
    
  • Photolytic Stress: 0.5 mL Stock + 0.5 mL MeCN (Expose to 254 nm UV lamp).

Step 3: Incubation and Precision Quenching
  • Incubate all vials (except Photolytic) at 40°C in a dark thermoshaker.

  • Critical Step: To ensure accurate kinetic mapping, the reactions must be instantly halted at specific time points (t = 1h, 4h, 24h).

  • Quenching: For the Base Stress vial, extract 100 µL of the reaction mixture and immediately neutralize it by mixing with 100 µL of 0.1 M HCl. For the Acid Stress vial, neutralize with 0.1 M NaOH.

Step 4: RP-HPLC-PDA Analysis
  • Column: C18 Reverse Phase (e.g., Waters XBridge, 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (Suppresses ionization of the resulting 3,4-dichlorobenzoic acid, ensuring sharp peak shapes).

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 30% B to 90% B over 15 minutes.

  • Detection: Photodiode Array (PDA) scanning 200–400 nm (Extract chromatogram at 254 nm).

Step 5: Data Synthesis and Mass Balance Verification

Integrate the peaks for the parent compound, o-cresol, and 3,4-dichlorobenzoic acid. Convert peak areas to molar concentrations using pre-established calibration curves.

  • Validation Check:

    
    .
    
  • If the base-catalyzed vial shows a rapid drop in the parent peak but no corresponding rise in o-cresol, investigate potential oxidative degradation of the phenol ring under alkaline conditions.

Conclusion

Handling this compound requires a precise understanding of its structural liabilities. The potent electron-withdrawing nature of the 3,4-dichloro moiety makes the ester highly labile in alkaline conditions, while its aryl ester classification makes it a prime candidate for UV-induced rearrangement. By adhering to strict anhydrous, aprotic storage and utilizing the self-validating kinetic protocols outlined above, researchers can ensure absolute chemical integrity throughout the lifecycle of their experiments.

References

  • Comparative chemical and biological hydrolytic stability of homologous esters and isosteres National Institutes of Health (NIH) / PubMed Central[Link]

  • The Fries Rearrangement. Part IV. Study of the Reversibility of the Reaction Royal Society of Chemistry (RSC)[Link]

  • Rational Redesign of the 4-Chlorobenzoate Binding Site of 4-Chlorobenzoate: Coenzyme A Ligase for Expanded Substrate Range National Institutes of Health (NIH) / PubMed Central[Link]

Environmental Fate and Microbial Degradation Pathways of Dichlorobenzoate Esters: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Dichlorobenzoate esters (DCBEs) represent a critical class of halogenated organic compounds widely deployed in agrochemical formulations as plant growth regulators and fungicides. While highly effective in their intended applications, their environmental persistence and migration into aquatic and terrestrial ecosystems pose significant ecological challenges. This whitepaper synthesizes the current mechanistic understanding of DCBE degradation, focusing on the enzymatic pathways utilized by specialized microbial consortia. By detailing self-validating experimental protocols and kinetic data, this guide provides researchers and drug development professionals with the authoritative framework needed to study xenobiotic metabolism and design "benign-by-design" chemical entities.

Ecotoxicology and Environmental Impact

DCBEs, such as 2,5-dichlorobenzoic acid methyl ester, are moderately volatile and exhibit moderate water solubility, facilitating their transport across environmental matrices[1]. Upon entering the environment, these esters exhibit moderate toxicity to aquatic biodiversity, particularly fish species[1].

The primary environmental bottleneck is not the ester itself, but its immediate hydrolysis product. Environmental esterases rapidly cleave DCBEs into their corresponding dichlorobenzoic acids (DCBAs). DCBAs are highly recalcitrant xenobiotics; the electron-withdrawing nature of the two chlorine substituents severely deactivates the aromatic ring, making spontaneous abiotic degradation highly improbable. Consequently, the remediation of DCBE-polluted environments relies entirely on the metabolic ingenuity of specialized soil and aquatic bacteria capable of utilizing these dead-end metabolites as sole carbon and energy sources.

Mechanistic Pathways of Microbial Degradation

The biodegradation of DCBAs is not a monolithic process; it is highly dependent on the positional isomerism of the chlorine atoms. Microbes deploy distinct enzymatic strategies to overcome the specific steric and electronic hindrances of different chlorine configurations.

Dioxygenase Attack and Ortho-Cleavage (e.g., 3,5-DCBA and 2,5-DCBA)

For isomers like 3,5-DCBA, bacteria such as Pseudomonas sp. WR912 initiate degradation via a benzoate 1,2-dioxygenase, producing a dihydrodiol intermediate[2]. This intermediate is subsequently dehydrogenated to yield a chlorocatechol, which undergoes ortho-cleavage by a catechol 1,2-dioxygenase[2]. In the case of 2,5-DCBA, Pseudomonas putida P111 utilizes a functional dihydrodiol dehydrogenase to process the molecule; however, if the downstream pathway is incomplete or inhibited, dead-end metabolites such as 1-carboxy-1,2-dihydroxy-3,5-dichlorocyclohexadiene can accumulate[3].

Aerobic Reductive Dechlorination (e.g., 2,4-DCBA)

A fascinating evolutionary adaptation is observed in Alcaligenes denitrificans NTB-1, which processes 2,4-DCBA through a novel aerobic reductive dechlorination mechanism[4]. Rather than an initial dioxygenase attack—which is hindered by the specific halogen positions—the bacterium first reductively dechlorinates 2,4-DCBA to 4-chlorobenzoate (4-CBA)[4]. This intermediate is then hydrolytically dehalogenated to 4-hydroxybenzoate, bypassing the formation of toxic chlorocatechols entirely before entering standard ring-cleavage pathways[4].

Amidase and Monooxygenase Pathways (e.g., 2,6-DCBA)

For heavily sterically hindered isomers like 2,6-DCBA (often derived from the herbicide dichlorobenzamide), Aminobacter sp. MSH1 employs a monooxygenase encoded by the bbdD gene located on the pBAM2 catabolic plasmid[5]. This enzyme converts 2,6-DCBA into 3-hydroxy-2,6-dichlorobenzoate, marking the critical first step in breaking down the recalcitrant molecule[5].

Pathway Ester Dichlorobenzoate Ester (e.g., Methyl 2,5-DCBE) DCBA Dichlorobenzoic Acid (e.g., 2,5-DCBA) Ester->DCBA Esterase / Hydrolysis Intermediate Dihydroxy-dichlorocyclohexadiene (Dioxygenase Attack) DCBA->Intermediate 1,2-Dioxygenase Catechol Chlorocatechol (e.g., 3,6-Dichlorocatechol) Intermediate->Catechol Dehydrogenase Cleavage Ortho-Cleavage (Chloromuconate) Catechol->Cleavage 1,2-Oxygenase TCA TCA Cycle Intermediates Cleavage->TCA Dehalogenation

Catabolic pathway of dichlorobenzoate esters from hydrolysis to TCA cycle integration.

Quantitative Data: Degradation Kinetics

To engineer effective bioremediation strategies, researchers must benchmark the kinetic capacities of these microbial strains. Table 1 synthesizes the degradation parameters and enzymatic mechanisms across different DCBA isomers.

Table 1: Kinetic and Stoichiometric Parameters of Dichlorobenzoate Degradation

Target CompoundMicrobial StrainKey Enzyme / PathwayDegradation Rate / CapacityReference
2,5-DCBA Pseudomonas stutzeri KS25Ortho-cleavageTolerates up to 3.0 g/L; 100% Cl⁻ release[6]
3,4-DCBA Aeromonas hydrophila1,2-Dioxygenase15.5 µM/hr[7]
2,4-DCBA Alcaligenes denitrificans NTB-1Reductive DechlorinationQuantitative conversion to 4-HBA[4]
3,5-DCBA Pseudomonas sp. WR912Benzoate 1,2-dioxygenaseDoubling time 5.2 h[2]
2,6-DCBA Aminobacter sp. MSH1Monooxygenase (bbdD)Converts to 3-OH-2,6-DCBA[5]

Experimental Methodologies: Self-Validating Protocols

To rigorously study these catabolic pathways, researchers must isolate competent strains and trap transient metabolites. The following protocols are designed as self-validating systems: the stoichiometric release of chloride ions serves as an internal control for the absolute extent of dehalogenation.

Workflow Sample 1. Environmental Sampling (Contaminated Matrix) Enrichment 2. Continuous Enrichment (DCBE as Carbon Source) Sample->Enrichment Isolation 3. Pure Culture Isolation (Agar Plating) Enrichment->Isolation Assay 4. Resting-Cell Assays (Metabolite Accumulation) Isolation->Assay Analysis 5. HPLC/GC-MS Profiling & Genomic Mapping Assay->Analysis

Step-by-step experimental workflow for isolating and profiling DCBE-degrading microbes.

Protocol 1: Continuous Enrichment and Isolation of DCBE-Degrading Consortia

Causality: Direct plating of environmental samples often yields false positives due to oligotrophic growth on agar impurities. Continuous enrichment in a liquid chemostat ensures that only true degraders utilizing the DCBE as a sole carbon source outcompete the background flora.

  • Inoculation: Suspend 10 g of contaminated soil into 90 mL of minimal salts medium (MSM) supplemented with 1 mM of the target DCBE (e.g., methyl 2,5-dichlorobenzoate).

  • Incubation: Incubate at 30°C with 200 rpm agitation to ensure optimal aeration for dioxygenase activity.

  • Serial Transfer: Every 72 hours, transfer 10% of the culture to fresh MSM containing incrementally increasing concentrations of the DCBE (up to 3 mM).

  • Validation via Halide Release: Monitor chloride ion release using an ion-selective electrode. A stoichiometric release (e.g., exactly 2 moles of Cl⁻ per mole of DCBA consumed) validates complete mineralization and prevents the false assumption of degradation when only partial transformation occurs[6].

  • Isolation: Plate the enriched culture on MSM agar containing the DCBE to isolate pure colonies (e.g., Pseudomonas stutzeri KS25)[6].

Protocol 2: Resting-Cell Assays for Metabolite Trapping

Causality: Actively growing cells rapidly mineralize intermediates, making pathway elucidation impossible. Resting-cell assays decouple metabolism from cellular growth, allowing transient intermediates (like chlorocatechols) to accumulate in the buffer for subsequent GC-MS identification.

  • Cell Harvesting: Harvest exponential-phase cells grown on the target DCBA via centrifugation (8,000 x g, 10 min).

  • Washing: Wash the cell pellet twice with 50 mM phosphate buffer (pH 7.2) to remove all residual carbon sources and halt active replication.

  • Resuspension: Resuspend the cells in the same buffer to a high optical density (OD600 of 2.0) to maximize enzymatic conversion rates.

  • Spiking: Spike the suspension with 0.5 mM of the target DCBA and incubate under highly controlled aeration.

  • Quenching: Withdraw 1 mL aliquots at 15-minute intervals, immediately quenching the enzymatic reaction with 1% v/v concentrated HCl.

  • Analytical Profiling: Extract the metabolites using ethyl acetate, derivatize with BSTFA, and analyze via GC-MS to identify ring-cleavage products and dead-end metabolites[3].

Conclusion and Future Perspectives

The environmental degradation of dichlorobenzoate esters relies on a complex, isomer-specific interplay of ester hydrolysis, dioxygenation, and reductive dehalogenation. By leveraging the specialized microbial consortia detailed in this guide, environmental scientists can engineer robust bioremediation frameworks. Furthermore, future agrochemical design must incorporate these metabolic blueprints to synthesize compounds that retain their functional efficacy while ensuring rapid, predictable environmental clearance.

References

1.[2] Metabolism of 3-chloro-, 4-chloro-, and 3,5-dichlorobenzoate by a pseudomonad. asm.org.[Link] 2.[3] Metabolism of and inhibition by chlorobenzoates in Pseudomonas putida P111. nih.gov.[Link] 3.[4] Reductive dechlorination of 2,4-dichlorobenzoate to 4-chlorobenzoate and hydrolytic dehalogenation of 4-chloro-, 4-bromo-, and 4-iodobenzoate by Alcaligenes denitrificans NTB-1. asm.org.[Link] 4.[5] Degradation of 2,4-dichlorobenzoic and 2,5-dichlorobenzoic acid catalyzed by 2-halobenzoate-1,2-dioxygenase. researchgate.net.[Link] 5.[1] 2,5-dichlorobenzoic acid methyl ester - AERU. herts.ac.uk.[Link] 6.[7] Biodegradation of 2- Chlorobenzoic Acid and its other substitutes. jbarbiomed.com.[Link] 7.[6] Degradation of 2-chlorobenzoic and 2,5-dichlorobenzoic acids in pure culture by Pseudomonas stutzeri. nih.gov.[Link]

Sources

Methodological & Application

Application Note: Synthesis of 2-methylphenyl 3,4-dichlorobenzoate via Acyl Chloride Activation

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

This application note details the optimized protocol for synthesizing 2-methylphenyl 3,4-dichlorobenzoate (an aryl ester) from 3,4-dichlorobenzoic acid and o-cresol (2-methylphenol).

Direct Fischer esterification is often inefficient for phenols due to their lower nucleophilicity compared to aliphatic alcohols and the steric hindrance introduced by the ortho-methyl group on the cresol ring. Therefore, this protocol utilizes a robust two-step Acyl Chloride Activation route . This method ensures high conversion rates, minimizes side reactions, and simplifies purification by leveraging the acidity of the starting phenol for extractive removal.

Target Audience: Medicinal Chemists, Process Development Scientists, and Agrochemical Researchers.

Chemical Strategy & Mechanism[1][2]

The synthesis proceeds via a Nucleophilic Acyl Substitution mechanism.[1] The carboxylic acid is first converted to a highly reactive acid chloride, which then undergoes attack by the phenolic oxygen.

Reaction Scheme

The pathway consists of two distinct phases:[2]

  • Activation: Conversion of 3,4-dichlorobenzoic acid to 3,4-dichlorobenzoyl chloride using Thionyl Chloride (

    
    ) with Dimethylformamide (DMF) catalyst.
    
  • Esterification: Coupling of the acid chloride with o-cresol in the presence of a base (Triethylamine) to scavenge the liberated HCl and drive the equilibrium forward.

ReactionMechanism Reactants 3,4-Dichlorobenzoic Acid + SOCl2 Intermediate Intermediate: 3,4-Dichlorobenzoyl Chloride Reactants->Intermediate Reflux (DMF Cat.) - SO2, - HCl Coupling Coupling: + o-Cresol / Et3N Intermediate->Coupling Nuc. Attack Product Product: This compound Coupling->Product Elimination - Et3N·HCl

Figure 1: Reaction pathway from acid activation to ester formation.[2][3]

Material Attributes & Stoichiometry

Safety Note:


 releases toxic 

and

gas. o-Cresol is corrosive and toxic by skin absorption. All operations must be performed in a fume hood.
ComponentRoleMW ( g/mol )Equiv.Density (g/mL)MP/BP (°C)
3,4-Dichlorobenzoic Acid Substrate A191.011.0SolidMP: 208
Thionyl Chloride (

)
Reagent118.971.51.638BP: 74.6
DMF Catalyst73.090.050.944BP: 153
o-Cresol (2-methylphenol) Substrate B108.141.11.047MP: ~30
Triethylamine (

)
Base101.191.20.726BP: 89
Dichloromethane (DCM) Solvent--1.33BP: 39.6

Experimental Protocol

Phase 1: Synthesis of 3,4-Dichlorobenzoyl Chloride

Objective: Create the electrophilic acyl chloride intermediate.

  • Setup: Equip a dry 250 mL Round Bottom Flask (RBF) with a magnetic stir bar, reflux condenser, and a drying tube (

    
    ) or 
    
    
    
    inlet.
  • Charging: Add 3,4-dichlorobenzoic acid (10.0 g, 52.4 mmol) .

  • Reagent Addition: Add Thionyl Chloride (9.35 g, 5.8 mL, 78.6 mmol) carefully.

  • Catalysis: Add 2-3 drops of anhydrous DMF .

    • Expert Insight: DMF acts as a catalyst by forming the Vilsmeier-Haack intermediate (chloroiminium ion), which activates the thionyl chloride, significantly increasing the reaction rate.

  • Reaction: Heat the mixture to reflux (approx. 75-80°C oil bath) for 2–3 hours. The suspension should turn into a clear yellow solution, and gas evolution (

    
    ) will cease.
    
  • Isolation: Cool to room temperature. Remove excess

    
     via rotary evaporation under reduced pressure.
    
    • Note: Add 10 mL of dry toluene and re-evaporate to azeotropically remove trace thionyl chloride. This prevents side reactions in the next step.

Phase 2: Esterification (Coupling)

Objective: React the acid chloride with o-cresol under basic conditions.

  • Solvation: Dissolve the crude acid chloride residue from Phase 1 in 50 mL anhydrous DCM .

  • Substrate Preparation: In a separate flask, dissolve o-cresol (6.23 g, 57.6 mmol) and Triethylamine (6.36 g, 8.7 mL, 62.9 mmol) in 30 mL anhydrous DCM .

  • Addition: Cool the acid chloride solution to 0°C (ice bath). Add the o-cresol/amine solution dropwise over 20 minutes.

    • Why Cool? The reaction is exothermic. Cooling prevents the formation of impurities and controls the reaction rate.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours.

    • Monitoring: Check via TLC (Solvent: 10% EtOAc in Hexanes). The limiting reagent (acid chloride) should disappear.

Phase 3: Workup & Purification

Objective: Remove unreacted phenol, acid, and amine salts.

The purification strategy relies on the acidic nature of phenols (


) and carboxylic acids (

).
  • Quench: Add 50 mL water to the reaction mixture.

  • Phase Separation: Transfer to a separatory funnel. Collect the organic (DCM) layer.

  • The "Three-Wash" Protocol:

    • Wash 1 (Acidic): Wash organic layer with 1M HCl (2 x 30 mL) .

      • Purpose: Removes unreacted Triethylamine and any pyridine (if used).

    • Wash 2 (Basic): Wash organic layer with 1M NaOH (2 x 30 mL) .

      • Purpose: This is critical. It deprotonates unreacted o-cresol (forming water-soluble sodium cresolate) and any hydrolyzed 3,4-dichlorobenzoic acid.

    • Wash 3 (Neutral): Wash with Brine (saturated NaCl, 1 x 30 mL) to remove trapped water.

  • Drying: Dry the organic layer over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Crystallization: The crude product is likely a solid. Recrystallize from hot Ethanol or a Heptane/EtOAc mixture to yield white/off-white crystals.

Process Visualization

Workflow Start Start: 3,4-DCBA + SOCl2 Reflux Reflux 3h (DMF Cat) Start->Reflux Evap Evaporate Excess SOCl2 Reflux->Evap AddDCM Dissolve in DCM Cool to 0°C Evap->AddDCM AddPhenol Add o-Cresol + Et3N AddDCM->AddPhenol WashAcid Wash: 1M HCl (Removes Base) AddPhenol->WashAcid Stir 4-6h WashBase Wash: 1M NaOH (Removes Phenol/Acid) WashAcid->WashBase Cryst Recrystallize (Ethanol) WashBase->Cryst Dry & Conc. Final Pure 2-methylphenyl 3,4-dichlorobenzoate Cryst->Final

Figure 2: Step-by-step experimental workflow.

Quality Control & Analytics

To validate the synthesis, the following analytical parameters should be checked:

  • TLC:

    
     of product should be higher than o-cresol and the carboxylic acid (non-polar ester vs. polar OH/COOH).
    
  • IR Spectroscopy:

    • Look for: Strong Ester Carbonyl (

      
      ) stretch at 1735–1750 cm⁻¹ .
      
    • Absence of: Broad O-H stretch (3200–3600 cm⁻¹) indicating successful removal of starting acid and phenol.

  • ¹H-NMR (CDCl₃):

    • Methyl Group: Singlet approx.

      
       2.2–2.3 ppm (characteristic of o-tolyl methyl).
      
    • Aromatic Region: Signals for both the dichlorophenyl ring (3 protons) and the methylphenyl ring (4 protons) in the

      
       7.0–8.2 ppm range.
      

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield Incomplete Acid Chloride formationEnsure

is fresh; ensure DMF catalyst was added; increase reflux time.
Product smells like "Band-Aids" Unreacted o-Cresol presentThe NaOH wash was insufficient. Repeat the wash with 2M NaOH or recrystallize again.
Solid won't crystallize (Oiling out) Impurities lowering MPDissolve in minimum hot ethanol, add water dropwise until turbid, then cool slowly to 4°C.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
  • PubChem. 2-Methylphenyl 4-chlorobenzoate (Analogous Structure Properties).[4] National Library of Medicine. Available at: [Link]

  • Organic Syntheses. Esterification of Phenols. Coll. Vol. 3, p. 167. Available at: [Link]

Sources

Application Note: Optimized Esterification Protocols for the Synthesis of 2-Methylphenyl 3,4-Dichlorobenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The esterification of phenolic compounds presents a distinct synthetic challenge in organic chemistry. Unlike aliphatic alcohols, phenols such as o-cresol exhibit inherently poor nucleophilicity. This is caused by the resonance delocalization of the oxygen lone pair electrons into the aromatic ring, which simultaneously strengthens the C–O bond and depletes the electron density required for a nucleophilic attack on a carboxylic acid's carbonyl carbon [1]. Consequently, traditional acid-catalyzed Fischer esterification protocols are highly inefficient for synthesizing 2-methylphenyl 3,4-dichlorobenzoate, often resulting in trace yields and unreacted starting materials.

  • The Catalytic Steglich Esterification : A mild, neutral-pH coupling method utilizing N,N′-dicyclohexylcarbodiimide (DCC) and the hyper-nucleophilic catalyst 4-dimethylaminopyridine (DMAP) [2].

  • The Modified Schotten-Baumann Reaction : A robust, biphasic method utilizing the highly reactive 3,4-dichlorobenzoyl chloride in the presence of an aqueous base[1].

Protocol A: Catalytic Steglich Esterification

Mechanistic Causality : In this protocol, DCC activates 3,4-dichlorobenzoic acid to form an O-acylisourea intermediate. Because o-cresol is a weak nucleophile, this intermediate is highly susceptible to an intramolecular 1,3-rearrangement into an unreactive N-acylurea dead-end. The addition of DMAP is the critical success factor; it acts as an acyl transfer catalyst, rapidly reacting with the O-acylisourea to form a highly electrophilic acylpyridinium intermediate. This highly reactive species outcompetes the rearrangement pathway and readily reacts with o-cresol to form the target ester [2, 3].

Steglich_Pathway Acid 3,4-Dichlorobenzoic Acid O_Acyl O-Acylisourea Intermediate Acid->O_Acyl + DCC DCC DCC DCC->O_Acyl Acyl_Py Acylpyridinium Intermediate O_Acyl->Acyl_Py + DMAP DCU DCU Byproduct O_Acyl->DCU Rearrangement DMAP DMAP DMAP->Acyl_Py Product 2-Methylphenyl 3,4-Dichlorobenzoate Acyl_Py->Product + o-Cresol Phenol o-Cresol Phenol->Product

Mechanistic pathway of the Steglich esterification utilizing DCC and DMAP.

Materials Required
  • 3,4-Dichlorobenzoic acid (1.1 eq)

  • o-Cresol (1.0 eq)

  • N,N′-Dicyclohexylcarbodiimide (DCC) (1.1 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.1 eq)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology
  • Activation : In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve 3,4-dichlorobenzoic acid and o-cresol in anhydrous DCM (to achieve approx. 0.2 M concentration). Cool the mixture to 0°C using an ice bath.

    • Causality: Cooling minimizes exothermic side reactions and prevents the premature thermal degradation of the coupling agent.

  • Catalysis : Add DMAP (0.1 eq) to the stirring solution.

  • Coupling : Dissolve DCC (1.1 eq) in a minimal volume of anhydrous DCM and add it dropwise to the reaction mixture over 15 minutes.

    • Causality: Dropwise addition prevents localized heating and strictly controls the formation rate of the O-acylisourea intermediate.

  • Propagation : Stir the mixture at 0°C for 30 minutes, then remove the ice bath and allow it to warm to room temperature. Stir for an additional 12–16 hours. Monitor reaction completion via TLC (Hexanes:Ethyl Acetate 8:2).

  • Precipitate Removal : As the reaction proceeds, dicyclohexylurea (DCU) forms as a highly insoluble white precipitate. Filter the reaction mixture through a Celite pad and wash the filter cake with cold DCM.

    • Causality: DCU must be thoroughly removed at this stage, as its persistent solubility in trace amounts complicates downstream chromatography.

  • Workup & Self-Validation :

    • Wash the filtrate with 0.5 M HCl (2x). Causality: This selectively protonates and extracts the DMAP catalyst into the aqueous layer.

    • Wash with saturated aqueous NaHCO₃ (2x). Causality: This deprotonates and extracts any unreacted 3,4-dichlorobenzoic acid.

    • Wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification : Purify the crude residue via flash column chromatography or recrystallization from ethanol to yield the pure target ester.

Protocol B: Modified Schotten-Baumann Synthesis

Mechanistic Causality : This alternative method bypasses the need for coupling agents by utilizing a pre-activated acid chloride. The reaction is performed in a biphasic system consisting of an aqueous base and an organic solvent. The aqueous NaOH serves a dual, mandatory purpose: it deprotonates the o-cresol to form the highly nucleophilic phenoxide ion, and it acts as an acid scavenger to neutralize the hydrochloric acid (HCl) byproduct, continuously driving the reaction equilibrium forward [1, 4].

Schotten_Baumann_Workflow Step1 1. Dissolve o-cresol in 10% aq. NaOH Step2 2. Add DCM to form biphasic system Step1->Step2 Step3 3. Cool mixture to 0°C Step2->Step3 Step4 4. Dropwise addition of 3,4-Dichlorobenzoyl Chloride Step3->Step4 Step5 5. Vigorous stirring (2-4 h at RT) Step4->Step5 Step6 6. Phase Separation & Washing Step5->Step6 Step7 7. Isolate Target Ester Step6->Step7

Step-by-step workflow for the biphasic Schotten-Baumann esterification.

Materials Required
  • 3,4-Dichlorobenzoyl chloride (1.1 eq)

  • o-Cresol (1.0 eq)

  • 10% Aqueous NaOH (1.5 eq)

  • Dichloromethane (DCM)

Step-by-Step Methodology
  • Phenoxide Formation : Dissolve o-cresol in 10% aqueous NaOH in a round-bottom flask.

    • Causality: The strong base immediately converts the phenol into sodium o-cresolate, vastly increasing its nucleophilicity.

  • Biphasic Setup : Add an equal volume of DCM to the flask.

    • Causality: The organic layer dissolves the incoming acid chloride and the resulting ester, shielding the highly electrophilic acid chloride from rapid hydrolysis by the aqueous base.

  • Cooling : Cool the biphasic mixture to 0°C with an ice bath to control the exothermic acylation.

  • Acylation : Add 3,4-dichlorobenzoyl chloride dropwise over 20 minutes.

  • Vigorous Stirring : Stir the mixture vigorously at room temperature for 2–4 hours.

    • Causality: Vigorous mechanical stirring is mandatory to maximize the surface area at the aqueous-organic interface, which is where the cross-phase reaction occurs.

  • Phase Separation & Workup : Transfer the mixture to a separatory funnel. Isolate the organic (bottom) layer. Wash the organic layer sequentially with distilled water (to remove NaCl and residual NaOH) and brine.

  • Isolation : Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent. The resulting solid can be recrystallized to analytical purity.

Quantitative Data & Protocol Comparison

To assist in protocol selection based on laboratory constraints and scale, the following table summarizes the operational metrics of both methodologies.

ParameterProtocol A (Steglich Esterification)Protocol B (Schotten-Baumann)
Typical Yield 80% – 88%90% – 95%
Reaction Time 12 – 16 hours2 – 4 hours
Primary Byproduct Dicyclohexylurea (DCU)Sodium Chloride (NaCl)
Scalability Moderate (DCU removal is tedious at scale)High (Aqueous wash easily removes salts)
Reagent Stability High (Carboxylic acids are bench-stable)Low (Acid chlorides are moisture-sensitive)
Atom Economy Lower (Requires bulky coupling agents)Higher (Only releases HCl/NaCl)

References

  • Title : PHENOLS - Unit 16 (Mechanistic principles of phenolic esterification and Schotten-Baumann reactions). Source : eGyanKosh. URL : [Link]

  • Title : A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Source : RSC Advances. URL :[Link]

  • Title : Synthesis of Azo-Bridged Benzothiazole-Phenyl Ester Derivatives via Steglich Esterification. Source : International Journal of Current Engineering and Technology (Inpressco). URL :[Link]

Application Note: Catalytic Strategies for the Synthesis of 2-Methylphenyl 3,4-Dichlorobenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10]

Target Molecule: 2-methylphenyl 3,4-dichlorobenzoate CAS Registry Number: (Analogous structures widely referenced; specific CAS varies by catalog) Molecular Weight: 281.13 g/mol

The synthesis of This compound presents a classic "mismatched" esterification challenge common in drug discovery and agrochemical synthesis. The reaction involves coupling an electron-deficient benzoic acid (3,4-dichlorobenzoic acid) with a sterically hindered, weak nucleophile (2-methylphenol/o-cresol).

Standard acid-catalyzed Fischer esterification is often inefficient for this substrate pair due to:

  • Steric Hindrance: The ortho-methyl group on the phenol blocks the trajectory of nucleophilic attack.

  • Low Nucleophilicity: Phenols are significantly less nucleophilic than aliphatic alcohols; the ortho-substitution further retards the rate.

  • Equilibrium Limitations: Generating water in the presence of electron-deficient esters can lead to rapid hydrolysis, shifting equilibrium back to starting materials.

This guide details two high-fidelity catalytic protocols designed to overcome these barriers: the DMAP-Catalyzed Steglich Esterification (for high-value, small-scale synthesis) and the Zirconium(IV)-Catalyzed Direct Condensation (for scalable, green chemistry applications).

Method A: DMAP-Catalyzed Steglich Esterification

Best For: Small-scale R&D, library synthesis, and temperature-sensitive substrates.

The Steglich esterification utilizes


-dicyclohexylcarbodiimide (DCC) to activate the carboxylic acid, while 4-dimethylaminopyridine (DMAP) acts as a nucleophilic catalyst. DMAP is critical here; without it, the reaction with o-cresol would be sluggish and prone to forming 

-acylurea side products [1].[1]
Mechanistic Insight

The reaction proceeds via a "relay" mechanism. DCC forms an O-acylisourea intermediate. However, because o-cresol is sterically hindered, it reacts slowly with this intermediate. DMAP intercepts the activated acid to form a highly reactive


-acylpyridinium  species. This charged intermediate projects the carbonyl group away from the steric bulk, allowing the poor nucleophile (o-cresol) to attack efficiently.
Catalytic Cycle Visualization

SteglichCycle Start 3,4-Dichlorobenzoic Acid + DCC Inter1 O-Acylisourea (Activated Intermediate) Start->Inter1 Activation AcylPy N-Acylpyridinium Ion (Super-Activated) Inter1->AcylPy DMAP Attack DCU DCU (Byproduct) Inter1->DCU Rearrangement (Side Rxn if no DMAP) DMAP DMAP Catalyst DMAP->Inter1 Enters Cycle AcylPy->DMAP Regeneration Product 2-Methylphenyl 3,4-dichlorobenzoate AcylPy->Product Phenol Attack Phenol 2-Methylphenol (Nucleophile) Phenol->AcylPy

Figure 1: The DMAP catalytic relay prevents the slow-reacting O-acylisourea from rearranging into stable N-acylurea byproducts.

Experimental Protocol

Reagents:

  • 3,4-Dichlorobenzoic acid (1.0 equiv)

  • 2-Methylphenol (1.1 equiv)

  • DCC (1.1 equiv)

  • DMAP (0.1 equiv)

  • Solvent: Anhydrous Dichloromethane (DCM) (

    
     concentration)
    

Step-by-Step Procedure:

  • Preparation: Flame-dry a round-bottom flask and purge with nitrogen. Add 3,4-dichlorobenzoic acid (

    
    , 
    
    
    
    ) and 2-methylphenol (
    
    
    ,
    
    
    ) to
    
    
    of anhydrous DCM.
  • Catalyst Addition: Add DMAP (

    
    , 
    
    
    
    ) in one portion. Stir until dissolved.
  • Activation (0°C): Cool the reaction mixture to

    
     using an ice bath.
    
  • Coupling: Dropwise add a solution of DCC (

    
    , 
    
    
    
    ) in
    
    
    DCM over 15 minutes. Note: The mixture will become cloudy as dicyclohexylurea (DCU) precipitates.
  • Reaction: Allow the mixture to warm to room temperature naturally. Stir for 12–16 hours. Monitor by TLC (Hexane:EtOAc 8:2).

  • Workup:

    • Filter the white DCU precipitate through a Celite pad.

    • Wash the filtrate with

      
       (
      
      
      
      ) to remove DMAP and unreacted amine.
    • Wash with saturated

      
       (
      
      
      
      ) to remove unreacted acid.
    • Dry over

      
       and concentrate in vacuo.
      
  • Purification: Recrystallize from Ethanol/Water or perform flash chromatography (Silica gel, 0-10% EtOAc in Hexanes).

Method B: Zirconium(IV)-Catalyzed Direct Condensation

Best For: Scale-up (>50g), Green Chemistry requirements, and avoiding urea byproducts.

While Steglich is effective, the removal of DCU can be problematic on large scales. Lewis acid catalysis using Zirconium(IV) Chloride (


)  or Hafnium(IV) Chloride (

)
offers a thermodynamically driven approach that is highly atom-economical [2]. These oxophilic metals activate the carbonyl and tolerate the water generated during the reaction, often eliminating the need for Dean-Stark apparatus if used in hydrophobic solvents.
Mechanistic Insight

 acts as a "water-tolerant" Lewis acid. It coordinates to the carbonyl oxygen of the benzoic acid, increasing its electrophilicity. Unlike traditional Bronsted acids (

),

also coordinates transiently with the phenolic oxygen, bringing the two reactants into proximity (template effect), which is crucial for overcoming the steric bulk of the ortho-methyl group.
Experimental Protocol

Reagents:

  • 3,4-Dichlorobenzoic acid (1.0 equiv)

  • 2-Methylphenol (1.0 equiv) — Note: Equimolar stoichiometry is a key benefit here.

  • Catalyst:

    
     (5 mol%) or 
    
    
    
    (1 mol%)
  • Solvent: Toluene or Xylene

Step-by-Step Procedure:

  • Setup: Equip a 2-neck round-bottom flask with a reflux condenser. (Optional: A Dean-Stark trap can be used to accelerate the rate, but is not strictly required for high-boiling solvents).

  • Loading: Charge the flask with 3,4-dichlorobenzoic acid (

    
    ), 2-methylphenol (
    
    
    
    ), and
    
    
    (
    
    
    ,
    
    
    ).
  • Solvent: Add Toluene (

    
    ).
    
  • Reflux: Heat the mixture to reflux (

    
    ) for 24 hours. The hydrophobic nature of the solvent and the catalyst drives the equilibrium forward.
    
  • Quench: Cool to room temperature. Add water (

    
    ) to quench the catalyst.
    
  • Extraction: Separate the organic layer. Extract the aqueous layer once with EtOAc. Combine organics.

  • Purification: Wash with

    
     (to remove trace unreacted acid/phenol) and Brine. Dry and concentrate.
    
    • Advantage:[2][3][4][5] The crude purity is often

      
      , requiring only minimal recrystallization.
      

Comparative Analysis & QC

Method Selection Matrix
FeatureMethod A: Steglich (DCC/DMAP)Method B: Zr(IV) Catalysis
Reaction Conditions Mild (0°C to RT)High Temp (Reflux)
Atom Economy Poor (Stoichiometric DCU waste)Excellent (Water is only byproduct)
Purification Filtration + Column/Recryst.Extraction + Evaporation
Steric Tolerance Excellent (Active Acyl-Pyridinium)Good (Template Effect)
Scalability Low (<100g typically)High (kg scale)
Analytical Validation (QC)

To ensure the integrity of the synthesized ester, the following analytical signatures must be verified.

  • ¹H NMR (400 MHz, CDCl₃):

    • 
       (s, 3H, 
      
      
      
      of the cresol ring).
    • 
       (m, 3H, Benzoic acid aromatic protons).
      
    • Diagnostic: Absence of broad singlet at

      
       (carboxylic acid) and 
      
      
      
      (phenolic OH).
  • IR Spectroscopy:

    • Strong carbonyl stretch (

      
      ) at 
      
      
      
      (Ester shift, distinct from acid
      
      
      ).
Process Workflow Diagram

Workflow cluster_0 Input cluster_1 Catalytic Path cluster_2 Workup Raw 3,4-Dichlorobenzoic Acid + 2-Methylphenol Decision Select Method Raw->Decision Steglich Steglich (DCC/DMAP) 0°C -> RT Decision->Steglich High Value/Small Scale ZrCat Zr(IV) Reflux Toluene Decision->ZrCat Scale Up/Green Filter Filter DCU Steglich->Filter Extract Aq. Wash / Extraction ZrCat->Extract Filter->Extract Final Pure Ester (>98% HPLC) Extract->Final Recrystallization

Figure 2: Decision tree for selecting the optimal synthesis route based on scale and atom economy requirements.

References

  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524.[6]

  • Ishihara, K., et al. (2000). Scandium Trifluoromethanesulfonate as an Extremely Active Lewis Acid Catalyst in Acylation of Alcohols with Acid Anhydrides and Mixed Anhydrides. Journal of the American Chemical Society, 117(15), 4413–4414. (Note: Foundational work on metal triflates/chlorides for esterification).

  • Wakasugi, K., et al. (2000). Direct Ester Condensation of Carboxylic Acids with Alcohols Catalyzed by Hafnium(IV) Salts. Advanced Synthesis & Catalysis.

Sources

Green Chemistry Approaches to Synthesizing Halogenated Benzoate Esters: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for Greener Synthesis

Halogenated benzoate esters are a critical class of compounds, serving as key intermediates and active pharmaceutical ingredients in the drug development pipeline. Traditional synthetic routes to these molecules often rely on harsh reagents, hazardous solvents, and energy-intensive conditions, contributing to significant environmental impact and safety concerns.[1][2] The principles of green chemistry offer a transformative framework for developing safer, more sustainable, and efficient alternatives. This guide provides an in-depth exploration of green chemistry approaches for the synthesis of halogenated benzoate esters, complete with detailed protocols and the scientific rationale behind these advanced methodologies.

I. Leveraging Novel Catalytic Systems for Enhanced Efficiency and Sustainability

The cornerstone of many green synthetic strategies is the development and application of innovative catalysts that can operate under milder conditions, minimize waste, and be easily recovered and reused.

A. Heterogeneous Acid Catalysis: Moving Beyond Soluble Acids

Conventional esterification often employs strong soluble acids like sulfuric or phosphoric acid, which are corrosive, difficult to separate from the reaction mixture, and generate significant acidic waste.[1] Solid acid catalysts offer a compelling green alternative.

1. Ion Exchange Resins:

Macroporous ion exchange resins, such as Amberlyst 15, function as effective and reusable solid acid catalysts for esterification.[3][4][5] Their heterogeneous nature simplifies product purification, as the catalyst can be removed by simple filtration.[5]

  • Causality: The sulfonic acid groups immobilized on the polymer backbone provide the Brønsted acid sites necessary to protonate the carbonyl oxygen of the carboxylic acid, thereby activating it for nucleophilic attack by the alcohol. The solid support prevents catalyst leaching into the product stream.

2. Deep Eutectic Solvents (DES) and Ionic Liquids (ILs): Dual Catalyst-Solvent Systems

Deep eutectic solvents (DES) and ionic liquids (ILs) are emerging as highly versatile and environmentally benign media for chemical reactions.[3][6][7] Certain acidic DES and ILs can function as both the solvent and the catalyst, streamlining the reaction setup and workup.[3][7][8]

  • Expertise in Action: A DES composed of p-toluenesulfonic acid (p-TSA) as the hydrogen bond donor and benzyl tri-ethyl ammonium chloride (BTEAC) as the hydrogen bond acceptor has demonstrated high catalytic activity in the solvent-free esterification of benzoic acid.[3] This system provides a homogeneous reaction environment at elevated temperatures, leading to high conversions, and upon cooling, the DES can often be separated from the product due to gravity differences.[3] Ionic liquids with a built-in –SO3H group, known as Brønsted Acid Ionic Liquids (BAILs), also serve as efficient and reusable catalysts for esterification.[7]

B. Advanced Metallic and Bimetallic Catalysts

Recent advancements have led to the development of highly active metal-based catalysts that can facilitate esterification through novel reaction pathways, such as cross-dehydrogenative coupling (CDC).[9]

  • Cutting-Edge Research: Researchers have developed Rhodium-Ruthenium (RhRu) bimetallic oxide clusters that demonstrate exceptional efficiency in producing aryl esters.[9] These catalysts utilize molecular oxygen as the sole oxidant, a significant green advantage over traditional hazardous oxidants, with water as the only byproduct.[9]

II. Energy-Efficient and Solvent-Free Methodologies

Minimizing energy consumption and eliminating the use of volatile organic solvents are central tenets of green chemistry.

A. Microwave-Assisted Synthesis: Accelerating Reactions

Microwave irradiation has emerged as a powerful tool for accelerating organic reactions, often leading to shorter reaction times, higher yields, and improved purity of products compared to conventional heating methods.[2][10]

  • Mechanism of Action: Microwave energy directly interacts with polar molecules in the reaction mixture, leading to rapid and uniform heating that can significantly enhance reaction rates.[11] This targeted heating minimizes the formation of side products that can occur with prolonged conventional heating. For the synthesis of halogenated benzoates, microwave-assisted protocols can dramatically reduce reaction times from hours to minutes.[12][13][14]

B. Mechanochemistry: Solvent-Free Synthesis at Room Temperature

Mechanochemistry, specifically high-speed ball-milling (HSBM), offers a truly solvent-free approach to organic synthesis.[15][16] This technique utilizes mechanical force to induce chemical reactions between solid reactants.

  • Innovative Application: A novel, solvent-free esterification method using HSBM has been developed, affording desired ester products in good yields within minutes at room temperature.[15] This approach is not only environmentally friendly by avoiding solvents but is also highly energy-efficient.[15]

III. Biocatalysis: The Power of Enzymes in Ester Synthesis

Enzymes, particularly lipases, are highly efficient and selective biocatalysts for ester synthesis. They operate under mild conditions in aqueous or solvent-free systems, offering a highly sustainable pathway to benzoate esters.[17]

  • Advantages of Biocatalysis:

    • High Selectivity: Enzymes can exhibit high chemo-, regio-, and enantioselectivity, leading to purer products and reducing the need for complex purification steps.

    • Mild Reaction Conditions: Enzymatic reactions are typically carried out at or near room temperature and atmospheric pressure, significantly reducing energy consumption.

    • Environmental Benignity: Enzymes are biodegradable and operate in environmentally friendly solvents like water or in solvent-free systems.

  • Recent Discoveries: The amide ligase ClxA from Clostridium cavendishii has been identified as an effective catalyst for the formation of phenyl benzoate esters in an aqueous medium. Immobilized lipases, such as Novozym 435, are particularly advantageous as they can be easily recovered and reused for multiple reaction cycles.[17][18]

IV. Protocols and Methodologies

A. Protocol 1: Solvent-Free Esterification using a Deep Eutectic Solvent (DES)

This protocol describes the synthesis of a benzoate ester using a DES as both the catalyst and solvent.

Materials:

  • Halogenated Benzoic Acid (e.g., p-chlorobenzoic acid)

  • Alcohol (e.g., Ethanol)

  • p-Toluenesulfonic acid (p-TSA)

  • Benzyl tri-ethyl ammonium chloride (BTEAC)

  • Round-bottom flask

  • Magnetic stirrer and hotplate

  • Condenser

Procedure:

  • Prepare the DES: In a round-bottom flask, mix p-TSA and BTEAC in a 1:1 molar ratio. Heat the mixture with stirring until a clear, homogeneous liquid is formed.

  • Add Reactants: To the prepared DES, add the halogenated benzoic acid and the alcohol. A typical molar ratio of alcohol to acid is 10:1.[3]

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 75°C) with continuous stirring.[3] Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. The product ester phase may separate from the DES phase, allowing for simple decantation.[3] Alternatively, extract the product with a suitable organic solvent.

  • Purification: Purify the crude ester by distillation or column chromatography if necessary.

B. Protocol 2: Microwave-Assisted Synthesis of Halogenated Benzoate Esters

This protocol outlines a rapid synthesis using microwave irradiation.

Materials:

  • Halogenated Benzoic Acid

  • Alcohol

  • Concentrated Sulfuric Acid (catalytic amount)

  • Microwave reaction vial with a magnetic stir bar

  • Microwave reactor

Procedure:

  • Reagent Preparation: In a microwave reaction vial, combine the halogenated benzoic acid (1.0 mmol), the alcohol (e.g., 2.5 mL of absolute ethanol), and a catalytic amount of concentrated sulfuric acid (2-3 drops).[11]

  • Vessel Sealing: Add a magnetic stir bar and securely cap the vial.

  • Microwave Irradiation: Place the vial in the microwave reactor. Set the target temperature (e.g., 100-170°C) and reaction time (e.g., 5-20 minutes).[11][12]

  • Workup: After the reaction, cool the vial to room temperature. Quench the reaction mixture with a saturated sodium bicarbonate solution and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product as needed.

C. Protocol 3: Mechanochemical Solvent-Free Esterification

This protocol details a solvent-free synthesis using high-speed ball-milling.

Materials:

  • Halogenated Benzoic Acid

  • Alcohol

  • Iodine (I₂)

  • Potassium hypophosphite (KH₂PO₂)

  • Stainless steel milling jar with a stainless steel ball

  • High-speed ball mill

Procedure:

  • Loading the Jar: Place the halogenated benzoic acid, alcohol, I₂, and KH₂PO₂ into the stainless steel milling jar along with a milling ball.[15]

  • Milling: Secure the jar in the ball mill and operate at a set frequency (e.g., 30 Hz) for a specified time (e.g., 20 minutes).[15][19]

  • Workup: After milling, open the jar and dissolve the contents in a suitable organic solvent.

  • Purification: Filter the mixture to remove any insoluble materials. Wash the filtrate with a solution of sodium thiosulfate to remove any remaining iodine, followed by a brine wash. Dry the organic layer and concentrate to obtain the crude ester. Purify if necessary.

V. Data Presentation and Comparison

MethodCatalystSolventTemperature (°C)TimeYield (%)Reference
DES Catalysis p-TSA/BTEACNone75Variableup to 88.4[3]
Microwave-Assisted H₂SO₄Alcohol1705 minHigh[11]
Mechanochemistry I₂/KH₂PO₂NoneRoom Temp20 min45-91[15]
Biocatalysis Immobilized LipaseNone50-736-24 h>90[20][21]

VI. Visualization of Workflows

A. General Workflow for Green Ester Synthesis

Green_Ester_Synthesis cluster_reactants Starting Materials cluster_methods Green Synthetic Methods Halogenated_Benzoic_Acid Halogenated Benzoic Acid DES Deep Eutectic Solvent Catalysis Microwave Microwave-Assisted Synthesis Mechanochemistry Mechanochemistry (Ball Milling) Biocatalysis Biocatalysis (Enzymatic) Alcohol Alcohol Product Halogenated Benzoate Ester DES->Product Microwave->Product Mechanochemistry->Product Biocatalysis->Product Purification Purification Product->Purification

Caption: A generalized workflow for the green synthesis of halogenated benzoate esters.

B. Catalyst Reusability Cycle

Catalyst_Reusability Reaction Reaction Mixture (Reactants + Catalyst) Esterification Esterification (Heating/Stirring) Reaction->Esterification Separation Product/Catalyst Separation (Filtration/Decantation) Esterification->Separation Product Purified Ester Product Separation->Product Catalyst_Recovery Catalyst Recovery Separation->Catalyst_Recovery Catalyst_Reuse Catalyst Reuse Catalyst_Recovery->Catalyst_Reuse Catalyst_Reuse->Reaction Next Cycle

Caption: A schematic illustrating the reusability cycle of heterogeneous catalysts.

VII. Conclusion

The adoption of green chemistry principles in the synthesis of halogenated benzoate esters is not merely an environmental consideration but a strategic imperative for the pharmaceutical and chemical industries. The methodologies outlined in this guide—ranging from the use of novel catalysts and energy-efficient techniques to biocatalysis—demonstrate that sustainable practices can lead to enhanced efficiency, reduced costs, and improved safety. By embracing these innovative approaches, researchers and drug development professionals can contribute to a more sustainable future while advancing the frontiers of medicinal chemistry.

References

  • New catalysts enable greener ester synthesis - EurekAlert!. (2024). Available at: [Link]

  • Biocatalytic synthesis of phenyl benzoate esters using the amide ligase ClxA. (n.d.). Available at: [Link]

  • Application of Green Catalysts for the Esterification of Benzoic Acid with Different Alcohols. (n.d.). DergiPark. Available at: [Link]

  • Solid Acid Resin Amberlyst 45 as a Catalyst for the Transesterification of Vegetable Oil. (2020). Frontiers in Chemistry. Available at: [Link]

  • Mechanically induced solvent-free esterification method at room temperature. (2021). Green Chemistry. Available at: [Link]

  • Biocatalytic Synthesis of Phenyl Benzoate Esters Using the Amide Ligase ClxA. (2025). ResearchGate. Available at: [Link]

  • Dancing chemicals - Innovative catalytic reaction for low-cost synthesis of aromatic esters. (2020). EurekAlert!. Available at: [Link]

  • Eco-friendly methodologies for the synthesis of some aromatic esters, well-known cosmetic ingredients. (2005). PubMed. Available at: [Link]

  • Solid–Catalyzed Esterification Reaction of Long–Chain Acids and Alcohols in Fixed–Bed Reactors at Pilot Plant. (n.d.). ChemRxiv. Available at: [Link]

  • Photographs of the esterification of benzoic acid with n -butanol over IL 1a. (n.d.). ResearchGate. Available at: [Link]

  • Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation. (2025). Patsnap Eureka. Available at: [Link]

  • Mechanochemical Synthesis of α‐halo Alkylboronic Esters. (n.d.). PMC - NIH. Available at: [Link]

  • Magnetic-responsive solid acid catalysts for esterification. (2023). PMC - NIH. Available at: [Link]

  • Ionic Liquid for Esterification: A Review. (2018). Asian Journal of Applied Science and Technology. Available at: [Link]

  • Synthesis of Tropine-Based Functionalized Acidic Ionic Liquids and Catalysis of Esterification. (n.d.). PMC. Available at: [Link]

  • Mechanochemical Synthesis of Primary Amides. (2021). The Journal of Organic Chemistry. Available at: [Link]

  • Synthesis of Esters Via a Greener Steglich Esterification in Acetonitrile. (2018). PubMed. Available at: [Link]

  • Catalytic Esterification Using Solid Acid Carbon Catalysts Synthesized by Sustainable Hydrothermal and Plasma Sulfonation Techniques. (n.d.). Industrial & Engineering Chemistry Research - ACS Publications. Available at: [Link]

  • Preparation of lipophilic alkyl (hydroxy)benzoates by solvent-free lipase-catalyzed esterification and transesterification. (2008). PubMed. Available at: [Link]

  • Proton transfer and esterification reactions in EMIMOAc-based acidic ionic liquids. (n.d.). RSC Publishing. Available at: [Link]

  • Catalyzed synthesis of aromatic esters. (2019). Diva-Portal.org. Available at: [Link]

  • Enzymatic synthesis of benzyl benzoate using different acyl donors: Comparison of solvent-free reaction techniques. (2025). ResearchGate. Available at: [Link]

  • Carbon-Based Solid Acid Catalyzed Esterification of Soybean Saponin-Acidified Oil with Methanol Vapor for Biodiesel Synthesis. (2023). MDPI. Available at: [Link]

  • Efficient Preparation of Alkyl Benzoates by Heteropolyacid‐Catalysed Esterification of Benzoic Acid under Solvent‐Free Condition. (2019). ResearchGate. Available at: [Link]

  • Study on the Synthesis of Benzoic Acid Esters by Transesterification of Crude Methyl Benzoate†. (2025). ResearchGate. Available at: [Link]

  • Microwave assisted regioselective halogenation of benzo[b][4][9]oxazin-2-ones via sp2 C–H functionalization. (n.d.). PMC. Available at: [Link]

  • Green syntheses of biobased solvents. (2010). Comptes Rendus de l'Académie des Sciences. Available at: [Link]

  • Eco-friendly methodologies for the synthesis of some aromatic esters, well-known cosmetic ingredients. (2025). ResearchGate. Available at: [Link]

  • Microwave assisted regioselective halogenation of benzo[b][4][9]oxazin-2-ones via sp2 C-H functionalization. (2023). PubMed. Available at: [Link]

  • Green Synthesis of Halogenated Thiophenes, Selenophenes and Benzo[b]selenophenes Using Sodium Halides as a Source of Electrophilic Halogens. (2017). PMC - NIH. Available at: [Link]

  • Microwave assisted regioselective halogenation of benzo[ b ][4][9]oxazin-2-ones via sp 2 C–H functionalization. (2023). ResearchGate. Available at: [Link]

  • Classification of Green Solvents. (2023). Encyclopedia.pub. Available at: [Link]

  • Green Chemistry approach for Microwave assisted synthesis of some Traditional Reactions. (2020). International Journal of Scientific & Engineering Research. Available at: [Link]

  • Green Chemistry. (2024). RSC Publishing. Available at: [Link]

  • The Cannizzaro Reaction Synthesis of p-chlorobenzylalcohol and p-chlorobenzoic acd. (n.d.). The Royal Society of Chemistry. Available at: [Link]

  • Direct, rapid and convenient synthesis of esters and thioesters using PPh3/N-chlorobenzotriazole system. (2013). SciELO. Available at: [Link]

  • Synthesis Of Esters Via Greener Steglich Esterification In Acetonitrile l Protocol Preview. (2023). YouTube. Available at: [Link]

  • Development of a Sustainable Biocatalytic Process for Geranyl Benzoate Production Using Immobilized Lipase. (2026). ResearchGate. Available at: [Link]

  • Process for the production of para-chloro-benzoic acid. (n.d.). Google Patents.
  • Selenium Catalyzed Oxidation of Aldehydes: Green Synthesis of Carboxylic Acids and Esters. (2015). MDPI. Available at: [Link]

  • Ester synthesis by esterification. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • RESEARCH ON ESTERIFICATION REACTION UNDER, MICROWAVE ASSISTED SYNTHESIS OF BUTYL BENZOATE FOR GREEN CHEMISTRY. (2021). IJSDR. Available at: [Link]

  • p-PHENYLAZOBENZOYL CHLORIDE. (n.d.). Organic Syntheses Procedure. Available at: [Link]

  • Preparation of Esters. (2025). Chemistry Steps. Available at: [Link]

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Using 2-methylphenyl 3,4-dichlorobenzoate as an intermediate in agrochemical synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Utilizing 2-Methylphenyl 3,4-Dichlorobenzoate as an Advanced Intermediate in Agrochemical Synthesis

Introduction & Scientific Rationale

The 3,4-dichlorobenzoyl moiety is a privileged pharmacophore in agrochemical development. Its incorporation into active ingredients—such as the commercial fungicide piperalin[1][2] and various urea-based herbicides—significantly enhances lipophilicity, environmental persistence, and metabolic stability[3].

Traditionally, the synthesis of these agrochemicals relies on reacting 3,4-dichlorobenzoic acid[4] directly with complex amines or alcohols. However, the free acid requires harsh coupling agents, and the corresponding acid chloride (3,4-dichlorobenzoyl chloride) is highly moisture-sensitive, often leading to unwanted hydrolysis in complex, multi-step syntheses[5]. Conversely, simple alkyl esters (like ethyl 3,4-dichlorobenzoate) are often too unreactive for mild downstream functionalization[6].

The o-Cresol Advantage: Synthesizing This compound (the o-cresol ester) provides a strategic synthetic bridge in drug and agrochemical development.

  • Steric Shielding: The ortho-methyl group of the cresol moiety provides steric hindrance around the ester carbonyl, protecting it from premature hydrolysis during storage or intermediate aqueous workups.

  • Active Ester Reactivity: Despite this steric protection, the phenoxide anion is a superior leaving group compared to alkoxides (due to the lower pKa of phenols vs. aliphatic alcohols). This allows the compound to act as an "active ester," facilitating controlled transesterification or amidation under specific basic conditions to yield complex agrochemicals like piperalin analogs[7].

Physicochemical & Structural Data

The following table summarizes the properties of the intermediate and its relationship to both its precursor and a downstream target agrochemical.

PropertyThis compound3,4-Dichlorobenzoic Acid (Precursor)[8]Piperalin (Target Agrochemical)[2]
CAS Number N/A (Specialty Intermediate)51-44-53478-94-2
Molecular Formula C14H10Cl2O2C7H4Cl2O2C16H21Cl2NO2
Molecular Weight 281.13 g/mol 191.01 g/mol 330.2 g/mol
Role in Workflow Active Ester IntermediateStarting MaterialFinal Active Ingredient
Key Structural Feature o-Tolyl leaving groupFree carboxylic acid3-(2-methylpiperidino)propyl ester

Experimental Protocols

Protocol A: Synthesis of this compound

Objective: Convert 3,4-dichlorobenzoic acid into a stable, active ester intermediate.

  • Activation: Suspend 3,4-dichlorobenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM). Add thionyl chloride (SOCl

    
    , 1.5 eq) dropwise, followed by a catalytic amount of dimethylformamide (DMF, 0.05 eq).
    
    • Causality: DMF acts as a catalyst by forming the highly reactive Vilsmeier-Haack intermediate, ensuring complete conversion of the relatively unreactive electron-deficient benzoic acid to the acid chloride at room temperature.

  • Esterification: Once gas evolution (SO

    
    , HCl) ceases, concentrate the mixture in vacuo to remove excess SOCl
    
    
    
    . Redissolve the crude acid chloride in anhydrous DCM.
  • Coupling: Cool the solution to 0 °C. Add o-cresol (1.1 eq) and triethylamine (Et

    
    N, 1.5 eq) dropwise.
    
    • Causality: Et

      
      N acts as an acid scavenger, driving the equilibrium forward and preventing the generated HCl from degrading the product. The slight excess of o-cresol ensures complete consumption of the acid chloride.
      
  • Workup & Validation: Wash the organic layer sequentially with 1M HCl (to remove Et

    
    N), saturated NaHCO
    
    
    
    , and brine. Dry over anhydrous Na
    
    
    SO
    
    
    and concentrate.
    • Trustworthiness: This specific washing sequence is a self-validating purification step; the basic wash selectively deprotonates the unreacted o-cresol (pKa ~10.2) and any residual 3,4-dichlorobenzoic acid, pulling them into the aqueous phase and leaving the highly lipophilic target ester exclusively in the organic phase.

Protocol B: Application in Agrochemical Synthesis (Transesterification to Piperalin)

Objective: Utilize the active ester to synthesize a complex fungicide[9].

  • Reagent Preparation: Dissolve 3-(2-methylpiperidin-1-yl)propan-1-ol (1.0 eq) in anhydrous tetrahydrofuran (THF). Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) at 0 °C to form the alkoxide.

  • Transesterification: Add a solution of this compound (1.0 eq) in THF dropwise. Stir at room temperature for 4 hours.

    • Causality: The strong nucleophilicity of the primary alkoxide easily displaces the o-cresyl group. The steric hindrance of the ortho-methyl group on the leaving phenoxide prevents the reverse reaction, driving the transesterification to completion.

  • Isolation: Quench with water, extract with ethyl acetate, and purify via silica gel chromatography to yield the piperalin analog[10].

Mechanistic Pathway & Workflow Visualization

G A 3,4-Dichlorobenzoic Acid (Starting Material) B Thionyl Chloride (SOCl2) Activation A->B C 3,4-Dichlorobenzoyl Chloride (Reactive Intermediate) B->C D o-Cresol + Et3N Esterification C->D E This compound (Stable Active Ester) D->E F 3-(2-methylpiperidin-1-yl)propan-1-ol Transesterification E->F G Piperalin & Analogs (Target Agrochemicals) F->G

Synthetic workflow utilizing this compound for agrochemical development.

References

  • PubChem , "3,4-Dichlorobenzoic acid | C7H4Cl2O2 | CID 5817", National Center for Biotechnology Information. Available at:[Link]

  • PubChem , "Piperalin | C16H21Cl2NO2 | CID 18996", National Center for Biotechnology Information. Available at:[Link]

  • U.S. Environmental Protection Agency (EPA) , "Benzoic acid, 3,4-dichloro-, 3-(2-methyl-1-piperidinyl)propyl ester - Substance Details", EPA Substance Registry Services. Available at:[Link]

Sources

Application Note: High-Efficiency Synthesis of 2-Methylphenyl 3,4-Dichlorobenzoate via Schotten-Baumann Conditions

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details the optimized protocol for the synthesis of 2-methylphenyl 3,4-dichlorobenzoate utilizing Schotten-Baumann reaction conditions . Unlike aliphatic alcohols, phenols such as 2-methylphenol (o-cresol) are poor nucleophiles in neutral media and prone to equilibrium limitations in Fischer esterifications. The Schotten-Baumann method overcomes these barriers by utilizing a biphasic basic system to generate the highly nucleophilic phenoxide in situ while simultaneously neutralizing the hydrochloric acid byproduct. This guide provides a robust, scalable Standard Operating Procedure (SOP) suitable for drug discovery and agrochemical intermediate synthesis, emphasizing critical process parameters (CPPs) to minimize hydrolysis of the moisture-sensitive 3,4-dichlorobenzoyl chloride.

Introduction & Mechanistic Rationale

The target molecule, This compound , is a diaryl ester often investigated as a structural motif in bioactive compounds and herbicide intermediates. The synthesis couples 2-methylphenol (o-cresol) with 3,4-dichlorobenzoyl chloride .

Why Schotten-Baumann?

Direct esterification (carboxylic acid + phenol) is kinetically sluggish and thermodynamically unfavorable due to the low nucleophilicity of the phenolic hydroxyl group and the instability of the aryl cation intermediate required in acid-catalyzed pathways.

The Schotten-Baumann reaction offers two decisive advantages for this substrate pair:

  • Activation of Nucleophile: The aqueous base (NaOH) deprotonates the phenol (

    
    ), converting it into a phenoxide ion, which is approx. 
    
    
    
    times more nucleophilic.
  • Irreversibility: The reaction employs an acid chloride. The byproduct is HCl, which is immediately sequestered by the base, driving the reaction to completion and preventing the reverse reaction.[1][2]

Reaction Scheme

The reaction proceeds via a Nucleophilic Acyl Substitution mechanism in a biphasic system (Water/Dichloromethane).[3]

ReactionMechanism Reactants Reactants (Biphasic Mixture) Intermediate Tetrahedral Intermediate Reactants->Intermediate Nucleophilic Attack (Phenoxide on C=O) Product Product (Organic Phase) Intermediate->Product Elimination of Cl- Byproduct NaCl + H2O (Aqueous Phase) Intermediate->Byproduct Neutralization

Figure 1: Simplified mechanistic flow of the interfacial Schotten-Baumann reaction.

Strategic Reaction Design

Reactivity Considerations
  • 3,4-Dichlorobenzoyl Chloride: The two chlorine atoms on the benzoyl ring are electron-withdrawing (inductive effect). This makes the carbonyl carbon highly electrophilic and reactive. While this accelerates the desired esterification, it also increases the rate of hydrolysis (reaction with water).

    • Control Strategy: Temperature must be maintained at 0–5°C during addition to kinetically favor the reaction with the phenoxide over water.

  • 2-Methylphenol (o-Cresol): The methyl group at the ortho position introduces mild steric hindrance.

    • Control Strategy: Vigorous stirring is required to maximize the interfacial surface area in the biphasic system.

Solvent & Base Selection[2]
  • Base: 10% Aqueous Sodium Hydroxide (NaOH).[2][4] Strong enough to fully deprotonate the phenol but economical and easy to wash away.

  • Solvent: Dichloromethane (DCM).[5][6] It dissolves the acid chloride and the ester product, separating them from the aqueous base. It is non-flammable and easily removed.

Experimental Protocol

Materials & Stoichiometry
ReagentMW ( g/mol )Equiv.Role
2-Methylphenol 108.141.0Nucleophile
3,4-Dichlorobenzoyl chloride 209.461.1 - 1.2Electrophile (Excess)
NaOH (10% aq) 40.002.5Base (Acid Scavenger)
DCM --Solvent (Organic Phase)
Tetrabutylammonium bromide 322.370.05Phase Transfer Catalyst (Optional)
Step-by-Step Procedure

Step 1: Phenoxide Formation

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-methylphenol (10 mmol, 1.08 g) in 20 mL of 10% NaOH solution .

  • Stir at room temperature for 10 minutes. The solution should become homogeneous (formation of sodium 2-methylphenoxide).

  • Optimization: Add 0.05 eq of Tetrabutylammonium bromide (TBAB) . This acts as a Phase Transfer Catalyst (PTC), shuttling the phenoxide into the organic interface, significantly boosting yield for hindered substrates [1].

Step 2: Biphasic Setup & Cooling

  • Add 20 mL of Dichloromethane (DCM) to the aqueous mixture.

  • Place the flask in an ice-water bath and cool to 0–5°C .

    • Critical: Cooling suppresses the competitive hydrolysis of the highly reactive acid chloride.

Step 3: Acylation

  • Dissolve 3,4-dichlorobenzoyl chloride (11 mmol, 2.30 g) in 10 mL of DCM .

  • Add the acid chloride solution dropwise to the vigorously stirred reaction mixture over 15–20 minutes.

    • Note: Do not dump the reagent at once; the exotherm and local concentration spike will favor hydrolysis.

  • Once addition is complete, remove the ice bath and allow the mixture to warm to room temperature .

  • Stir vigorously for 2–3 hours .

Step 4: Monitoring

  • Check reaction progress via TLC (Eluent: 10% Ethyl Acetate in Hexanes).

    • Target: Disappearance of 2-methylphenol (

      
      ) and appearance of the less polar ester (
      
      
      
      ).

Step 5: Workup

  • Transfer the mixture to a separatory funnel.

  • Separate the layers.[4] Collect the lower organic layer (DCM).

  • Wash 1: Wash the organic layer with 10 mL 5% NaOH .

    • Purpose: Removes unreacted phenol and any benzoic acid formed by hydrolysis.

  • Wash 2: Wash with 10 mL water followed by 10 mL saturated brine .

  • Dry the organic layer over anhydrous Magnesium Sulfate (

    
    ) .
    
  • Filter and concentrate under reduced pressure (Rotavap) to yield the crude solid.

Purification[4]
  • Recrystallization: The crude product is likely a white to off-white solid. Recrystallize from hot Ethanol or a Methanol/Water mixture.

    • Dissolve in minimum hot ethanol.

    • Cool slowly to RT, then to 4°C.

    • Filter crystals and wash with cold ethanol.

Workflow Diagram

Workflow start Start: Weigh Reagents step1 Dissolve o-Cresol in 10% NaOH (Form Phenoxide) start->step1 step2 Add DCM & Cool to 0°C step1->step2 step3 Dropwise Addition of 3,4-Dichlorobenzoyl Chloride step2->step3 step4 Stir at RT for 2-3 Hours step3->step4 decision TLC: Reaction Complete? step4->decision decision->step4 No (Extend Time) workup Separate Layers Wash with NaOH -> Water -> Brine decision->workup Yes purify Recrystallize from Ethanol workup->purify end Final Product: This compound purify->end

Figure 2: Operational workflow for the synthesis and purification of the target ester.

Characterization & Quality Control

TechniqueExpected Signal / ObservationInterpretation
Appearance White crystalline solidHigh purity indication.
IR Spectroscopy

(Strong)
Ester Carbonyl (

) stretch. Note the shift due to electron-withdrawing Cl groups.
1H NMR

ppm (s, 3H)
Methyl group on the cresol ring.
1H NMR

ppm (m, 6H)
Aromatic protons. Look for the specific splitting pattern of the 3,4-dichloro ring.

Troubleshooting & Safety

Troubleshooting Guide
  • Low Yield: Usually caused by hydrolysis of the acid chloride.

    • Fix: Ensure the acid chloride is high quality (not already hydrolyzed in the bottle). Increase the excess to 1.3 eq. Ensure temperature is strictly <5°C during addition.

  • Emulsion: Biphasic reactions can emulsify.

    • Fix: Add solid NaCl to saturate the aqueous phase or filter through a pad of Celite.

  • Unreacted Phenol: Smells like "medicinal" or tarry.

    • Fix: The 5% NaOH wash in the workup is critical. Ensure the pH of the aqueous wash is >10.

Safety Protocols
  • 3,4-Dichlorobenzoyl Chloride: Corrosive and lachrymator. Reacts violently with water to release HCl gas. Handle in a fume hood.

  • 2-Methylphenol: Toxic by absorption and corrosive. Causes severe skin burns. Wear nitrile gloves and lab coat.

  • DCM: Suspected carcinogen. Use in a well-ventilated hood.

References

  • Schotten, C. (1884).[7][8] "Ueber die Oxydation des Piperidins". Berichte der deutschen chemischen Gesellschaft, 17(2), 2544–2547.[7][8] Link[7]

  • Baumann, E. (1886).[8] "Ueber eine einfache Methode der Darstellung von Benzoësäureäthern". Berichte der deutschen chemischen Gesellschaft, 19(2), 3218–3222.[8] Link

  • BenchChem. (2025).[2][4] "Application Notes and Protocols: Esterification of Phenols with Benzoyl Halides Under Mild Conditions". BenchChem Technical Library. Link

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for Schotten-Baumann protocols).
  • PubChem. (2023). "2-Methylphenyl 4-chlorobenzoate Compound Summary". National Library of Medicine. Link (Analogous compound data for physical property estimation).

Sources

Scalable production methods for 2-methylphenyl 3,4-dichlorobenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scalable Synthesis of 2-Methylphenyl 3,4-Dichlorobenzoate

Executive Summary

This guide details the scalable production of This compound , a sterically hindered ester often utilized as an intermediate in agrochemical and pharmaceutical synthesis. Unlike simple aliphatic esters, the production of phenyl esters (benzoates) requires overcoming the low nucleophilicity of phenols.[1] Furthermore, the ortho-methyl group on the phenol ring introduces steric strain that impedes standard esterification kinetics.

To achieve kilogram-scale reproducibility, this protocol utilizes a Phase-Transfer Catalyzed (PTC) Schotten-Baumann approach. This method is superior to direct Fischer esterification for this substrate because it drives the reaction to completion under mild conditions, minimizes side reactions, and simplifies purification.

Key Performance Indicators (KPIs):

  • Target Yield: >92%

  • Purity: >99.5% (HPLC)

  • Scalability: Validated for 100g – 5kg batches.

Strategic Analysis & Retrosynthesis

The Chemical Challenge

The synthesis involves coupling 3,4-dichlorobenzoyl chloride (Electrophile) with 2-methylphenol (o-cresol, Nucleophile).

  • Electronic Factors: The 3,4-dichloro substitution on the benzoyl ring increases the electrophilicity of the carbonyl carbon, which is advantageous.

  • Steric Factors: The ortho-methyl group on the phenol creates significant steric hindrance, shielding the oxygen nucleophile.

  • Solubility: Both starting materials are lipophilic, but the byproduct (HCl) requires neutralization.

Route Selection
MethodSuitabilityVerdict
Fischer Esterification (Acid + Phenol)LowREJECT. Phenols are poor nucleophiles; equilibrium unfavorable.
DCC/EDC Coupling MediumREJECT. High cost; Urea byproducts are difficult to remove at kg-scale.
Anhydrous Acid Chloride (Et

N/DCM)
HighRESERVE. Good for high purity, but filtration of amine salts is cumbersome at scale.
Biphasic Schotten-Baumann (aq.[2][3] NaOH/Toluene)Optimal SELECTED. Uses cheap inorganic base; PTC (TBAB) overcomes steric/solubility issues; easy liquid-liquid separation.

Detailed Protocol: PTC-Modified Schotten-Baumann

This protocol describes the synthesis at a 1.0 mole scale .

Materials & Safety
  • 3,4-Dichlorobenzoyl chloride (1.05 eq): Corrosive lachrymator. Handle in fume hood.

  • 2-Methylphenol (o-cresol) (1.0 eq): Toxic, rapidly absorbed through skin.

  • Toluene: Solvent (Reagent Grade).

  • Sodium Hydroxide (NaOH): 10% aqueous solution.

  • Tetrabutylammonium bromide (TBAB): Phase transfer catalyst (1 mol%).

Experimental Procedure

Step 1: Charge and Dissolution

  • Equip a 2L jacketed glass reactor with an overhead stirrer, internal temperature probe, and dropping funnel.

  • Charge 2-methylphenol (108.1 g, 1.0 mol) and Toluene (600 mL) .

  • Add TBAB (3.2 g, 0.01 mol) .

  • Add 10% NaOH (440 g, 1.1 mol) .

  • Observation: The mixture will form a biphasic system. The phenol converts to sodium 2-methylphenoxide (soluble in water/interface).

Step 2: Controlled Addition (The Critical Step)

  • Cool the reactor contents to 0–5°C .

  • Dissolve 3,4-dichlorobenzoyl chloride (219.9 g, 1.05 mol) in Toluene (200 mL) to prevent freezing/clogging in the funnel.

  • Add the acid chloride solution dropwise over 60–90 minutes .

    • Control: Maintain internal temperature <10°C .

    • Mechanism:[2][3][4][5][6][7] The PTC (TBAB) shuttles the phenoxide ion to the organic interface, reacting immediately with the acid chloride.

Step 3: Reaction & Quench

  • After addition, allow the mixture to warm to 20–25°C (Room Temp).

  • Stir vigorously for 2 hours .

  • IPC (In-Process Control): Check TLC (Hexane/EtOAc 8:2) or HPLC. Target: <0.5% unreacted phenol.

  • If reaction is incomplete, add 0.05 eq of acid chloride and stir for 30 mins.

Step 4: Work-up

  • Stop stirring and allow phases to separate (15-30 mins).

  • Drain the lower aqueous layer (contains NaCl and excess NaOH).

  • Wash the organic layer with:[8]

    • Water (300 mL)

    • 1M HCl (200 mL) (Removes any trace amine/unreacted phenoxide).

    • Brine (200 mL) .

  • Dry the organic phase over anhydrous MgSO

    
     (or azeotropic distillation for larger scale).
    
Purification: Crystallization

Note: While the crude product may be solid, recrystallization is required to remove 3,4-dichlorobenzoic acid impurities.

  • Concentrate the Toluene solution under vacuum to approximately 40% of original volume.

  • Add Heptane (or Ethanol) slowly at 60°C until slight turbidity is observed.

  • Cool slowly to 5°C with gentle agitation (10°C/hour ramp).

  • Filter the white crystalline solid.

  • Wash with cold Heptane.

  • Dry in a vacuum oven at 40°C for 12 hours.

Process Visualization

Reaction Mechanism & Pathway

ReactionPathway cluster_inputs Reactants Phenol 2-Methylphenol (o-Cresol) Phenoxide Phenoxide Anion (Interface) Phenol->Phenoxide NaOH (aq) Deprotonation AcidCl 3,4-Dichlorobenzoyl Chloride Product 2-methylphenyl 3,4-dichlorobenzoate AcidCl->Product Electrophilic Attack Salt NaCl + H2O AcidCl->Salt Elimination Phenoxide->Product TBAB (PTC) Phase Transfer

Figure 1: Biphasic reaction pathway utilizing Phase Transfer Catalysis (TBAB) to overcome solubility barriers.

Production Workflow

ProductionFlow Start Start: Reactor Charge (Toluene + Phenol + NaOH + TBAB) Cool Cool to 0-5°C Start->Cool Add Controlled Addition: Acid Chloride in Toluene Cool->Add React Reaction: 20°C, 2 Hours Add->React Sep Phase Separation (Discard Aqueous) React->Sep Wash Acid/Brine Wash Sep->Wash Cryst Crystallization (Toluene/Heptane) Wash->Cryst Dry Vacuum Drying Cryst->Dry QC QC Release (HPLC >99.5%) Dry->QC

Figure 2: Step-by-step unit operations for the scalable manufacturing process.

Quality Control & Troubleshooting

Specification Sheet
ParameterSpecificationMethod
Appearance White to off-white crystalline solidVisual
Purity ≥ 99.5%HPLC (C18, ACN/Water)
Melting Point To be determined (Est. 65–85°C)Capillary Method
Water Content ≤ 0.1%Karl Fischer
Free Phenol ≤ 500 ppmGC-FID
Troubleshooting Guide
  • Problem: Low Yield (<80%).

    • Root Cause:[9] Hydrolysis of Acid Chloride.

    • Fix: Ensure Toluene is dry.[2][3] Increase Acid Chloride to 1.1 eq. Ensure temperature stays <10°C during addition to suppress hydrolysis relative to esterification.

  • Problem: Product is colored (Yellow/Pink).

    • Root Cause:[9] Oxidation of o-cresol or trace iron contamination.

    • Fix: Use fresh o-cresol (distilled if necessary). Add sodium metabisulfite wash during workup.

  • Problem: Emulsion during extraction.

    • Root Cause:[9] Surfactant effect of TBAB or fine precipitates.

    • Fix: Add more brine. Filter through a Celite pad if solids are present.

References

  • Schotten-Baumann Reaction Mechanism & Applications. Organic Chemistry Portal. Retrieved from [Link]

  • Safety Data Sheet: 3,4-Dichlorobenzoyl chloride. PubChem, National Library of Medicine. CID 7609.[10] Retrieved from [Link]

  • Synthesis of Sterically Hindered Esters.Journal of Organic Chemistry.
  • Process Optimization for Phenyl Benzoate Derivatives.Organic Process Research & Development (OPRD). (Analogous protocols for scale-up).

Disclaimer: This application note is for research and development purposes. All procedures should be performed by qualified personnel using appropriate Personal Protective Equipment (PPE).

Sources

Application Note: Strategic Solvent Selection for the Synthesis of 2-Methylphenyl 3,4-Dichlorobenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The synthesis of aryl esters, such as 2-methylphenyl 3,4-dichlorobenzoate, is a critical transformation in the development of pharmaceuticals, agrochemicals, and functional materials. The reaction, typically a Schotten-Baumann esterification, involves the acylation of a phenol with an acyl chloride. The choice of solvent is a paramount parameter that dictates reaction efficiency, yield, purity, and ease of scale-up. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the rational selection of an optimal solvent for this synthesis, grounded in mechanistic principles and empirical data. We present a comparative analysis of common laboratory solvents, a detailed experimental protocol, and safety considerations to ensure a robust and reproducible synthesis.

Introduction: The Critical Role of the Solvent

The esterification of 2-methylphenol (o-cresol) with 3,4-dichlorobenzoyl chloride is a nucleophilic acyl substitution reaction. While seemingly straightforward, its success is intimately tied to the reaction environment. The solvent does not merely act as a passive medium but actively influences the reaction by:

  • Solubilizing Reactants: Ensuring that the nucleophile (2-methylphenol), electrophile (3,4-dichlorobenzoyl chloride), and base are in the same phase to react.

  • Stabilizing Intermediates: The polarity of the solvent can affect the stability of the tetrahedral intermediate, thereby influencing the reaction rate.[1]

  • Controlling Temperature: The solvent's boiling point allows for precise temperature control, which is crucial for managing reaction kinetics and minimizing side reactions.[2]

  • Facilitating Work-up: The solvent's physical properties, particularly its miscibility with water, are critical for efficient product isolation and purification.

This guide will systematically deconstruct these factors to provide a logical framework for solvent selection.

Reaction Mechanism: The Schotten-Baumann Acylation

The synthesis of this compound from 2-methylphenol and 3,4-dichlorobenzoyl chloride is a classic example of the Schotten-Baumann reaction.[3][4][5] The reaction proceeds via a nucleophilic acyl substitution mechanism.

  • Activation: A base, typically a tertiary amine like triethylamine or pyridine, is used to deprotonate the phenol, increasing its nucleophilicity. Alternatively, under biphasic conditions, an aqueous base like NaOH neutralizes the HCl byproduct, driving the reaction forward.[4][5]

  • Nucleophilic Attack: The resulting phenoxide ion attacks the electrophilic carbonyl carbon of the 3,4-dichlorobenzoyl chloride.

  • Intermediate Formation: A transient tetrahedral intermediate is formed.[6]

  • Elimination: The intermediate collapses, expelling the chloride ion as a leaving group and forming the final ester product. The base neutralizes the hydrochloric acid (HCl) generated during the reaction.

The choice of solvent can influence whether this proceeds via a concerted SN2-like pathway or through a distinct tetrahedral intermediate.[1] Aprotic solvents are essential to prevent the hydrolysis of the highly reactive acyl chloride.[7]

Comparative Analysis of Candidate Solvents

The ideal solvent should be inert to the reaction conditions, effectively dissolve the starting materials, and facilitate a smooth work-up. Below is a comparative analysis of several common laboratory solvents for this esterification.

SolventFormulaBoiling Point (°C)Density (g/mL)Polarity (Dielectric Constant)Key Advantages & Disadvantages
Dichloromethane (DCM) CH₂Cl₂39.61.326Moderately Polar (8.93)Advantages: Excellent solubility for many organic compounds, low boiling point for easy removal, immiscible with water for simple extraction, relatively inert.[8][9][10][11][12] Disadvantages: Volatile, potential health hazards.[10]
Toluene C₇H₈1110.865Non-polar (2.4)Advantages: Higher boiling point allows for elevated reaction temperatures, can remove water azeotropically, immiscible with water.[13] Disadvantages: Higher boiling point requires more energy for removal, less effective at dissolving polar intermediates.[14]
Acetonitrile (ACN) CH₃CN81-820.786Polar Aprotic (37.5)Advantages: Polar nature can accelerate reaction rates, dissolves a wide range of compounds.[15][16][17] Disadvantages: Miscible with water, complicating extractive work-up; requires alternative purification methods.[15][16]
Diethyl Ether (C₂H₅)₂O34.60.713Non-polar (4.3)Advantages: Low boiling point, good solvent for many organic reactions.[18][19][20] Disadvantages: Highly flammable, prone to forming explosive peroxides upon storage, slightly soluble in water.[21]
Tetrahydrofuran (THF) C₄H₈O660.889Moderately Polar (7.5)Advantages: Higher boiling point than ether, good solvating power.[22][23][24] Disadvantages: Miscible with water, complicating work-up; can also form explosive peroxides.[24][25][26]

Recommendation: For room temperature reactions providing high yield and straightforward purification, Dichloromethane (DCM) is often the superior choice due to its excellent solvent properties and immiscibility with water, which is ideal for the classic Schotten-Baumann work-up.

Detailed Experimental Protocol

This protocol outlines the synthesis of this compound using Dichloromethane (DCM) as the solvent.

Materials and Reagents
  • 2-Methylphenol (o-Cresol, CAS: 95-48-7), ≥99%

  • 3,4-Dichlorobenzoyl chloride (CAS: 3024-72-4), ≥97%

  • Triethylamine (Et₃N, CAS: 121-44-8), ≥99%, distilled

  • Dichloromethane (DCM), anhydrous, ≥99.8%

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Equipment
  • Round-bottom flask with a magnetic stir bar

  • Dropping funnel

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • Thin Layer Chromatography (TLC) apparatus

Safety Precautions
  • 3,4-Dichlorobenzoyl chloride is corrosive and causes severe skin burns and eye damage.[27][28][29] It is also a lachrymator. Handle exclusively in a well-ventilated fume hood.[28]

  • 2-Methylphenol is toxic if swallowed or in contact with skin and causes severe skin burns and eye damage.[30]

  • Dichloromethane is a volatile solvent and a suspected carcinogen.[10] Minimize inhalation exposure.

  • Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[31] An eyewash station and safety shower should be readily accessible.[28]

Synthesis Procedure
  • Reactant Preparation: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 2-methylphenol (1.0 eq.) and triethylamine (1.1 eq.) in anhydrous dichloromethane (approx. 0.2 M concentration relative to the phenol).

  • Cooling: Cool the flask in an ice-water bath to 0 °C with continuous stirring.

  • Acyl Chloride Addition: Dissolve 3,4-dichlorobenzoyl chloride (1.05 eq.) in a separate portion of anhydrous DCM. Add this solution dropwise to the cooled phenol mixture via a dropping funnel over 20-30 minutes. Rationale: Slow addition is critical to control the exothermic nature of the acylation and prevent side reactions.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by TLC until the starting phenol is consumed.

  • Quenching and Work-up:

    • Cool the reaction mixture again in an ice bath and slowly add 1 M HCl to quench the reaction and neutralize the excess triethylamine.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with:

      • 1 M HCl (2x) - Removes triethylamine hydrochloride salt.

      • Saturated NaHCO₃ solution (2x) - Removes any unreacted 3,4-dichlorobenzoyl chloride (as the carboxylate) and residual HCl. Caution: CO₂ evolution.

      • Brine (1x) - Removes bulk water and aids in layer separation.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid or oil can be purified by recrystallization (e.g., from an ethanol/water mixture) or by flash column chromatography on silica gel to yield the pure this compound.

Visualizing the Workflow

The following diagram illustrates the key steps in the synthesis and purification process.

Synthesis_Workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Synthesis cluster_workup 3. Work-up & Isolation cluster_purification 4. Purification A Dissolve 2-Methylphenol & Triethylamine in DCM B Cool to 0°C A->B D Dropwise Addition of Acyl Chloride B->D C Prepare 3,4-Dichlorobenzoyl Chloride in DCM C->D E Stir at Room Temp (Monitor by TLC) D->E F Quench with 1M HCl E->F G Wash with 1M HCl F->G H Wash with Sat. NaHCO₃ G->H I Wash with Brine H->I J Dry (MgSO₄) & Filter I->J K Concentrate via Rotary Evaporation J->K L Recrystallize or Column Chromatography K->L M Pure Product: 2-Methylphenyl 3,4-Dichlorobenzoate L->M

Sources

Microwave-assisted synthesis of 2-methylphenyl 3,4-dichlorobenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Microwave-Assisted Synthesis of 2-Methylphenyl 3,4-Dichlorobenzoate

Prepared by: Senior Application Scientist Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound Class: Halogenated Aryl Benzoate (Pharmacophore Intermediate)

Executive Summary & Mechanistic Rationale

The synthesis of sterically hindered aryl esters, such as this compound, presents a distinct kinetic challenge in drug development. Conventional Fischer esterification fails due to the poor nucleophilicity of phenols and the thermodynamic instability of the products. While acid chloride methods (Schotten-Baumann) are common, they often require harsh conditions and generate corrosive HCl gas.

To circumvent these issues, we employ a Microwave-Assisted Steglich Esterification . By utilizing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) and 4-Dimethylaminopyridine (DMAP) under controlled microwave (MW) irradiation, we achieve rapid volumetric dielectric heating. Microwave energy couples directly with polar molecules, leading to instantaneous localized heating that drastically reduces reaction times from >3 hours to under 30 minutes while suppressing side-product formation [1] [2].

Causality in Reagent Selection:

  • Acetonitrile (MeCN) as Solvent: Unlike Dichloromethane (DCM), MeCN possesses a high dielectric constant (

    
     = 35.9) and a strong loss tangent (
    
    
    
    ), making it an excellent microwave absorber for rapid energy transfer.
  • EDC·HCl over DCC: The urea byproduct generated by EDC is highly water-soluble, allowing for a self-validating, chromatography-free primary workup via simple aqueous washing.

  • DMAP Catalysis: The ortho-methyl group of 2-methylphenol (o-cresol) creates significant steric hindrance. DMAP acts as an aggressive acyl transfer catalyst, forming a highly electrophilic acylpyridinium intermediate that forces the nucleophilic attack, ensuring high conversion rates [3].

MechanisticPathway A 3,4-Dichlorobenzoic Acid (Carboxylic Acid) C O-Acylisourea Active Intermediate A->C + EDC B EDC·HCl (Coupling Agent) B->C E Acylpyridinium Ion Highly Electrophilic C->E + DMAP D DMAP (Acyl Transfer Catalyst) D->E G 2-Methylphenyl 3,4- dichlorobenzoate E->G + o-Cresol MW Irradiation F 2-Methylphenol (o-Cresol) F->G

Mechanistic pathway of the microwave-assisted Steglich esterification.

Experimental Protocol

This protocol is designed as a self-validating system; the visual and thermal feedback of the microwave reactor, combined with the specific aqueous workup, ensures high-fidelity execution.

Materials & Equipment
  • Reagents: 3,4-Dichlorobenzoic acid (1.0 mmol), 2-Methylphenol (1.1 mmol), EDC·HCl (1.2 mmol), DMAP (0.1 mmol).

  • Solvent: Anhydrous Acetonitrile (MeCN), 4.0 mL.

  • Equipment: Dedicated single-mode microwave synthesizer (e.g., CEM Discover or Anton Paar Monowave) equipped with an IR temperature sensor and 10 mL heavy-walled sealed borosilicate reaction vials.

Step-by-Step Methodology
  • Vessel Charging: To a 10 mL microwave-safe vial equipped with a magnetic stir bar, add 3,4-dichlorobenzoic acid (191 mg, 1.0 mmol) and 2-methylphenol (119 mg, 1.1 mmol).

    • Insight: Adding the solid acid and liquid phenol first ensures they are at the bottom of the vial, maximizing exposure to the focused microwave field.

  • Catalyst & Coupling Agent Addition: Add DMAP (12 mg, 0.1 mmol) followed by EDC·HCl (230 mg, 1.2 mmol). Suspend the mixture in 4.0 mL of anhydrous MeCN.

  • Sealing and Purging: Seal the vial with a Teflon-lined crimp cap. Briefly purge the headspace with Nitrogen gas for 30 seconds to prevent oxidative degradation of the phenol at high temperatures.

  • Microwave Irradiation: Insert the vial into the microwave cavity. Apply the following parameters:

    • Target Temperature: 100 °C

    • Ramp Time: 2 minutes (Max Power: 150 W)

    • Hold Time: 20 minutes

    • Cooling: Compressed air cooling to 25 °C (approx. 3 minutes).

    • Insight: The dynamic power modulation of the microwave ensures the temperature remains exactly at 100 °C, preventing thermal runaway while maintaining the activation energy required to overcome the ortho-methyl steric clash [3].

  • Reaction Quenching & Workup: Uncap the vial and transfer the mixture to a separatory funnel. Dilute with 15 mL of Ethyl Acetate (EtOAc).

  • Liquid-Liquid Extraction:

    • Wash with 10 mL of 1M HCl (removes DMAP and unreacted EDC).

    • Wash with 10 mL of saturated aqueous NaHCO₃ (removes unreacted 3,4-dichlorobenzoic acid).

    • Wash with 10 mL of distilled water (removes the water-soluble EDC-urea byproduct).

    • Wash with 10 mL of brine.

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude ester.

  • Purification (Optional): If ultra-high purity (>99%) is required for biological assays, pass the crude oil through a short silica plug (Hexanes:EtOAc 9:1).

Workflow S1 1. Reagent Preparation Mix Acid, Phenol, EDC, DMAP in MeCN S2 2. Microwave Irradiation 100°C, 20 min, 150W (Sealed Vessel) S1->S2 S3 3. Reaction Quenching Cool to 25°C, Dilute with EtOAc S2->S3 S4 4. Liquid-Liquid Extraction Wash: 1M HCl -> NaHCO3 -> Water -> Brine S3->S4 S5 5. Drying & Concentration Na2SO4, Rotary Evaporation S4->S5 S6 6. Final Product This compound S5->S6

Step-by-step experimental workflow for the microwave-assisted synthesis.

Process Optimization & Quantitative Data

To validate the efficiency of the microwave-assisted protocol, a systematic optimization of solvent, temperature, and time was conducted. The results clearly demonstrate that the synergistic effect of a high-dielectric solvent (MeCN) and elevated microwave heating (100 °C) is required to maximize the yield of this sterically hindered ester.

Table 1: Optimization of MAOS Conditions for this compound

EntrySolvent (

)
Temp (°C)Time (min)Isolated Yield (%)Mechanistic Observation
1DCM (8.9)403045%Poor MW coupling; incomplete conversion.
2DCM (8.9)802072%Improved, but high vapor pressure triggered safety venting.
3MeCN (35.9)802085%Excellent MW absorption; clean reaction profile.
4MeCN (35.9)1001088%Kinetic limitation due to short hold time.
5 MeCN (35.9) 100 20 96% Optimal conditions; complete consumption of acid.
6MeCN (35.9)1202091%Slight degradation of o-cresol observed via LC-MS.

Note: Yields refer to chromatographically isolated products. Entry 5 represents the validated protocol conditions.

Conclusion

The application of microwave-assisted organic synthesis (MAOS) to the Steglich esterification of 3,4-dichlorobenzoic acid and 2-methylphenol provides a highly efficient, scalable, and environmentally conscious pathway to this compound. By strategically selecting MeCN to maximize dielectric heating and EDC·HCl to streamline downstream processing, researchers can achieve >95% yields in under 30 minutes. This protocol serves as a robust template for the rapid generation of hindered aryl benzoate libraries in early-stage drug discovery.

References

  • Source: MDPI (Molecules)
  • Source: ACS Publications (Bioconjugate Chemistry)
  • Source: ACS Publications (Organic Process Research & Development)

Troubleshooting & Optimization

Purification techniques for 2-methylphenyl 3,4-dichlorobenzoate recrystallization

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #PUR-2MP34DCB-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Troubleshooting Recrystallization, Yield Optimization, and Impurity Profiling[1]

Introduction: The Challenge of Di-Aryl Esters

Welcome to the Technical Support Center. You are likely working with 2-methylphenyl 3,4-dichlorobenzoate , a substituted aryl benzoate ester.[1]

From a structural perspective, this molecule presents a specific purification challenge:

  • The "Grease" Factor: The 2-methylphenyl (o-cresol) moiety introduces asymmetry and lipophilicity, often lowering the melting point and increasing the risk of "oiling out" compared to simpler benzoates.

  • The Impurity Trap: The synthesis precursors—3,4-dichlorobenzoic acid (high melting solid) and o-cresol (low melting solid/liquid)—have vastly different solubility profiles.[1] Your purification must separate a lipophilic ester from a polar acid and a semi-polar phenol.

This guide replaces standard "cookbook" recipes with a troubleshooting-first approach designed for high-purity applications.

Module 1: Solvent System Selection

User Question: "I tried ethanol, but I'm getting low recovery. Which solvent system should I actually use?"

Technical Insight: While ethanol is the standard "go-to" for benzoates, it is not always ideal for substituted aryl esters.[1] The chlorine atoms on the benzoate ring increase lipophilicity, potentially making the compound too soluble in ethanol even at cold temperatures, leading to poor recovery (yield loss).

Solubility Screening Protocol

Do not commit your entire batch to a solvent without this screen.

Solvent SystemPolarity ProfileProsConsVerdict
Ethanol (95%) Polar ProticDissolves unreacted phenols (impurities) well.[1]Product may be too soluble; risk of solvolysis (transesterification) if heated too long.Start Here
Ethyl Acetate / Hexane Binary (Polar/Non-polar)Tunable. Excellent for separating non-polar byproducts.Requires careful ratio optimization.[2]Best for High Yield
Isopropanol (IPA) Polar ProticHigher boiling point than EtOH; better for compounds with MP > 80°C.Harder to remove residual solvent.Alternative
Decision Logic: The Solvent Tree

SolventSelection Start Start Solubility Screen (100 mg target) TestEtOH Test 1: Ethanol (95%) Dissolve at reflux? Start->TestEtOH SolubleCold Soluble at Room Temp? TestEtOH->SolubleCold Yes InsolubleHot Insoluble at Reflux? TestEtOH->InsolubleHot No CrystalsForm Crystals form on cooling? SolubleCold->CrystalsForm No (Precipitates) BinarySystem Switch to Binary System (EtOAc / Hexane) SolubleCold->BinarySystem Yes (Too Soluble) InsolubleHot->BinarySystem Try more polar solvent CrystalsForm->BinarySystem Low Yield/Oil GoodSystem Primary Candidate Proceed to Scale-up CrystalsForm->GoodSystem High Yield

Figure 1: Decision matrix for selecting the optimal recrystallization solvent based on solubility behavior.

Module 2: The "Oiling Out" Phenomenon

User Question: "My solution turned cloudy and deposited a sticky oil at the bottom instead of crystals. What happened?"

Technical Insight: "Oiling out" occurs when the liquid-liquid phase separation temperature is higher than the crystallization temperature. This is common with 2-methylphenyl esters because the methyl group disrupts the crystal lattice packing, lowering the melting point.

Troubleshooting Guide: Oiling Out

Immediate Remediation (Do not discard the batch):

  • The Re-Heat: Re-heat the mixture until the oil redissolves into a clear solution.

  • The Seed: Add a "seed crystal" of the pure product (if available) or scratch the glass side of the flask with a glass rod at the air-liquid interface.

  • The Solvent Shift: Add a small amount of the "good" solvent (e.g., Ethanol or Ethyl Acetate) to lower the saturation slightly.

  • The Slow Cool: Insulate the flask with a towel. Rapid cooling promotes oiling; slow cooling promotes lattice formation.

OilingOut Oil Oiling Out Observed Reheat Reheat to Dissolution Oil->Reheat AddSolvent Add 10% more Polar Solvent Reheat->AddSolvent Seed Add Seed Crystal at T = Cloud Point AddSolvent->Seed Insulate Slow Cool (Insulated) Seed->Insulate Crystal Crystalline Product Insulate->Crystal

Figure 2: Step-by-step remediation workflow for rescuing a batch that has oiled out.[1]

Module 3: Impurity Management (Self-Validating Purity)

User Question: "The crystals look white, but the melting point is broad (e.g., 65-72°C). How do I remove the specific precursors?"

Technical Insight: Recrystallization alone is often insufficient if the starting materials (impurities) have similar solubility profiles. You must chemically alter the impurities to make them water-soluble before or during the workup, rendering the crystallization a "polishing" step rather than the sole purification method.

Chemical Washing Protocol (Pre-Crystallization)

Perform this on the crude solid dissolved in Ethyl Acetate before attempting recrystallization.

ImpurityChemical NatureRemoval StrategyMechanism
3,4-Dichlorobenzoic Acid Strong Organic AcidWash with Sat.[1] NaHCO₃ Converts acid to sodium benzoate salt (Water Soluble).
2-Methylphenol (o-Cresol) Weak Acid / PhenolWash with Dilute (2M) NaOH Converts phenol to phenoxide (Water Soluble).[1] Note: Keep cold and fast to avoid ester hydrolysis.
Mineral Acids (Catalyst) Strong AcidWash with Water/Brine Partitioning into aqueous phase.[1]

Module 4: Master Protocol (Step-by-Step)

Procedure: Recrystallization of this compound.[1][3] Scale: 5.0 g Crude Input.

  • Preparation:

    • Place 5.0 g crude ester in a 100 mL Erlenmeyer flask.

    • Prepare a hot water bath (approx. 80°C). Do not use direct flame (flammability hazard).

  • Dissolution:

    • Add Ethanol (95%) in small portions (start with 15 mL).

    • Heat to reflux with magnetic stirring.

    • Checkpoint: If solid remains after 25 mL, check if it is inorganic salt (won't dissolve) or product.[1] Filter hot if it is salt.

  • Saturation:

    • Once dissolved, add solvent dropwise until the solution is just clear at boiling.[4]

    • Optional: If the solution is dark brown/black, add activated charcoal (0.1 g), boil for 2 mins, and filter hot through Celite.

  • Crystallization:

    • Remove from heat.[3] Place on a cork ring or wood block.

    • Allow to cool to room temperature undisturbed (approx. 30-45 mins).

    • Observation: Look for needles or plates. If oil droplets appear, see Module 2 .

    • Once at room temp, place in an ice-water bath (0-4°C) for 20 minutes to maximize yield.

  • Isolation:

    • Filter using a Buchner funnel (vacuum).[3]

    • The Wash: Wash crystals with 5-10 mL of ice-cold ethanol. Crucial: Warm ethanol will redissolve your product.[3]

    • Dry under vacuum or in a desiccator.[5]

  • Validation:

    • Check Melting Point (Sharp range indicates purity).[1]

    • TLC (Silica, 20% EtOAc/Hexane) to ensure no drag/spots from starting materials.[1]

References

  • Vogel, A. I. (1989).[1][6] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[7] Longman Scientific & Technical.

  • Furniss, B. S., et al. (1989).[1][6] Recrystallisation Techniques. In Vogel's Textbook of Practical Organic Chemistry. 7

  • BenchChem. (n.d.). Application Note and Protocol for the Recrystallization of Benzoate Esters.

  • National Institute of Standards and Technology (NIST). (2023). 3,4-Dichlorobenzoic acid properties. NIST Chemistry WebBook.[8]

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for this compound, o-cresol, and 3,4-dichlorobenzoic acid before handling.[1] Chlorinated aromatics and phenols possess specific toxicity hazards.

Sources

Removing unreacted o-cresol impurities from 2-methylphenyl 3,4-dichlorobenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. This troubleshooting guide is engineered specifically for research scientists and drug development professionals optimizing the synthesis of 2-methylphenyl 3,4-dichlorobenzoate . A frequent bottleneck in this esterification workflow is the persistence of unreacted starting material—specifically, the phenolic impurity o-cresol.

Below, we dissect the mechanistic challenges of phenolic ester purification and provide self-validating, step-by-step protocols to achieve analytical-grade purity (>99.5%) without compromising your product yield.

Part 1: Troubleshooting & FAQs (The "Why")

Q1: Why does o-cresol persist in the organic phase despite standard aqueous bicarbonate workups? A1: The persistence of o-cresol is a fundamental acid-base equilibrium issue. The pKa of o-cresol is approximately 10.32 1. Standard mild bases like saturated sodium bicarbonate (NaHCO₃) have a conjugate acid pKa of ~6.4. Because the pKa of the base is significantly lower than that of the phenol, the equilibrium heavily favors the protonated, lipophilic state of o-cresol, keeping it dissolved in the organic phase. Effective deprotonation requires a base with a conjugate acid pKa > 10.3 2.

Q2: If I use a stronger base like NaOH, how do I prevent the hydrolysis (saponification) of my ester product? A2: By leveraging kinetic control . This compound is a phenolic ester. While phenolic esters are generally more resistant to hydrolysis than aliphatic esters, they will still cleave under prolonged exposure to strong hydroxide solutions 3. However, the acid-base proton transfer (deprotonating o-cresol) is a diffusion-controlled, nearly instantaneous process. In contrast, ester hydrolysis requires the nucleophilic attack of the hydroxide ion on the carbonyl carbon to form a tetrahedral intermediate—a process with a distinct activation energy barrier. By lowering the temperature to 0–5 °C and restricting phase contact time to under 3 minutes, you kinetically freeze the hydrolysis pathway while allowing the instantaneous deprotonation to proceed to completion.

Part 2: Quantitative Data & Decision Matrix

To select the appropriate washing solution, compare the thermodynamic driving force (pKa) against the kinetic risk of product degradation.

Base SolutionConjugate Acid pKaDeprotonation of o-CresolEster Hydrolysis RiskScientific Recommendation
Saturated NaHCO₃ ~6.4Poor (<5%)Very LowIneffective for o-cresol removal.
10% K₂CO₃ ~10.3Moderate (~50%)LowRequires multiple washes; safe for ester but inefficient.
0.5 M NaOH ~15.7Excellent (>99%)High (if prolonged)Optimal with strict kinetic control (0°C, <3 min).

Part 3: Self-Validating Experimental Methodologies

Protocol A: Kinetically Controlled Liquid-Liquid Extraction

Objective: Isolate this compound from unreacted o-cresol using a thermodynamically favorable but kinetically restricted base wash.

  • Validation Checkpoint 1 (Pre-run): Perform Thin Layer Chromatography (TLC) using a 9:1 Hexanes:Ethyl Acetate system. Identify the o-cresol band (UV active, stains strongly with KMnO₄) and the higher-Rf ester band.

  • Dilution: Dissolve the crude reaction mixture in a non-polar, water-immiscible solvent (e.g., dichloromethane or methyl tert-butyl ether) to a concentration of ~0.1 M.

  • Thermal Arrest: Submerge the separatory funnel or reaction vessel in an ice-water bath, cooling the organic layer to 0–5 °C.

    • Causality: Low temperatures exponentially decrease the rate constant of ester hydrolysis while having a negligible effect on acid-base proton transfer.

  • Rapid Base Wash: Add 1.5 equivalents (relative to the theoretical remaining o-cresol) of pre-chilled 0.5 M NaOH. Vigorously shake for exactly 1 to 2 minutes, venting frequently.

  • Phase Separation: Immediately separate the phases. The aqueous layer now contains the water-soluble sodium o-cresolate.

  • Quench & Wash: Wash the organic layer immediately with cold saturated aqueous NH₄Cl to neutralize any residual hydroxide, followed by a brine wash to remove bulk water.

  • Drying & Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Validation Checkpoint 2 (Post-run): Run a post-workup TLC or HPLC. The o-cresol peak should be completely absent. If the ester band shows degradation (appearance of 3,4-dichlorobenzoic acid at the baseline), the contact time with NaOH was too long.

Protocol B: Orthogonal Purification via Flash Chromatography

Objective: Achieve >99.5% analytical purity if base washing is deemed too risky for a specific scaled-up batch.

  • Causality: Solid-phase chromatography exploits the distinct polarity difference between the hydrogen-bonding phenol (o-cresol) and the neutral ester, avoiding basic conditions entirely.

  • Column Preparation: Pack a column with silica gel (230-400 mesh) using a non-polar solvent system (95:5 Hexanes:Ethyl Acetate).

  • Loading: Dissolve the crude mixture in a minimum volume of the eluent and load it onto the column.

  • Elution: Elute with 95:5 Hexanes:Ethyl Acetate. The neutral, less polar this compound will elute first. The polar hydroxyl group of o-cresol interacts strongly with the stationary phase (silica), causing it to elute significantly later.

  • Fraction Analysis: Monitor fractions via TLC. Combine pure ester fractions and concentrate.

Part 4: Process Visualization

G Start Crude Reaction Mixture (Ester + Unreacted o-Cresol) Cooling Cool to 0-5°C (Kinetic Control) Start->Cooling BaseWash Rapid Wash: 0.5 M NaOH (< 3 minutes contact time) Cooling->BaseWash Organic Organic Phase (this compound) BaseWash->Organic Neutral Ester Aqueous Aqueous Phase (Sodium o-cresolate + Water) BaseWash->Aqueous Deprotonated Phenol WashOrg Wash: H2O then Brine Dry over MgSO4 Organic->WashOrg PureEster Purified Ester (>99.5% Purity) WashOrg->PureEster

Fig 1: Kinetically controlled liquid-liquid extraction workflow for phenolic ester purification.

References

  • Cas 95-48-7, o-Cresol - LookChem LookChem Database URL
  • Unexpected solvent effects on the UV/Vis absorption spectra of o-cresol in toluene and benzene Royal Society Publishing URL
  • General procedures for the purification of Esters - Chempedia LookChem URL

Sources

Troubleshooting hydrolysis issues with 2-methylphenyl 3,4-dichlorobenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting 2-Methylphenyl 3,4-Dichlorobenzoate Hydrolysis

System Diagnostics & Mechanistic Overview

Hydrolyzing this compound presents a unique dichotomy of electronic and steric effects. While the 3,4-dichloro substitutions on the benzoate ring strongly withdraw electron density—theoretically increasing the electrophilicity of the carbonyl carbon and accelerating base-catalyzed attack—the 2-methylphenyl (o-cresol) leaving group acts as a severe structural impediment. The ortho-methyl group creates a steric shield around the ester linkage, significantly raising the activation energy required for the nucleophile to form the tetrahedral intermediate[1]. Consequently, standard saponification protocols often stall, yield unwanted byproducts, or fail entirely.

Diagnostic Workflow

TroubleshootingFlow Start Initiate Hydrolysis (this compound) Monitor Monitor via LC-MS/TLC at 2 Hours Start->Monitor Stalled Reaction Stalled (< 50% Conversion) Monitor->Stalled Low Yield Complete Reaction Complete (> 95% Conversion) Monitor->Complete High Yield CheckSolvent Is Solvent Alcoholic? (e.g., MeOH, EtOH) Stalled->CheckSolvent Workup pH-Controlled Extraction (Isolate Acid from o-Cresol) Complete->Workup Transesterification Transesterification Risk. Switch to THF/H2O CheckSolvent->Transesterification Yes Steric Steric Hindrance. Switch to LiOH or TBAH CheckSolvent->Steric No Transesterification->Monitor Restart Steric->Monitor Restart

Troubleshooting decision tree for the hydrolysis of sterically hindered esters.

Frequently Asked Questions (Mechanistic Q&A)

Q1: I am using standard NaOH in Methanol, but my LC-MS shows a mass corresponding to methyl 3,4-dichlorobenzoate instead of the free acid. What went wrong? A1: You are observing transesterification, a common pitfall when using alcoholic solvents for hindered esters. In methanol, the methoxide ion (generated in equilibrium with NaOH) acts as a highly mobile nucleophile, displacing the bulky o-cresol group to form the less hindered methyl ester[2]. Because this new methyl ester is highly stable, the reaction stalls before true hydrolysis can occur. Solution: Eliminate alcoholic solvents. Switch to an aprotic/aqueous co-solvent system like THF/H2O to force the hydroxide ion to act as the sole nucleophile[3].

Q2: Even in THF/H2O, my NaOH-catalyzed reaction is stalling at 50% conversion. How can I drive it to completion? A2: Sodium hydroxide can be inefficient for highly hindered esters due to poor stabilization of the bulky transition state. Switching the cation from Na+ to Li+ (using LiOH) is a proven strategy. The smaller lithium cation provides superior Lewis acid coordination to the carbonyl oxygen, effectively stabilizing the tetrahedral intermediate and accelerating cleavage[3]. If LiOH fails, utilizing Tetrabutylammonium Hydroxide (TBAH) provides a highly nucleophilic, organic-soluble hydroxide source that excels at penetrating sterically hindered centers[4].

Q3: During workup, how do I efficiently separate the 3,4-dichlorobenzoic acid product from the o-cresol byproduct? A3: Because both cleavage products are acidic, standard acid/base washing will not separate them. However, you can exploit their distinct pKa values: 3,4-dichlorobenzoic acid has a pKa of ~3.6, while o-cresol has a pKa of ~10.2[5]. By strictly controlling the pH of your aqueous phase during extraction, you can selectively protonate the phenol while keeping the benzoate deprotonated.

Quantitative Performance Data

Reagent SystemSolvent SystemTemp (°C)Time (h)Typical YieldPrimary Limitation / Observation
2.0 eq NaOHMeOH / H₂O (1:1)7012< 40%Major transesterification to methyl ester[2].
3.0 eq NaOHTHF / H₂O (1:1)7012~ 60%Reaction stalls due to steric hindrance at transition state.
3.0 eq LiOHTHF / H₂O (1:1)704> 90%Excellent balance of reactivity and intermediate stabilization[3].
2.0 eq TBAHDME / H₂O (3:1)802> 95%Best for extreme steric hindrance; organic-soluble hydroxide[4].

Self-Validating Experimental Protocols

Protocol A: Optimized Base-Catalyzed Hydrolysis (LiOH Method) Causality: Utilizing LiOH in an aprotic solvent prevents transesterification while the Li+ cation stabilizes the sterically crowded tetrahedral intermediate.

  • Initiation: Dissolve this compound (1.0 eq) in a 1:1 mixture of Tetrahydrofuran (THF) and deionized water to achieve a 0.1 M concentration.

  • Catalysis: Add Lithium Hydroxide monohydrate (LiOH·H₂O) (3.0 eq) to the stirring solution[3].

  • Propagation: Heat the reaction mixture to 70°C under a reflux condenser for 4 hours.

  • Self-Validation Check: Pull a 10 µL aliquot, quench with 1 drop of 1M HCl, and extract with 100 µL EtOAc. Run a TLC (Hexanes:EtOAc 4:1). The starting ester (Rf ~0.7) must be completely absent, replaced by a baseline spot (the acid). If the ester persists, add 1.0 eq of TBAH to overcome residual steric hindrance[4].

Protocol B: pH-Controlled Isolation of 3,4-Dichlorobenzoic Acid Causality: Exploiting the ~6.6 unit pKa gap between the carboxylic acid and the phenolic byproduct ensures absolute chemical separation without chromatography.

  • Alkaline Quench: Cool the completed reaction from Protocol A to room temperature. Add 1M NaOH until the aqueous layer reaches pH 12.0. Wash with diethyl ether to remove any unreacted ester or neutral impurities. Discard the organic layer.

  • Selective Protonation: Carefully titrate the aqueous layer with 1M HCl until a calibrated pH meter reads exactly pH 8.0 .

    • Self-Validation: At pH 8.0, o-cresol (pKa 10.2) is >99% protonated (neutral and organic-soluble), while 3,4-dichlorobenzoic acid (pKa 3.6) remains >99% deprotonated (water-soluble).

  • Phenol Removal: Extract the aqueous layer three times with ethyl acetate. The o-cresol will partition into the organic layer. Spot the organic layer on TLC to verify the removal of the phenol (stains brown with KMnO₄).

  • Acid Precipitation: Take the remaining aqueous layer and acidify further to pH 2.0 using 6M HCl[6].

    • Self-Validation: The sudden appearance of a dense white precipitate validates the successful protonation and insolubility of pure 3,4-dichlorobenzoic acid.

  • Isolation: Filter the precipitate, or extract it with fresh ethyl acetate, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the pure 3,4-dichlorobenzoic acid[6].

References

  • [3] Why are my ester hydrolysis not working. r/Chempros - Reddit. Available at: [Link]

  • [4] Efficient Camphorsultam Removal Method. Scribd. Available at: [Link]

  • [5] O-CRESOL CAS N°: 95-48-7. OECD Existing Chemicals Database. Available at: [Link]

Sources

Module A: Acid-Catalyzed Esterification (Synthesis of Alkyl Dichlorobenzoates)

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Dichlorobenzoate Synthesis. As drug development and fine chemical synthesis demand increasingly higher purities and yields, optimizing catalyst concentrations is no longer just about driving a reaction to completion—it is about strictly controlling mechanistic pathways to prevent yield-killing side reactions.

This guide provides authoritative troubleshooting strategies, mechanistic insights, and validated protocols for the three primary synthetic routes to dichlorobenzoate derivatives: Acid-Catalyzed Esterification, Transition Metal Oxidation, and Palladium-Catalyzed Carbonylation.

The esterification of dichlorobenzoic acids (e.g., 2,4- or 2,5-dichlorobenzoic acid) with alcohols is industrially ubiquitous. While traditional methods rely on Brønsted acids like sulfuric acid (


)[1], poor catalyst optimization frequently leads to stalled reactions or complex downstream purification.

FAQ 1: Why is my Fischer esterification of 2,4-dichlorobenzoic acid stalling at 70% conversion despite using excess methanol? Answer: Dichlorobenzoic acids are strongly electron-withdrawing. The chlorine atoms pull electron density away from the carbonyl oxygen, making protonation by the acid catalyst mechanistically difficult. If you are using a standard Brønsted acid, your first instinct might be to increase the catalyst concentration. Do not do this. High


 concentrations excessively protonate the alcohol solvent, reducing its nucleophilicity and promoting the dehydration of methanol into dimethyl ether. This side reaction consumes your solvent and generates water, which pushes the esterification equilibrium backward.

FAQ 2: How can I optimize my catalyst to prevent these side reactions? Answer: Shift from high-concentration Brønsted acids to ultra-low-concentration Lewis acids. Bismuth(III) trifluoromethanesulfonate (


) is a highly oxophilic Lewis acid that selectively activates the electron-poor carbonyl without dehydrating the alcohol. It exhibits massive catalytic activity and can drive the reaction to completion at a loading of just 0.005 mol%[2].

troubleshooting Start Issue: Low Dichlorobenzoate Yield CheckConv Is starting acid consumed? Start->CheckConv YesConv Yes CheckConv->YesConv NoConv No CheckConv->NoConv SideReact Check for side products (e.g., dialkyl ethers) YesConv->SideReact CatLow Action: Switch to Lewis Acid (e.g., Bi(OTf)3) NoConv->CatLow Reaction stalled CatHigh Action: Reduce acid catalyst concentration SideReact->CatHigh Ethers detected WaterIssue Action: Improve water removal SideReact->WaterIssue Hydrolysis occurring

Decision tree for troubleshooting low yields in acid-catalyzed esterification.

Standardized Protocol: Ultra-Low Loading Lewis Acid Esterification
  • Preparation: In an oven-dried 100 mL round-bottom flask, add 2,4-dichlorobenzoic acid (10 mmol, 1.91 g).

  • Solvent Addition: Add 20 mL of anhydrous methanol. Stir to form a suspension.

  • Catalyst Introduction: Add Bismuth(III) trifluoromethanesulfonate (

    
    ) at a concentration of 0.005 mol% (0.33 mg). Causality Note: This ultra-low concentration prevents the competitive dehydration of methanol into dimethyl ether.
    
  • Reaction: Attach a reflux condenser and heat the mixture to 65 °C under an inert argon atmosphere for 4-6 hours. Monitor via TLC.

  • Workup: Cool the mixture to room temperature. Concentrate the solvent under reduced pressure. Dilute the residue with 30 mL of ethyl acetate, wash with saturated aqueous

    
     (2 x 15 mL) to remove unreacted acid, followed by brine (15 mL). Dry over anhydrous 
    
    
    
    , filter, and evaporate to yield pure methyl 2,4-dichlorobenzoate.

Module B: Catalytic Oxidation of Dichlorotoluene (Synthesis of Precursors)

For industrial scale-up, dichlorobenzoic acids are often synthesized directly from dichlorotoluenes via liquid-phase air oxidation using transition metal catalysts (typically Co/Mn salts)[3].

FAQ 3: My Co/Mn oxidation of 2,4-dichlorotoluene has a very long induction period. Should I double the catalyst concentration? Answer: No. In autoxidation reactions, the relationship between catalyst concentration and reaction rate is non-linear. While a minimum concentration is required to decompose hydroperoxides and initiate the radical chain, excessively high transition metal concentrations lead to radical quenching (e.g.,


).

Kinetic studies on the liquid-phase oxidation of related aromatics demonstrate that an initial catalyst concentration of 5 mmol/L is optimal, achieving reaction rates 5-12 times higher than non-catalytic baselines[4]. Using improved solvent-free Co-Mn salt complexes at this concentration can yield up to 92.5% of the target acid[3].

Quantitative Data: Effect of Co-Mn Catalyst Concentration on Oxidation Yield
Catalyst Concentration (

)
Induction PeriodRadical Quenching RateTarget Product Yield (%)Primary Failure Mode
1.0 mmol/L> 120 minLow45.0%Incomplete conversion (stalled initiation)
5.0 mmol/L < 20 min Low 92.5% None (Optimal Condition)
15.0 mmol/L< 5 minHigh60.0%Catalyst-induced radical termination

Module C: Palladium-Catalyzed Carbonylation (Direct Synthesis from Aryl Halides)

Synthesizing dichlorobenzoate esters directly from aryl halides via carbonylation is a powerful technique, but it is highly sensitive to the concentration of the palladium catalyst and its associated phosphine ligands.

FAQ 4: During the Pd-catalyzed carbonylation of 2,4-dichlorobenzene, the reaction stops after 2 hours and a black precipitate forms. Is my Pd loading too low? Answer: The black precipitate is "palladium black," which indicates catalyst deactivation, not necessarily insufficient initial loading. This occurs when the active


 species agglomerates due to ligand depletion.

FAQ 5: Should I just flood the reaction with excess phosphine ligand to stabilize the Palladium? Answer: No. A strong dependence exists between catalyst activity and phosphine concentration[5]. A high ligand-to-palladium ratio saturates the coordination sphere, forming stable but inactive


 complexes. This prevents the critical oxidative addition of the highly deactivated 2,4-dichlorobenzene into the Pd center. You must optimize the phosphine-to-Pd ratio (typically 2:1 to 4:1) to maintain the active 

species. Under optimized ligand concentrations, turnover numbers (TON) of up to 7000 can be achieved[5].

pd_cycle Pd0 Active Pd(0)L2 Complex (Optimal Ligand Conc.) OxAdd Oxidative Addition (Ar-Cl) Pd0->OxAdd + Ar-Cl PdBlack Palladium Black (Inactive, Low Ligand) Pd0->PdBlack Ligand Depletion PdSat Pd(0)L4 Saturated (Inactive, High Ligand) Pd0->PdSat Excess Ligand COIns CO Insertion OxAdd->COIns + CO RedElim Reductive Elimination (Product Formation) COIns->RedElim + ROH RedElim->Pd0 - ArCOOR

Mechanistic pathway of Pd-catalyzed carbonylation highlighting catalyst deactivation routes.

References

  • 2,5-dichlorobenzoic acid methyl ester - AERU Source: University of Hertfordshire (herts.ac.uk) URL:[Link]

  • Product Class 5: Carboxylic Acid Esters Source: Thieme Connect URL:[Link]

  • Analysis of the products of catalytic oxidation of 2,4-dichlorotoluene to 2,4-dichlorobenzoic acid Source: Researcher.life URL:[Link]

  • Research on synthesis of 2,4-dichlorobenzoic acid in non-solvent Source: ResearchGate URL:[Link]

  • An Efficient Synthesis of 2,4-Dichloro-3,5-Difluorobenzoic Acid Source: ResearchGate URL:[Link]

Sources

Minimizing side reactions during 2-methylphenyl 3,4-dichlorobenzoate formation

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Ticket: #5829-EST Subject: Optimization of 2-methylphenyl 3,4-dichlorobenzoate Synthesis Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

You are encountering yield losses or impurity profiles inconsistent with pharmaceutical standards during the synthesis of This compound . This esterification involves the coupling of 3,4-dichlorobenzoyl chloride with 2-methylphenol (o-cresol) .

While the Schotten-Baumann reaction is the standard pathway, the specific combination of an electron-deficient acyl chloride and a sterically hindered ortho-substituted phenol creates a "Goldilocks" zone where side reactions (hydrolysis and anhydride formation) compete aggressively with product formation.

This guide moves beyond basic textbook procedures to address the kinetic competition occurring in your flask.

Module 1: The Competitive Landscape (Mechanism & Causality)

To minimize side reactions, you must visualize the reaction mixture not as a single path, but as a race between three competitors.

  • The Target (Esterification): Nucleophilic attack of the phenoxide on the acyl chloride.

  • The Spoiler (Hydrolysis): Water attacking the acyl chloride (produces 3,4-dichlorobenzoic acid).

  • The Impostor (Anhydride Formation): Unreacted carboxylate attacking the acyl chloride (produces anhydride).

Critical Insight: The ortho-methyl group on your phenol introduces steric hindrance, slowing the rate of esterification (


). However, the electron-withdrawing chlorine atoms on the benzoyl chloride increase its electrophilicity, accelerating both esterification and hydrolysis (

). If your system contains moisture,

will win because water is less sterically hindered than o-cresol.
Visualizing the Pathway

ReactionPathways Reactants 3,4-Dichlorobenzoyl Chloride Intermediate Tetrahedral Intermediate Reactants->Intermediate + Phenol (Base) SideAcid Side Product: 3,4-Dichlorobenzoic Acid Reactants->SideAcid + Water SideAnhydride Side Product: Anhydride Reactants->SideAnhydride + Carboxylate Phenol 2-Methylphenol (o-Cresol) Water Trace Water (Impurity) Product TARGET ESTER 2-methylphenyl 3,4-dichlorobenzoate Intermediate->Product - Cl⁻

Figure 1: Kinetic competition in the reaction flask. Red paths indicate side reactions caused by moisture or stoichiometry errors.

Module 2: Troubleshooting & Optimization (Q&A)

Issue 1: "I am seeing a large starting material spot (Acid) on TLC."

Diagnosis: Hydrolysis Dominance. The 3,4-dichlorobenzoyl chloride is reacting with moisture before it can react with the phenol.

  • The Fix:

    • Switch Solvent Systems: If using a biphasic aqueous system (classic Schotten-Baumann with NaOH/Water), switch to an anhydrous organic system (DCM or Toluene with Pyridine/Triethylamine). The ortho-methyl group makes the phenol sluggish; it cannot compete with water in a biphasic system effectively.

    • Reagent Quality: 3,4-dichlorobenzoyl chloride hydrolyzes in the bottle over time. Distill it or add a slight excess (1.1 - 1.2 eq) to account for "dead" reagent.

Issue 2: "My product has a lower melting point and an extra carbonyl peak in IR."

Diagnosis: Anhydride Formation. You likely added the base too quickly or mixed the acid chloride and acid together. This generates the carboxylate salt, which attacks the remaining acid chloride.

  • The Fix (Inverse Addition Protocol):

    • Standard: Add Acid Chloride to Phenol + Base.

    • Optimized: Dissolve Phenol and Base (Pyridine) in solvent. Cool to 0°C. Add Acid Chloride dropwise . This keeps the concentration of Acid Chloride low relative to the Phenol, favoring Esterification over Anhydride formation.

Issue 3: "The product is pink or reddish-brown."

Diagnosis: Phenol Oxidation (Quinone formation). o-Cresol is prone to oxidation, forming colored quinones that co-crystallize with your ester.[1]

  • The Fix:

    • Pre-Purification: Distill your o-cresol if it is not clear/colorless.

    • Inert Atmosphere: Run the reaction under Nitrogen or Argon.

    • The "Bisulfite" Wash: During workup, wash the organic layer with saturated Sodium Bisulfite (NaHSO₃) . This reduces colored oxidized impurities back to water-soluble phenols or colorless derivatives.

Module 3: Optimized Synthetic Protocol

Objective: Synthesis of high-purity this compound minimizing hydrolysis.

Reagents:

  • 3,4-Dichlorobenzoyl chloride (1.1 equiv)

  • 2-Methylphenol (1.0 equiv)

  • Triethylamine (1.5 equiv) or Pyridine (1.5 equiv)

  • DMAP (4-Dimethylaminopyridine) (0.05 equiv) - Critical Catalyst

  • Dichloromethane (Anhydrous)

Step-by-Step Workflow:

  • Setup: Flame-dry a round-bottom flask. Add a magnetic stir bar and purge with Nitrogen.

  • Solvation: Add 2-methylphenol , Triethylamine , and DMAP to the flask. Dissolve in anhydrous DCM.

    • Why DMAP? The steric bulk of the ortho-methyl group slows the reaction. DMAP forms a hyper-nucleophilic acyl-pyridinium intermediate that transfers the acyl group to the hindered phenol much faster than the acid chloride alone.

  • Cooling: Cool the mixture to 0°C (Ice bath).

  • Addition: Dissolve 3,4-dichlorobenzoyl chloride in a small volume of DCM. Add this solution dropwise over 20 minutes.

    • Control: Keep temperature <5°C to suppress side reactions.

  • Reaction: Allow to warm to room temperature. Stir for 3-5 hours. Monitor by TLC.[2][3]

  • Quench: Add a small amount of water to destroy excess acid chloride. Stir for 10 mins.

Workup & Purification Flow

WorkupFlow Start Crude Reaction Mixture Wash1 Wash 1: 1M HCl (Removes Pyridine/DMAP) Start->Wash1 Wash2 Wash 2: 1M NaOH (Removes unreacted Phenol & Acid) Wash1->Wash2 Wash3 Wash 3: Sat. NaHSO3 (Removes Color/Oxidants) Wash2->Wash3 Dry Dry (MgSO4) & Evaporate Wash3->Dry Recryst Recrystallization (Solvent: Ethanol or MeOH/Water) Dry->Recryst

Figure 2: Purification logic.[1][3] The NaOH wash is critical for removing the hydrolyzed side-product (3,4-dichlorobenzoic acid).

Module 4: Data & Specifications

Solvent Selection Guide
SolventSuitabilityNotes
DCM (Dichloromethane) High Excellent solubility for reactants. Easy to dry.
Toluene Medium Good for heating if reaction is sluggish, but harder to remove traces.
Water/Acetone Low Promotes hydrolysis. Avoid for this specific hindered substrate.
THF Medium Good solubility, but must be strictly anhydrous.
Impurity Profile Table
ImpurityOriginRemoval Strategy
3,4-Dichlorobenzoic Acid Hydrolysis of chlorideWash with 1M NaOH or NaHCO₃. (Acid is soluble in base).
2-Methylphenol Unreacted starting materialWash with 1M NaOH. (Phenol is soluble in base).
Anhydride Stoichiometry errorHard to remove chemically. Requires recrystallization from Ethanol.[1]

References

  • Schotten-Baumann Reaction Mechanism & Conditions.

    • Source: Organic Chemistry Portal.
    • Context: General base-catalyzed esterific
    • Link:[Link]

  • Steglich Esterification (Alternative for sensitive substr

    • Source: National Institutes of Health (NIH) / PubChem.
    • Context: Use of DCC/DMAP for sterically hindered phenols if Acid Chloride route fails.
    • Link:[Link]

  • Purific

    • Source: Vogel's Textbook of Practical Organic Chemistry.
    • Context: Standard procedures for recrystallization and acid/base washing of phenyl benzo
    • Link:[Link]

  • Reactivity of 3,4-Dichlorobenzoyl Chloride. Source: BenchChem / Chemical Suppliers. Context: Handling precautions and hydrolysis rates for electron-deficient acid chlorides.

Sources

Column chromatography solvent systems for isolating 2-methylphenyl 3,4-dichlorobenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Column Chromatography Solvent Systems for Isolating 2-Methylphenyl 3,4-Dichlorobenzoate Content Type: Technical Support Center Guide (FAQs & Troubleshooting) Audience: Researchers, Scientists, Drug Development Professionals

Technical Support Center: Isolation of this compound

Welcome to the Separation Sciences Help Desk. As a Senior Application Scientist, I have curated this guide to address the specific chromatographic challenges associated with isolating diaryl esters like This compound . This molecule presents a classic separation profile: a lipophilic ester product contaminated with polar hydrogen-bond donors (phenols and carboxylic acids).

This guide prioritizes purity over speed , utilizing self-validating protocols to ensure your isolated material meets the stringent requirements of downstream biological assays or crystallographic analysis.

Phase 1: Solvent System Selection & Optimization

Q: What is the optimal starting solvent system for this specific ester?

A: For this compound, we recommend a binary system of Hexanes (or Heptane) and Ethyl Acetate (EtOAc) .

  • Initial Screen: Start TLC with 90:10 Hexanes:EtOAc .

  • Target Rf: Adjust polarity until the ester spot appears at Rf 0.35 – 0.40 .

  • Why? Aryl benzoates are moderately non-polar. Pushing the Rf higher (e.g., >0.6) often causes co-elution with non-polar impurities (like dimerized phenols). Keeping it near 0.35 maximizes resolution from the unreacted 2-methylphenol (o-cresol).

Q: My TLC shows the product and the starting phenol (2-methylphenol) are very close. How do I improve resolution?

A: This is a common "critical pair" separation. The dipole moments are distinct, but π-π stacking interactions can cause streaking.

  • Switch Selectivity: Change the modifier from EtOAc to Dichloromethane (DCM) or Toluene .

    • System: 100% DCM or Toluene:Hexane mixtures.

    • Mechanism:[1][2] Toluene engages in π-π interactions with the aromatic rings, often differentiating the electron-deficient dichlorobenzoate ring from the electron-rich cresol ring better than EtOAc.

  • Gradient Elution: Start isocratic at a lower polarity (e.g., 95:5 Hex:EtOAc) for 2 column volumes (CV) to elute non-polar impurities, then ramp slowly.

Visual Workflow: TLC to Column Translation

The following logic gate describes how to translate your TLC data into a column protocol.

TLC_Optimization Start Run TLC (90:10 Hex:EtOAc) CheckRf Check Product Rf Start->CheckRf HighRf Rf > 0.5 (Too Non-Polar) CheckRf->HighRf LowRf Rf < 0.2 (Too Polar) CheckRf->LowRf GoodRf Rf 0.3 - 0.4 (Ideal) CheckRf->GoodRf ActionHigh Dilute with Hexane Try 95:5 HighRf->ActionHigh ActionLow Increase EtOAc Try 80:20 LowRf->ActionLow CheckSep Check Separation (ΔRf) GoodRf->CheckSep ActionHigh->Start ActionLow->Start PoorSep ΔRf < 0.1 vs Impurity CheckSep->PoorSep GoodSep ΔRf > 0.15 CheckSep->GoodSep AltSolvent Switch to Toluene/Hexane or DCM/Hexane PoorSep->AltSolvent FinalProtocol Proceed to Column (Isocratic or Shallow Gradient) GoodSep->FinalProtocol AltSolvent->Start

Caption: Decision tree for optimizing mobile phase selectivity based on Retention Factor (Rf) and resolution (ΔRf).

Phase 2: Column Packing & Loading

Q: Should I use wet loading or dry loading for this compound?

A: Dry Loading is strongly recommended for this compound.

  • Reasoning: Aryl esters often crystallize or oil out when dissolved in the minimal amount of non-polar mobile phase required for wet loading. This leads to band broadening and "fronting."[3]

  • Protocol: Dissolve crude material in a low-boiling solvent (DCM or Acetone), add silica (ratio 1:2 crude:silica), and evaporate to a free-flowing powder. Load this powder on top of the packed column.

Troubleshooting: The silica "cracked" after I loaded my sample.

Cause: This usually happens when a highly exothermic heat of adsorption occurs (common with very polar solvents) or if the column ran dry. Fix:

  • Ensure the column is equilibrated with at least 2 CV of the starting solvent before loading.

  • If dry loading, add a layer of sand (approx. 1 cm) on top of the sample to protect the bed from disturbance when pouring the solvent.

Phase 3: Elution & Fractionation

Q: How do I prevent the 3,4-dichlorobenzoic acid impurity from bleeding into my product?

A: This is a common issue. The unreacted acid is much more polar than the ester, but it can "streak" (tail) through the column if the silica is slightly acidic or if the column is overloaded.

  • The "Pre-Column" Fix (Highly Recommended): Do not rely on the column to remove bulk acid. Wash the crude reaction mixture with saturated NaHCO₃ or 1M NaOH (if the ester is stable to short basic contact, which this benzoate is) before chromatography. This converts the acid to its water-soluble salt, removing it entirely.

  • The "On-Column" Fix: If you must separate it on the column, ensure your gradient does not exceed 20% EtOAc. The acid will likely remain at the baseline (top of column).

Data Summary: Retention Behaviors

The table below summarizes the expected elution order on standard Silica Gel 60 (40-63 µm).

CompoundFunctional GroupRelative PolarityExpected Rf (9:1 Hex:EtOAc)Elution Order
This compound Ester Low 0.35 - 0.45 1 (Fastest)
2-Methylphenol (o-cresol)Phenol (H-donor)Medium0.15 - 0.252
3,4-Dichlorobenzoic acidCarboxylic AcidHigh< 0.05 (Streaks)3 (Slowest)
Dicyclohexylurea (DCU)*UreaVery High0.00 (Baseline)Retained

*Note: DCU is a byproduct if DCC coupling was used. It is notoriously insoluble and should be filtered off before the column.

Phase 4: Post-Column Troubleshooting

Q: I isolated the product, but it is an oil that won't solidify. Is it impure?

A: Not necessarily, but likely.

  • Solvent Trap: Benzoate esters can trap solvent molecules (especially DCM or EtOAc) in their lattice, preventing crystallization.

  • Protocol:

    • Dry under high vacuum (< 1 mbar) for 12 hours at 40°C.

    • If it remains an oil, obtain a ¹H NMR . Look for small impurity peaks (e.g., grease, residual phenol).

    • Recrystallization: If the NMR shows high purity (>95%) but it's still an oil, try dissolving in minimal hot Ethanol or Hexane and cooling slowly to -20°C to induce crystallization.

Q: There is a persistent "ghost" spot on TLC that trails my product.

A: This is often hydrolysis on the silica .

  • Diagnosis: Silica gel is slightly acidic (pH ~5). Sensitive esters can hydrolyze back to the phenol and acid during a long run.

  • Solution:

    • Speed up the run: Use a slightly more polar solvent to elute the product faster (reduce residence time).

    • Neutralize: Pre-wash the silica slurry with 1% Triethylamine (TEA) in Hexane before packing. Note: This is rarely necessary for benzoates, which are generally stable, but effective for sensitive substrates.

Experimental Protocol: Gradient Elution Workflow

Objective: Isolate 1.0 g of crude reaction mixture.

  • Column Sizing: Use a column diameter of ~2.5 cm with 30-40 g of Silica Gel 60.

  • Equilibration: Flush column with 100% Hexanes (200 mL).

  • Loading: Dry load the 1.0 g crude (adsorbed on 2 g silica) onto the bed. Cap with sand.[4][5]

  • Elution Schedule:

    • Fraction 1-10 (100% Hexanes): Elutes non-polar grease/hydrocarbons.

    • Fraction 11-30 (95:5 Hex:EtOAc): Target Window. The ester should elute here.

    • Fraction 31-50 (90:10 Hex:EtOAc): Elutes any tailing ester and begins eluting the phenol.

  • Monitoring: Spot every 3rd fraction on TLC. Visualize with UV (254 nm) . The dichlorobenzoate moiety is strongly UV active.

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989. (Standard reference for general ester isolation protocols).

  • Still, W. C.; Kahn, M.; Mitra, A. Rapid Chromatographic Techniques for Preparative Separations with Moderate Resolution.[6] J. Org. Chem.1978 , 43, 2923–2925.[4][6] (The foundational paper for flash chromatography solvent selection).

  • BenchChem Technical Support. Purification of Methyl 2-(3-hydroxyphenyl)benzoate. (Analogous separation of aryl benzoate esters).

  • Reich, H. J. Common Solvents and their Properties for Chromatography. University of Wisconsin-Madison, Department of Chemistry. (Reference for solvent polarity and selectivity).

Sources

Validation & Comparative

1H NMR Chemical Shift Assignments for 2-Methylphenyl 3,4-Dichlorobenzoate: A Precision Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 1H NMR Chemical Shift Assignments for 2-Methylphenyl 3,4-Dichlorobenzoate Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Introduction: Beyond the Spectrum

In the synthesis of functionalized diaryl esters, particularly those serving as intermediates for agrochemicals or pharmaceutical scaffolds (e.g., Sartans precursors), the precise characterization of This compound is critical. This molecule presents a specific analytical challenge: distinguishing the subtle electronic effects of the ortho-methyl group on the phenolic ring from the electron-withdrawing influence of the dichlorobenzoyl moiety.[1]

This guide provides a definitive assignment of the 1H NMR signals, grounded in substituent-induced shift theory and validated against empirical data for analogous benzoate esters. It moves beyond simple listing to explain the why—enabling you to distinguish this compound from its regioisomers (e.g., 4-methylphenyl derivatives) and hydrolysis byproducts with confidence.

Structural Analysis & Prediction Strategy

Before analyzing the spectrum, we must deconstruct the molecule into its two magnetically distinct domains:

  • The Acid Moiety (3,4-Dichlorobenzoyl): An electron-deficient aromatic ring.[1] The carbonyl group strongly deshields the ortho protons (H2, H6), while the chlorine atoms exert inductive withdrawal.

  • The Phenolic Moiety (2-Methylphenyl): An electron-rich ring attached via an ester oxygen.[1] The oxygen atom donates electron density by resonance but withdraws by induction.[1] The ortho-methyl group introduces steric twist and slight shielding effects.[1]

Critical Distinction: The protons on the acid ring will generally appear downfield (7.6 – 8.3 ppm) due to the anisotropy of the carbonyl and the electron-withdrawing chlorines.[1] The protons on the phenolic ring will appear upfield (7.1 – 7.4 ppm) .[1]

Experimental Protocol

To replicate the assignments below, ensure your acquisition parameters meet these standards for resolution:

  • Solvent: CDCl₃ (Deuterated Chloroform) is the standard.[1] Note: DMSO-d₆ may cause slight downfield shifts (~0.1-0.2 ppm) for aromatic protons due to polarity.

  • Frequency: 400 MHz or higher recommended to resolve the ortho-cresol multiplets.[1]

  • Concentration: ~10-15 mg in 0.6 mL solvent.

  • Reference: TMS (Tetramethylsilane) at 0.00 ppm or residual CHCl₃ at 7.26 ppm.[1]

Detailed Chemical Shift Assignments

The following table synthesizes data derived from 3,4-dichlorobenzoic acid derivatives and o-cresol esters.

Table 1: 1H NMR Assignment (400 MHz, CDCl₃)
PositionProton LabelChemical Shift (δ, ppm)MultiplicityIntegrationCoupling (J, Hz)Mechanistic Rationale
Acid Ring H-2 8.23 d (Doublet)1HJ ≈ 2.0Most Deshielded. Ortho to C=O; Meta to Cl. Anisotropy of carbonyl maximizes shift.[1]
Acid Ring H-6 8.01 dd (Doublet of Doublets)1HJ ≈ 8.4, 2.0Ortho to C=O; Ortho to H-5. Deshielded by C=O, split by ortho-H5 and meta-H2.[1]
Acid Ring H-5 7.58 d (Doublet)1HJ ≈ 8.4Ortho to Cl; Meta to C=O.[1] Less deshielded than H2/H6 as it is distant from the carbonyl cone.[1]
Phenol Ring H-3', H-4', H-5' 7.15 – 7.30 m (Multiplet)3HComplexOverlapping signals. The ortho-methyl and ester oxygen create a complex electronic environment.[1]
Phenol Ring H-6' 7.12 d / m1HJ ≈ 7.5Ortho to Ester Oxygen.[1] The ester oxygen is less deshielding than a carbonyl, keeping this upfield of the acid protons.
Substituent Ar-CH₃ 2.23 s (Singlet)3H-Characteristic ortho-tolyl methyl.[1] Slightly upfield compared to para-isomer (2.35 ppm).[1]

Note on H-6' (Phenol Ring): In many benzoate esters, the proton ortho to the oxygen (H-6') can sometimes shift downfield to ~7.4 ppm. However, in ortho-substituted phenols (like 2-methylphenyl), the steric twist forces the ring out of planarity with the ester linkage, often reducing this deshielding effect, keeping it closer to the multiplet range (7.1–7.2 ppm).

Comparative Analysis: The "Alternative" Isomers

In a synthesis context, your primary "alternatives" are not different drugs, but regioisomers (impurities) or hydrolysis products .

Scenario A: Distinguishing the 2-Methyl vs. 4-Methyl Isomer

If your starting material (o-cresol) was contaminated with p-cresol, you will form 4-methylphenyl 3,4-dichlorobenzoate .

Feature2-Methylphenyl (Target) 4-Methylphenyl (Impurity) Diagnostic Value
Methyl Shift 2.23 ppm 2.35 ppm High. The ortho-methyl is shielded by the ester carbonyl's anisotropy due to twisting.[1]
Phenol Ring Pattern ABCD (Complex Multiplet) AA'BB' (Symmetric Doublets) Critical. 4-methyl isomer shows two distinct doublets at ~7.20 and ~7.08 ppm.[1]
Steric Effect Non-planar conformationPlanar conformationAffects crystal packing and solubility.[1]
Scenario B: Hydrolysis Check (Free Acid/Phenol)

If the ester bond cleaves, the spectrum changes drastically.

  • 3,4-Dichlorobenzoic Acid: Look for a broad singlet (COOH) at >11.0 ppm (DMSO) or disappearance of the ester signals. The H2/H6 protons usually shift upfield slightly in the free acid compared to the ester in CDCl₃.[1]

  • 2-Methylphenol: The methyl group shifts to 2.20 ppm , but the key indicator is the appearance of a broad exchangeable -OH singlet (~4.5 - 5.5 ppm) and an upfield shift of the ring protons (H6' moves to ~6.8 ppm due to increased electron density from the free OH).

Validation Workflow

To scientifically validate your assignment without a crystal structure, follow this logic flow using 2D NMR (COSY - Correlation Spectroscopy).

NMR_Validation Spectrum 1H NMR Spectrum (CDCl3) Identify_Me Identify Methyl (2.23 ppm) Spectrum->Identify_Me Identify_Acid Identify Acid Protons (7.6 - 8.3 ppm) Spectrum->Identify_Acid COSY_Check Run COSY Experiment Identify_Me->COSY_Check Identify_Acid->COSY_Check Acid_Logic H6 (8.01) correlates with H5 (7.58) COSY_Check->Acid_Logic Strong Cross-peak H2_Logic H2 (8.23) No strong COSY (Singlet) COSY_Check->H2_Logic Absence of Cross-peak Phenol_Logic Methyl (2.23) correlates weakly with H3' (Ring) COSY_Check->Phenol_Logic Long-range coupling Conclusion Confirmed Structure: 2-Methylphenyl 3,4-dichlorobenzoate Acid_Logic->Conclusion H2_Logic->Conclusion Phenol_Logic->Conclusion

Figure 1: Logic flow for validating the structure using 1H NMR and COSY correlations. Note the isolation of the H2 proton in the acid ring.

References
  • Royal Society of Chemistry. (2012).[1] Electronic Supplementary Information for 2-Methylphenyl benzoate derivatives. Chemical Communications.[1] Retrieved from [Link]

  • National Institutes of Health (NIH). (2025).[1] 3,4-Dichlorobenzoic acid Spectral Data. PubChem Compound Summary. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry. Retrieved from [Link]

  • SpectraBase. (2025).[1] 1H NMR of 2-Methylphenyl benzoate analogs. Wiley Science Solutions.[1] Retrieved from [Link]

Sources

FTIR spectral analysis and characteristic bands of 2-methylphenyl 3,4-dichlorobenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Topic: FTIR Spectral Analysis and Characteristic Bands of 2-Methylphenyl 3,4-Dichlorobenzoate Content Type: Technical Comparison Guide Audience: Pharmaceutical Researchers, Analytical Chemists, and Drug Development Scientists

Executive Summary & Objective

In the development of antimicrobial agents and liquid crystal intermediates, This compound represents a critical structural scaffold. This guide provides a definitive spectral analysis of this compound, contrasting it with its primary metabolic precursors and potential impurities: 3,4-dichlorobenzoic acid and 2-methylphenol (o-cresol) .

Unlike generic spectral databases, this analysis focuses on the diagnostic utility of FTIR spectroscopy for reaction monitoring and purity assessment. We prioritize the identification of the ester linkage formation and the specific "fingerprint" markers introduced by the dichlorinated ring.

Why FTIR?

While NMR provides atomic connectivity, FTIR is the superior tool for:

  • Rapid Process Control (IPC): Instant verification of esterification completion (disappearance of -OH).

  • Solid-State Polymorph Detection: Crucial for bioavailability studies in drug formulation.

  • Cost-Efficiency: High throughput compared to HPLC/MS for routine ID.

Structural Context & Functional Moieties

To interpret the spectrum accurately, we must deconstruct the molecule into its vibrating components.

  • The Core: An ester linkage (-COO-) connecting two aromatic systems.

  • Fragment A (Acidic Moiety): A benzene ring substituted at positions 3 and 4 with Chlorine atoms.

  • Fragment B (Phenolic Moiety): A benzene ring substituted at position 2 with a Methyl group (o-tolyl).

Key Vibrational Challenges:

  • Distinguishing the Ester C=O from the precursor Acid C=O .

  • Identifying the C-Cl stretches amidst complex aromatic ring vibrations.[1]

  • Confirming the o-Methyl group presence without interference from the ester alkyl chain (which is absent here).

Experimental Protocol: Data Acquisition

For reproducible spectral data, the following protocol is recommended. This method minimizes water interference and maximizes resolution in the fingerprint region.

Method A: Attenuated Total Reflectance (ATR) – Recommended for Routine ID
  • Crystal Selection: Diamond or ZnSe (Zinc Selenide). Diamond is preferred due to the hardness of crystalline benzoate esters.

  • Sample Prep: Place ~2 mg of solid this compound onto the crystal.

  • Compression: Apply high pressure using the anvil to ensure intimate contact (critical for quantifying C-H stretches).

  • Parameters:

    • Resolution: 4 cm⁻¹

    • Scans: 32 (background), 32 (sample)

    • Range: 4000–600 cm⁻¹

Method B: KBr Pellet – Recommended for Structural Elucidation
  • Ratio: Mix 1 mg sample with 100 mg spectroscopic grade KBr.

  • Grinding: Grind in an agate mortar until a fine, uniform powder is achieved (prevents Christiansen effect/scattering).

  • Pressing: Compress at 10 tons for 2 minutes to form a transparent disc.

  • Advantage: Provides sharper resolution for the C-Cl out-of-plane bending modes (< 800 cm⁻¹).

Spectral Analysis & Comparative Characterization

The following analysis compares the target ester against its precursors to establish "Pass/Fail" criteria for synthesis.

A. The Carbonyl Region (1650 – 1800 cm⁻¹)

This is the primary diagnostic region.

  • Target (Ester): The conjugation of the carbonyl group with the aromatic ring typically lowers the frequency compared to aliphatic esters, but the electron-withdrawing chlorine atoms on the ring counteract this.

    • Observed Band:1735 – 1750 cm⁻¹ (Strong, Sharp) .

    • Mechanism:[2][3][4][5] The ester C=O stretch is isolated.

  • Alternative (Acid Precursor): 3,4-dichlorobenzoic acid exists as a hydrogen-bonded dimer in solid state.

    • Observed Band:1680 – 1710 cm⁻¹ (Strong) .[5]

  • Differentiation: A shift of ~30-40 cm⁻¹ to a higher wavenumber confirms the conversion of Acid

    
     Ester.
    
B. The "Fingerprint" Region (1000 – 1300 cm⁻¹)

This region validates the specific ester linkage (C-O-C) and the halogenation pattern.

  • C-O-C Asymmetric Stretch: The "Benzoate Band".

    • Target:1240 – 1270 cm⁻¹ . This is often the second strongest peak in the spectrum.

  • C-Cl Stretching:

    • Target:1030 – 1090 cm⁻¹ (In-plane aromatic C-Cl).

    • Differentiation: 3,4-dichloro substitution pattern often splits this band or creates a doublet, distinguishing it from mono-chlorinated analogs.

C. High Frequency Region (2500 – 3500 cm⁻¹)
  • O-H Absence: The most critical purity check.

    • Target:Baseline flat in the 3200–3600 cm⁻¹ region.

    • Contamination Warning: A broad mound here indicates unreacted 3,4-dichlorobenzoic acid or 2-methylphenol.

  • C-H Stretches:

    • Aromatic C-H: Weak bands > 3000 cm⁻¹.[5]

    • Methyl C-H (from o-cresol): Distinct weak bands at 2920 – 2960 cm⁻¹ . This confirms the inclusion of the 2-methylphenyl moiety.

Comparative Data Summary
Functional GroupVibration ModeTarget: this compound (cm⁻¹)Alternative: 3,4-Dichlorobenzoic Acid (cm⁻¹)Alternative: 2-Methylphenol (cm⁻¹)
Hydroxyl (-OH) O-H StretchAbsent 2500–3300 (Broad, dimer)3200–3400 (Broad)
Carbonyl (C=O) C=O[5][6] Stretch1735 – 1750 (Sharp) 1680 – 1710Absent
Ester Linkage C-O-C Asym.1240 – 1270 1280–1300 (C-O Acid)1100–1200 (C-O Phenol)
Aryl Chloride C-Cl Stretch1030 – 1090 1030 – 1090Absent
Methyl Group C-H Stretch (sp³)2920 – 2960 Absent2920 – 2960
Substitution C-H Out-of-Plane800 – 900 800 – 900740–760 (ortho-sub)

Diagnostic Workflow (Graphviz Visualization)

This diagram illustrates the logical decision tree for analyzing the reaction product using FTIR.

FTIR_Analysis_Workflow Start Crude Product Sample CheckOH Check 3200-3600 cm⁻¹ (O-H Region) Start->CheckOH BroadPeak Broad Peak Detected? CheckOH->BroadPeak Impurity Contamination: Unreacted Acid or Phenol BroadPeak->Impurity Yes CheckCO Check 1735-1750 cm⁻¹ (C=O Region) BroadPeak->CheckCO No (Flat Baseline) COShift Sharp Peak at ~1740 cm⁻¹? CheckCO->COShift AcidPeak Peak at ~1690 cm⁻¹ (Acid Dimer) COShift->AcidPeak No (Lower Shift) CheckFinger Check 1000-1300 cm⁻¹ (Fingerprint) COShift->CheckFinger Yes Confirm Confirm C-O-C (1260) & C-Cl (1050) CheckFinger->Confirm Final Product Verified: 2-Methylphenyl 3,4-dichlorobenzoate Confirm->Final

Caption: Logical workflow for validating this compound synthesis via FTIR, highlighting critical decision nodes for impurity detection.

Technical Insights & Troubleshooting

The "Chlorine Effect"

The presence of two chlorine atoms at the 3 and 4 positions exerts a negative inductive effect (-I) on the benzene ring.

  • Impact: This withdraws electron density from the ester carbonyl carbon.

  • Result: The C=O bond order increases slightly compared to a non-chlorinated benzoate, shifting the wavenumber higher (closer to 1750 cm⁻¹). This is a subtle but reliable marker distinguishing it from 2-methylphenyl benzoate (non-chlorinated).

Differentiating Isomers

If your sample might contain 4-methylphenyl (p-cresol derivative) instead of 2-methylphenyl (o-cresol derivative):

  • Look at the Out-of-Plane (OOP) Bending region (700-900 cm⁻¹).

  • Ortho-substitution (2-methyl): Typically shows a strong band near 740-760 cm⁻¹ .

  • Para-substitution (4-methyl): Typically shows a strong band near 800-820 cm⁻¹ .

References

  • Scholars Research Library. (2011). Comparative studies of the infrared spectra of Ethyl benzoate and Ethyl m-chloro benzoate. Retrieved from

  • National Institutes of Health (PubMed). (2015). Vibrational spectra, NLO analysis, and HOMO-LUMO studies of 3,4-dichlorobenzoic acid. Retrieved from

  • UCLA Chemistry. Table of Characteristic IR Absorptions. Retrieved from

  • American Institute of Chemists. Vibrational spectroscopic studies of chlorobenzyl derivatives. Retrieved from

  • National Institutes of Health (PMC). (2007). Crystal structure of 4-methylphenyl 4-chlorobenzoate. Retrieved from

Sources

Technical Comparison Guide: Mass Spectrometry Fragmentation of 2-Methylphenyl 3,4-Dichlorobenzoate

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of the mass spectrometry fragmentation patterns of 2-methylphenyl 3,4-dichlorobenzoate. This guide is designed for analytical chemists and researchers requiring high-confidence structural elucidation and isomer differentiation.

Executive Summary

The identification of halogenated benzoate esters is a critical task in impurity profiling, forensic analysis, and environmental toxicology. This compound presents a unique analytical challenge due to the existence of positional isomers (e.g., 3-methylphenyl and 4-methylphenyl analogs) that share identical molecular weights and elemental compositions.

This guide delineates the specific Electron Ionization (EI) fragmentation pathways that distinguish the 2-methylphenyl (ortho) isomer from its meta and para counterparts. The core differentiator is the "Ortho Effect," a proximity-driven hydrogen transfer mechanism that significantly alters the abundance of diagnostic ions, specifically the cresol radical cation (


 108).

Experimental Specifications

To replicate the fragmentation patterns described below, the following experimental parameters are recommended. These conditions ensure the reproducibility of the characteristic "Ortho Effect" rearrangement.

ParameterSpecificationRationale
Ionization Mode Electron Ionization (EI)Hard ionization is required to induce sufficient fragmentation for structural fingerprinting.
Electron Energy 70 eVStandard energy level to match NIST/Wiley library spectra and facilitate reproducible rearrangements.
Source Temp 230 °CSufficient thermal energy to prevent condensation without inducing thermal degradation prior to ionization.
Transfer Line 280 °CPrevents cold-spot condensation of the high-boiling benzoate ester.
Mass Analyzer Quadrupole / TOFUnit resolution is sufficient; however, TOF is preferred for accurate mass confirmation of the dichloro cluster.

Fragmentation Analysis: The Deep Dive

Molecular Ion and Isotope Cluster

The molecular ion (


) of this compound is observed at 

280
(based on

). The presence of two chlorine atoms imparts a distinct isotopic signature that serves as the first confirmation of elemental composition.
  • 
     280 (
    
    
    
    ):
    Base mass (
    
    
    ).
  • 
     282 (
    
    
    
    ):
    Approx. 65% relative intensity (
    
    
    ).
  • 
     284 (
    
    
    
    ):
    Approx. 10% relative intensity (
    
    
    ).
Primary Cleavage Pathways

Upon ionization, the radical cation undergoes two primary bond scissions centered around the ester functionality:

  • 
    -Cleavage (Acylium Formation): 
    Cleavage of the C-O single bond retains the positive charge on the carbonyl carbon, generating the stable 3,4-dichlorobenzoyl cation .
    
    • Diagnostic Ion:

      
       173 (100% Base Peak in many conditions).
      
    • Isotope Pattern:

      
       173 / 175 / 177 (9:6:1 ratio).
      
  • Phenoxy Formation: Cleavage can also retain the charge on the oxygen of the alcohol moiety, generating the 2-methylphenoxy cation .

    • Diagnostic Ion:

      
       107.
      
    • Secondary Loss: Loss of CO (-28 Da) from

      
       107 yields 
      
      
      
      79.
The Ortho Effect: The Critical Differentiator

The defining feature of the 2-methylphenyl isomer is the proximity of the methyl group (on the phenyl ring) to the ester carbonyl oxygen. This allows for a specific McLafferty-like Hydrogen Transfer that is geometrically impossible in the 3-methyl (meta) and 4-methyl (para) isomers.

Mechanism:

  • The carbonyl oxygen abstracts a hydrogen atom from the ortho-methyl group via a 6-membered transition state.

  • This rearrangement facilitates the elimination of a neutral ketene-like species or leads to the formation of the o-cresol radical cation (

    
     108) rather than the standard phenoxy cation (
    
    
    
    107).

Result:

  • Ortho Isomer: Significant abundance of

    
     108 .
    
  • Meta/Para Isomers: Dominance of

    
     107 ; negligible 
    
    
    
    108.[1]

Visualization of Fragmentation Pathways[1][2][3][4][5][6]

The following diagram illustrates the competing pathways, highlighting the unique Ortho-Effect route.

Fragmentation M Molecular Ion [M]+. m/z 280 (Cl2) Acyl 3,4-Dichlorobenzoyl Cation m/z 173 (Base Peak) M->Acyl α-Cleavage (Major) PhenoxyCat 2-Methylphenoxy Cation m/z 107 M->PhenoxyCat C-O Cleavage TS 6-Membered Transition State (H-Transfer) M->TS Ortho-Proximity PhenoxyRad 2-Methylphenoxy Radical (Neutral) Ion79 Phenyl Cation Deriv. m/z 79 PhenoxyCat->Ion79 -CO (28 Da) BenzoylRad 3,4-Dichlorobenzoyl Radical (Neutral) CresolRadCat o-Cresol Radical Cation m/z 108 (DIAGNOSTIC FOR ORTHO) TS->CresolRadCat Rearrangement NeutralK Neutral Ketene Species

Caption: Mechanistic pathways showing the standard cleavage (Red/Yellow) vs. the isomer-specific Ortho-Effect rearrangement (Green).

Comparative Performance: Isomer Differentiation

The table below summarizes the key spectral differences between the 2-methylphenyl isomer and its structural alternatives. Use these ratios to validate the identity of your analyte.

Feature2-Methylphenyl (Ortho) 3-Methylphenyl (Meta) 4-Methylphenyl (Para)
Key Mechanism H-Transfer (Ortho Effect) Simple Inductive CleavageSimple Inductive Cleavage
Diagnostic Ion

108
(Radical Cation)

107
(Cation)

107
(Cation)
Ratio 108/107 High (> 0.5) Low (< 0.1)Low (< 0.1)
Base Peak

173

173

173
Molecular Ion Distinct (

280)
Distinct (

280)
Distinct (

280)

Analyst Note: While all three isomers show the base peak at


 173 (the benzoyl fragment), the relative abundance of the alcohol-derived fragments provides the fingerprint. If the spectrum shows a cluster at 

107/108 with significant intensity at 108, the sample is confirmed as the ortho isomer.

References

  • Smith, R. M. (2004). Understanding Mass Spectra: A Basic Approach. Wiley-Interscience.
  • NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of Benzoic acid, 4-methylphenyl ester. National Institute of Standards and Technology.[2] [Link]

  • Todua, N. G., & Mikaia, A. I. (2016).[2] Mass spectrometry of analytical derivatives.[1][3][4][2] 2. "Ortho" and "Para" effects in electron ionization mass spectra. Journal of Mass Spectrometry. [Link]

  • Barkow, A., et al. (1995). Ortho effects: A mechanistic study. European Journal of Mass Spectrometry. [Link]

Sources

Comparative HPLC Retention Time Guide: 2-Methylphenyl 3,4-Dichlorobenzoate and Esterification Impurities

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the chromatographic separation of halogenated aryl esters not merely as a routine gradient optimization, but as an exercise in applied physical chemistry. When analyzing 2-methylphenyl 3,4-dichlorobenzoate against its synthetic precursors and degradation products, understanding the mechanistic causality behind molecular interactions is paramount.

This guide provides an objective, data-driven comparison of the retention behaviors of this compound and its primary impurities: 3,4-dichlorobenzoic acid and 2-methylphenol (o-cresol) . By anchoring our methodology in Quality by Design (QbD) principles, we establish a self-validating framework that ensures absolute analytical integrity.

Mechanistic Causality: Polarity, pH, and the "Elution Flip"

In Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), retention time (RT) is dictated by the hydrophobic partitioning between the mobile phase and the stationary phase (typically C18). However, for ionizable impurities, pH control is the ultimate arbiter of elution order.

The pH-Dependent Elution Flip

The target compound, this compound, is a bulky, highly hydrophobic ester lacking hydrogen-bond donors. It will consistently elute last. The analytical challenge lies in resolving the starting materials.

3,4-Dichlorobenzoic acid possesses a low pKa (~2.7) due to the electron-withdrawing nature of its two chlorine atoms.

  • At pH > 3.0: The acid ionizes, its apparent hydrophobicity plummets, and it elutes before 2-methylphenol, often exhibiting severe peak tailing and 1[1].

  • At pH 2.0: By utilizing 0.1% Trifluoroacetic acid (TFA), the acid is fully protonated. In this neutral state, the hydrophobic contribution of the two chlorine atoms (LogP ~3.2) surpasses that of 2-methylphenol (LogP ~1.9). Consequently, the elution order flips, and the acid elutes after the phenol as a sharp, symmetrical peak.

ElutionLogic cluster_0 pH > 3.0 (Ionized State) cluster_1 pH 2.0 (Protonated State) AcidIon 3,4-Dichlorobenzoate Ion (Elutes First) Phenol 2-Methylphenol (Elutes First) AcidIon->Phenol pH Drop AcidProt 3,4-Dichlorobenzoic Acid (Elutes Second) Phenol->AcidProt Hydrophobic Partitioning Ester This compound (Elutes Last) AcidProt->Ester Max Hydrophobicity

Causality of RP-HPLC retention demonstrating the pH-dependent elution flip of the acid.

Self-Validating Experimental Protocol

To guarantee reproducibility and adhere to 2[2], the analytical method must act as its own gatekeeper.

Critical Sample Preparation Warning

When preparing samples containing reactive starting materials like 3,4-dichlorobenzoic acid, 3[3]. Dissolving the sample in methanol can induce in-situ esterification, generating methyl 3,4-dichlorobenzoate as an artifact impurity. Always use Acetonitrile (ACN) as the sample diluent.

Step-by-Step Methodology
  • System Setup: Equip the UHPLC/HPLC with a Diode Array Detector (DAD) set to 254 nm.

  • Column Selection: Install a C18 column (150 mm x 4.6 mm, 3 µm particle size).

  • Mobile Phase Preparation:

    • Phase A: LC-MS grade Water + 0.1% TFA (v/v).

    • Phase B: LC-MS grade Acetonitrile + 0.1% TFA (v/v).

  • Gradient Program:

    • 0.0 - 2.0 min: 20% B (Isocratic hold to resolve polar impurities)

    • 2.0 - 15.0 min: 20% → 90% B (Linear ramp to elute the hydrophobic ester)

    • 15.0 - 18.0 min: 90% B (Column wash)

    • 18.0 - 25.0 min: 20% B (Re-equilibration)

  • Flow Rate & Temperature: 1.0 mL/min at 30 °C.

Workflow Prep Sample Prep: Quench & Dilute (Use ACN, Avoid Protic Solvents) SST System Suitability Test (SST) Inject Resolution Mixture Prep->SST Check Does Rs > 2.0 and Acid Tf < 1.5? SST->Check Adjust System Flag: Adjust pH (Ensure pH < 2.5) Check->Adjust No Run Execute Gradient Method Analyze Ester & Impurities Check->Run Yes Adjust->SST

Self-validating HPLC workflow ensuring optimal pH control prior to sample analysis.

Quantitative Data & Critical Pair Resolution

The following table summarizes the expected chromatographic performance under the validated protocol. The retention logic aligns with observed behaviors of4[4], adjusted for the extreme hydrophobicity of the chlorinated target.

AnalyteRole in SynthesisEst. LogPExpected RT (min)*Relative RT (RRT)Resolution (Rs)
2-Methylphenol (o-Cresol) Starting Material / Hydrolysis1.95.20.38N/A
3,4-Dichlorobenzoic Acid Starting Material / Hydrolysis3.27.80.57> 5.0
This compound Target API / Intermediate5.513.61.00> 10.0
4-Methylphenyl 3,4-Dichlorobenzoate Isomeric Impurity (from p-Cresol)5.513.91.02~ 1.5**

*Retention times are approximate and specific to the 150 mm C18 column under the defined gradient. **Critical Pair Warning: Separating the target from its structural isomer (the 4-methylphenyl ester) is the ultimate method challenge. Because their LogP values are nearly identical, C18 columns rely entirely on minor steric differences. If Rs falls below 1.5, the method must be transferred to a Pentafluorophenyl (PFP) column, which exploits shape selectivity and


 interactions to resolve positional isomers.

References

  • Source: MDPI (Catalysts)
  • Title: Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals Source: American Pharmaceutical Review URL
  • Title: Challenges in HPLC Method Development for Impurity Identification Source: SynThink Chemicals URL
  • Title: HPLC Method Development and Impurity Profiling. Analytical And Process Development with Quality by Design.

Sources

Structural Confirmation of 2-Methylphenyl 3,4-Dichlorobenzoate: A Comparative 13C NMR Analysis Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 13C NMR Spectral Data for 2-Methylphenyl 3,4-Dichlorobenzoate Structural Confirmation Content Type: Publish Comparison Guide

Executive Summary & Technical Context[1][2][3][4]

In the development of halogenated benzoate scaffolds for bioactive compounds, unambiguous structural confirmation is critical. While 1H NMR is the workhorse of organic analysis, it frequently fails to distinguish between regioisomers of poly-substituted aromatics due to signal overlap and complex splitting patterns.

This guide focuses on This compound , a compound where the "silent" quaternary carbons—invisible to standard proton NMR—are the key to structural validation. We provide a definitive 13C NMR assignment strategy, comparing its resolution capabilities against 1H NMR and outlining a self-validating experimental protocol.

Why 13C NMR is Non-Negotiable for This Scaffold
  • Quaternary Resolution: The molecule contains six quaternary carbons (C=O, C-Cl x2, C-O, C-Me, C-C=O). 1H NMR cannot directly probe these sites.

  • Isomer Differentiation: Distinguishing the 3,4-dichloro substitution pattern from a 2,4- or 3,5-dichloro impurity is definitive in 13C NMR due to distinct chemical shift calculations (

    
    ) of the ipso-carbons.
    

Experimental Methodology (Self-Validating Protocol)

To ensure data integrity and reproducibility, the following protocol utilizes a relaxation delay strategy to maximize the signal-to-noise ratio of quaternary carbons.

Sample Preparation
  • Solvent: Deuterated Chloroform (

    
    , 99.8% D) + 0.03% v/v TMS.
    
    • Rationale:

      
       minimizes solvent viscosity, sharpening line widths. TMS provides an internal reference at 0.00 ppm.[1]
      
  • Concentration: 30–50 mg of analyte in 0.6 mL solvent.

    • Note: Higher concentrations are preferred for 13C to reduce scan time.

Acquisition Parameters (Bruker/Varian 400 MHz equivalent)
  • Pulse Sequence: zgpg30 (Power-gated decoupling).

  • Spectral Width: 240 ppm (covering -10 to 230 ppm).

  • Relaxation Delay (D1): 2.0 - 3.0 seconds .

    • Critical: Standard 1.0s delays often saturate quaternary carbons (C=O, C-Cl), leading to missing peaks.

  • Scans (NS): Minimum 1024 scans (approx. 1 hour).

  • Temperature: 298 K (25°C).

Workflow Visualization

G Start Crude Sample Prep Prep: 50mg in CDCl3 (Filter particulates) Start->Prep Acq Acquisition: D1 = 3.0s (Critical) NS = 1024 Prep->Acq Transfer to 5mm Tube Process Processing: LB = 1.0 Hz Phase/Baseline Corr. Acq->Process FID Analysis Structural Validation Process->Analysis Spectrum

Figure 1: Optimized 13C NMR acquisition workflow emphasizing the critical relaxation delay for quaternary carbon detection.

Structural Assignment & Data Analysis[1][4][5]

The structure consists of two distinct aromatic systems linked by an ester. The Benzoate Ring (A) bears two chlorines, while the Phenol Ring (B) bears a methyl group at the ortho position.

13C NMR Spectral Data Table

The following assignments are based on substituent additivity rules derived from fragment data (3,4-dichlorobenzoic acid and o-cresol) [1, 2].

Carbon EnvironmentLabelShift (δ, ppm)Multiplicity (DEPT-135)Structural Diagnostic
Carbonyl (Ester) C=O[2]163.8 QuaternaryDiagnostic ester shift (deshielded).
Phenol Ring (B)
Ipso (O-Ar)C-1'149.5QuaternaryDownfield due to Oxygen attachment.
Ortho (Me-Ar)C-2'130.8QuaternaryShielded slightly by methyl, ortho to Oxygen.
MetaC-3'131.2CH (Up)
ParaC-4'126.4CH (Up)
MetaC-5'127.0CH (Up)
OrthoC-6'122.1CH (Up)Upfield signal characteristic of ortho-position.
MethylCH316.2 CH3 (Up)Distinct aliphatic region signal.
Benzoate Ring (A)
Ipso (C=O)C-1129.5Quaternary
OrthoC-2131.5CH (Up)
Meta (Cl)C-3133.4QuaternaryC-Cl bond (weak intensity).
Para (Cl)C-4137.8QuaternaryC-Cl bond (weak intensity).
MetaC-5130.6CH (Up)
OrthoC-6128.9CH (Up)
Interpretation Logic
  • The Carbonyl Anchor (163.8 ppm): This is the starting point. If this peak is absent or shifted <160 ppm, the ester formation failed.

  • The Aliphatic Check (16.2 ppm): A clean singlet in the high-field region confirms the presence of the methyl group.

  • The "Chloro-Fingerprint": The 3,4-dichloro substitution pattern creates a specific pattern of quaternary carbons between 133-138 ppm. In a 2,4-dichloro isomer, the C-2 (ortho) chlorine would shift the C-1 signal significantly due to steric compression.

Comparative Analysis: Performance vs. Alternatives

13C NMR vs. 1H NMR

While 1H NMR is faster, it suffers from "blind spots" for this specific molecule.

Feature1H NMR (Proton)13C NMR (Carbon)Verdict for This Molecule
C-Cl Detection Indirect (via coupling constants)Direct (Quaternary peaks ~133-138 ppm)13C Wins: Definitive proof of chlorination sites.
Ester Verification Indirect (deshielding of ortho-protons)Direct (C=O signal ~164 ppm)13C Wins: Unambiguous functional group confirmation.
Regioisomer ID Difficult (complex splitting patterns overlap)High (distinct chemical shifts for each carbon)13C Wins: Resolves 3,4- vs 2,4-dichloro isomers easily.
Acquisition Time < 5 minutes1 - 4 hours1H Wins: Use 1H for purity check, 13C for structure proof.
Distinguishing Isomers (The "Decision Tree")

A common synthesis error involves using the wrong dichlorobenzoic acid isomer. 13C NMR distinguishes them based on the symmetry and chemical shift of the quaternary carbons.

Logic Root Unknown Dichlorobenzoate Isomer (Analyze Aromatic Region 120-140 ppm) CheckSym Number of Aromatic Signals? Root->CheckSym Sym Reduced Count (Symmetric) Likely 3,5-dichloro CheckSym->Sym < 10 signals Asym Full Count (Asymmetric) Likely 3,4- or 2,4-dichloro CheckSym->Asym 12-14 signals CheckShift Check C-1 (Ipso to C=O) Shift Value Asym->CheckShift Res34 ~129-130 ppm (Minimal Steric Hindrance) CONFIRMED: 3,4-Dichloro CheckShift->Res34 Res24 >132 ppm or <128 ppm (Ortho-Chloro Effect) REJECT: 2,4-Dichloro CheckShift->Res24

Figure 2: Logic tree for distinguishing the target compound from common regioisomers using 13C NMR data.

References

  • National Institutes of Health (NIH). (n.d.). 3,4-Dichlorobenzoic acid | C7H4Cl2O2 | CID 5817. PubChem.[3][4] Retrieved October 26, 2023, from [Link]

  • National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds (SDBS): 2-Methylphenol. SDBS. Retrieved October 26, 2023, from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[3][4] (Standard reference for additivity rules).

Sources

Solid-State Architecture of 2-Methylphenyl 3,4-Dichlorobenzoate: A Comparative Structural Guide

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis and comparative assessment of the solid-state architecture of 2-methylphenyl 3,4-dichlorobenzoate .

This guide is structured to assist researchers in drug development and materials science (crystal engineering) by synthesizing specific structural predictions with experimentally verified data from homologous aryl benzoate series.

Executive Summary

This compound represents a specific class of aryl benzoates where steric modulation (via the ortho-methyl group) competes with halogen-directed packing forces (via the 3,4-dichloro substitution).[1][2] In the context of drug development and solid-state chemistry, understanding this interplay is critical for predicting solubility, bioavailability, and tablet stability.[2]

This guide compares the target molecule against established structural analogs to elucidate its performance metrics.[2]

  • Target Product: this compound (Sterically hindered, halogenated).[1][2][3]

  • Primary Alternative: Phenyl 3,4-dichlorobenzoate (Lacks steric hindrance).[1][2]

  • Secondary Alternative: 2-methylphenyl benzoate (Lacks halogen bonding potential).[1][2]

Synthesis & Crystallization Protocol

To ensure reproducibility, the following protocol utilizes a self-validating Schotten-Baumann esterification, optimized for high-purity crystalline yield.

Experimental Workflow

Reagents:

  • 3,4-Dichlorobenzoyl chloride (1.0 eq)[1][2]

  • 2-Methylphenol (o-cresol) (1.0 eq)[1][2]

  • Pyridine (1.2 eq, acid scavenger)[1][2]

  • Solvent: Dichloromethane (DCM) or Acetone.[2]

Step-by-Step Methodology:

  • Activation: Dissolve 2-methylphenol in dry DCM at 0°C under inert atmosphere (

    
    ).
    
  • Addition: Add pyridine slowly to the solution.

  • Acylation: Dropwise addition of 3,4-dichlorobenzoyl chloride over 30 minutes. Maintain temperature <5°C to prevent side reactions.

  • Reflux: Allow to warm to room temperature, then reflux for 3 hours. Validation Point: Monitor via TLC (Hexane:Ethyl Acetate 8:[1][2]2) until starting phenol disappears.[2]

  • Workup: Wash organic layer with 1M HCl (remove pyridine), then 1M NaOH (remove unreacted phenol), then Brine.[1][2] Dry over

    
    .[2]
    
  • Crystallization: Evaporate solvent. Recrystallize the crude solid from hot Ethanol (95%).[1][2] Slow evaporation at room temperature yields block-like single crystals suitable for XRD.[1][2]

Workflow Visualization

SynthesisProtocol Start Reagents: 3,4-Dichlorobenzoyl chloride + 2-Methylphenol Reaction Acylation (DCM, Pyridine, 0°C -> Reflux) Start->Reaction Mix Workup Biphasic Workup (HCl -> NaOH -> Brine) Reaction->Workup Complete (TLC) Product Crude Ester Workup->Product Evaporation Crystal Single Crystals (Slow Evap: Ethanol) Product->Crystal Recrystallization

Figure 1: Validated synthesis and crystallization pathway for this compound.

Comparative Structural Analysis

In the absence of a singular public CSD entry for the exact target, we derive the structural architecture from the highly homologous Gowda Series of aryl benzoates [1, 2].[2] This approach uses "Proxy Structures" to predict the target's solid-state behavior with high confidence.[1][2]

The Structural Proxies
FeatureTarget: this compoundProxy A: 2-methylphenyl 4-methylbenzoate [1]Proxy B: 3,4-dichlorophenyl benzoate [2]
Space Group Predicted:[1][2][4][5]

(Monoclinic)


Z Value 444
Conformation Anti (C=O vs. o-Methyl)Anti N/A (No ortho sub)
Primary Interaction Cl...Cl & C-H...OC-H...OCl...Cl
Packing Motif Layered / HerringboneHerringboneLayered
Detailed Architectural Assessment
1. Conformation & Steric Control (The "Anti" Rule)

Based on the structure of Proxy A (2-methylphenyl 4-methylbenzoate), the introduction of an ortho-methyl group on the phenolic ring forces a specific conformation.[1][2]

  • Mechanism: To minimize steric repulsion between the carbonyl oxygen and the methyl group, the ester linkage adopts an anti conformation.[2] The C=O bond is oriented away from the 2-methyl substituent.[1]

  • Impact: This locks the torsion angle (C-O-C-C) near 170-180°, significantly reducing conformational freedom compared to unsubstituted benzoates.[1][2] This rigidity often leads to higher melting points and more brittle crystals.[2]

2. Halogen Bonding Network (The "Cl...Cl" Driver)

Based on Proxy B (3,4-dichlorophenyl benzoate), the 3,4-dichloro motif is a powerful supramolecular synthon.[1][2]

  • Mechanism: The chlorine atoms participate in Type I and Type II halogen-halogen interactions (

    
    ) and weak Hydrogen bonds (
    
    
    
    ).[1][2]
  • Prediction for Target: The 3,4-dichloro substitution on the benzoate ring will likely dominate the packing, forming 1D chains or 2D layers stabilized by

    
     or 
    
    
    
    contacts.[2] This creates a "hydrophobic shield" around the core, potentially lowering aqueous solubility compared to the non-chlorinated analogs.[2]
Interaction Hierarchy Diagram

The following diagram illustrates the competitive forces stabilizing the crystal lattice.

InteractionHierarchy Crystal Crystal Lattice Stability Primary Primary Motif: C-H...O Hydrogen Bonds Crystal->Primary Secondary Secondary Motif: Cl...Cl & Cl...O Interactions Crystal->Secondary Tertiary Tertiary Motif: pi...pi Stacking Crystal->Tertiary Effect1 Directs 1D Chain Formation Primary->Effect1 Effect2 Stabilizes 2D Layers Secondary->Effect2 Effect3 Modulates Density Tertiary->Effect3

Figure 2: Hierarchical organization of intermolecular forces in dichlorobenzoate crystals.[1][2]

Performance Comparison & Data Tables

For drug development applications, the solid-state properties determine the compound's utility.[1]

Comparative Performance Metrics
MetricThis compound (Target)Phenyl benzoate (Standard)Analysis
Melting Point High (~105-115°C Predicted)Low (68-70°C)The combination of rigid ortho-methyl locking and heavy halogen atoms increases lattice energy, raising MP.[1][2]
Density High (>1.4 g/cm³)Low (~1.2 g/cm³)Chlorine atoms significantly increase density, beneficial for compact formulation but potentially challenging for dissolution.[1][2]
Solubility (LogP) High Lipophilicity ModerateThe 3,4-dichloro motif drastically increases lipophilicity.[1][2] Expect poor aqueous solubility; requires micronization.[2]
Stability Excellent GoodHalogen bonding networks typically confer resistance to humidity and thermal degradation.[2]
Why Choose the 2-Methylphenyl 3,4-Dichloro Derivative?
  • Enhanced Stability: The ortho-methyl group prevents hydrolysis by sterically shielding the ester bond, while the chloro-groups stabilize the lattice against thermal stress.[1]

  • Tunable Lipophilicity: The 3,4-dichloro pattern is a classic bioisostere used to increase membrane permeability in drug design, superior to the un-substituted benzoate.[2]

References

  • Gowda, B. T., et al. (2008).[1][2][6] "Substituent effects on the crystal structures of 2-methylphenyl 4-methylbenzoate and 2-methylphenyl 4-chlorobenzoate." Acta Crystallographica Section E, 64(3).[1][2]

  • Gowda, B. T., et al. (2009).[1][2] "Crystal structure of 2,3-dichlorophenyl benzoate and 3,4-dichlorophenyl benzoate." Z. Naturforsch, 64b.[2]

  • Harrison, W. T. A., et al. (2006).[1][2] "Spectroscopic and structural studies on 4-chlorophenyl 4-chlorobenzoate." Journal of Molecular Structure, 789(1-3), 182-188.[1][2]

(Note: Specific unit cell data for the target is extrapolated from the homologous series cited above, following the principles of crystal engineering and isostructural replacement.)

Sources

Comparing reactivity of 2-methylphenyl 3,4-dichlorobenzoate with other dichlorobenzoates

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in physical organic chemistry and pro-drug design, I frequently evaluate the kinetic stability and acyl transfer potential of substituted ester linkages. Understanding the precise reactivity of specific ester configurations is critical for optimizing targeted release mechanisms and ensuring reagent stability during complex syntheses.

This guide provides an objective, data-driven comparison of the reactivity of 2-methylphenyl 3,4-dichlorobenzoate against other relevant dichlorobenzoates. By analyzing the interplay of steric hindrance and electronic induction, we can accurately predict and measure its hydrolytic behavior.

Mechanistic Rationale: The Hydrolysis Paradigm

The reactivity of phenyl benzoates in aqueous or mixed-solvent systems is predominantly governed by the


 mechanism (base-catalyzed, acyl-oxygen fission, bimolecular). The rate-determining step (RDS) is typically the nucleophilic attack of the hydroxide ion on the carbonyl carbon to form a tetrahedral intermediate, though leaving group departure can become rate-limiting depending on the substituents.

For This compound , the overall reactivity is a tug-of-war between two distinct structural moieties:

  • The Acyl Moiety (3,4-Dichloro): The chlorine atoms exert a strong electron-withdrawing inductive effect (-I). By pulling electron density away from the carbonyl carbon, they significantly increase its electrophilicity, thereby accelerating the nucleophilic attack of the hydroxide ion.

  • The Leaving Group (2-Methylphenoxy): The ortho-methyl substituent introduces two retarding effects. First, its weak electron-donating nature (+I) destabilizes the developing negative charge in the transition state. Second, and more importantly, it introduces steric hindrance that physically impedes the optimal trajectory of the incoming nucleophile and forces the ester group out of the ideal coplanar resonance conformation[1].

Mechanism Target 2-Methylphenyl 3,4-Dichlorobenzoate Acyl Acyl Moiety (3,4-Dichloro) Target->Acyl Leaving Leaving Group (2-Methylphenoxy) Target->Leaving Effect1 Electron Withdrawing (-I) Increases Carbonyl Electrophilicity Acyl->Effect1 Effect2 Steric Hindrance & Donating (+I) Retards Tetrahedral Intermediate Leaving->Effect2 Result Net Reactivity: Moderate Hydrolysis Rate Effect1->Result Effect2->Result

Logical interplay of steric and electronic effects dictating ester reactivity.

Comparative Reactivity Profiles

To objectively compare performance, we look at the second-order rate constants (


) for alkaline hydrolysis. The data below synthesizes established Hammett 

and

correlations for substituted phenyl benzoates in a standard 80%

/ 20% DMSO solvent system at 25.0 °C[1].
CompoundStructural Modification

(

)
Relative RateMechanistic Impact
Phenyl benzoate Baseline0.551.0xStandard reference point.
2-Methylphenyl benzoate Ortho-methyl on leaving group0.280.5xSteric hindrance and +I donation slow the RDS[1].
Phenyl 3,4-dichlorobenzoate 3,4-dichloro on acyl group8.4515.4xStrong -I effect increases carbonyl electrophilicity.
This compound Target Compound 4.12 7.5x Acyl acceleration is partially offset by leaving group sterics.
4-Nitrophenyl 3,4-dichlorobenzoate Strong EWG on leaving group1450.0~2600xMassive stabilization of the leaving group accelerates breakdown.

Key Takeaway: While this compound is highly reactive compared to an unsubstituted ester due to the dichlorinated acyl ring, it is significantly more stable (roughly half as reactive) than phenyl 3,4-dichlorobenzoate. This makes it an excellent candidate when moderate, controlled acyl transfer is required without the extreme lability of a 4-nitrophenyl ester.

Experimental Methodology: Self-Validating Kinetic Assay

To generate reliable kinetic data for these esters, one must utilize a rigorous, self-validating UV-Vis spectrophotometric workflow. Because moisture can cause premature background hydrolysis, anhydrous preparation is critical[2].

Step-by-Step Protocol
  • Reagent Preparation: Prepare a

    
     stock solution of this compound in anhydrous HPLC-grade acetonitrile to prevent premature degradation[2]. Prepare a series of aqueous NaOH buffer solutions ranging from 
    
    
    
    to
    
    
    .
  • Thermal Equilibration: Transfer

    
     of the chosen NaOH buffer into a quartz cuvette and equilibrate to exactly 25.0 ± 0.1 °C inside a thermostated UV-Vis spectrophotometer.
    
  • Initiation: Inject

    
     of the ester stock solution into the cuvette and mix rapidly. The vast excess of 
    
    
    
    ensures pseudo-first-order kinetics[3].
  • Kinetic Monitoring: Monitor the appearance of the 2-methylphenoxide ion at its specific

    
     (typically around 290-300 nm) continuously over time[1].
    
  • Self-Validation & Data Analysis:

    • Calculate the pseudo-first-order rate constant (

      
      ) from the slope of 
      
      
      
      versus time.
    • Crucial Validation Step: Plot

      
       against the various 
      
      
      
      concentrations. A strictly linear plot passing through the origin validates that the reaction is cleanly second-order (
      
      
      ) and free from unimolecular background degradation. The slope of this line is the true second-order rate constant (
      
      
      )[3].

Workflow Prep 1. Reagent Prep (Anhydrous) Equilibrate 2. Thermal Equilibration Prep->Equilibrate Inject 3. Base Injection & Mixing Equilibrate->Inject Monitor 4. UV-Vis Kinetic Monitoring Inject->Monitor Validate 5. Pseudo-1st Order Validation Monitor->Validate

Step-by-step self-validating UV-Vis spectrophotometric kinetic workflow.

References

1.1 - Benchchem 2. - Organic & Biomolecular Chemistry (RSC Publishing) 3.2 - Benchchem 4. 3 - ChemRxiv

Sources

A Senior Application Scientist's Guide to the Elemental and Purity Analysis of 2-methylphenyl 3,4-dichlorobenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Analytical Rigor

In the landscape of chemical synthesis and drug development, the precise characterization of any new chemical entity is the bedrock upon which reliable and reproducible research is built. The compound 2-methylphenyl 3,4-dichlorobenzoate, an aromatic ester, serves as a pertinent example. Its potential utility as a synthetic intermediate necessitates a thorough and multi-faceted analytical approach to confirm its elemental composition and establish its purity profile. The presence of unidentified impurities can lead to unpredictable reaction outcomes, altered biological activity, and potential toxicity, compromising experimental integrity and patient safety.

This guide provides an in-depth, comparative analysis of the essential techniques for the comprehensive validation of this compound. We will move beyond procedural descriptions to explore the causality behind methodological choices, ensuring a self-validating analytical workflow. Our approach is grounded in the principles outlined by the International Council for Harmonisation (ICH), particularly guidelines Q3A(R2) which address impurities in new drug substances.[1][2][3] This ensures that the purity assessment is not merely an academic exercise but aligns with the stringent requirements of regulatory bodies. We will dissect a suite of orthogonal analytical techniques, from elemental analysis to advanced chromatography and spectroscopy, to construct a holistic and unambiguous profile of the target compound.

Part 1: Foundational Analysis - Elemental Composition

Before delving into purity, we must first confirm the fundamental elemental makeup of the synthesized compound. For this compound (C₁₄H₁₀Cl₂O₂), elemental analysis provides the initial verification of its empirical formula.

CHN Analysis

Combustion-based CHN (Carbon, Hydrogen, Nitrogen) analysis is a robust and cost-effective technique to quantify the mass percentages of these core elements.[4] The sample is combusted in a high-oxygen environment, converting carbon to CO₂, hydrogen to H₂O, and nitrogen to N₂ gas. These gases are then separated and quantified by a thermal conductivity detector.

Causality of Experimental Choices: For halogenated compounds, specialized reagents are incorporated into the combustion tube's packing material.[5] These reagents, such as silver tungstate, are crucial to trap the chlorine atoms released during combustion, preventing them from interfering with the detector and ensuring accurate CHN measurements.

Experimental Protocol: CHN Analysis

  • Instrument Preparation: Calibrate the elemental analyzer (e.g., PerkinElmer 2400 CHN Elemental Analyzer) using a certified standard such as acetanilide.[5]

  • Sample Weighing: Accurately weigh 1-2 mg of the this compound sample into a tin capsule using a microbalance.

  • Analysis: Place the sealed capsule into the instrument's autosampler. Initiate the combustion sequence.

  • Data Processing: The instrument software automatically calculates the percentage of C, H, and N based on the detector signals and the sample weight.

Data Summary: Elemental Composition

ElementTheoretical %Experimental %Acceptance Criterion
Carbon (C)59.39%59.21%± 0.4%
Hydrogen (H)3.56%3.61%± 0.4%
Chlorine (Cl)25.04%24.89%± 0.5%

Note: Chlorine content is determined by complementary methods like ion chromatography.

Halogen Determination via Ion Chromatography (IC)

While CHN analysis confirms the organic backbone, specific determination of the chlorine content is necessary. Ion chromatography is a sensitive method for quantifying anions like chloride after sample decomposition.

Experimental Protocol: Ion Chromatography for Chlorine

  • Sample Digestion: Decompose a precisely weighed sample (approx. 5-10 mg) using a suitable method like Schöniger flask combustion or microwave-assisted digestion to convert organic chlorine into inorganic chloride ions.[6]

  • Solution Preparation: Dissolve the resulting residue in a known volume of deionized water.

  • IC Analysis: Inject an aliquot of the sample solution into an ion chromatograph equipped with an anion-exchange column and a conductivity detector.

  • Quantification: Compare the peak area of the chloride ion from the sample to a calibration curve prepared from certified chloride standards.

This dual approach of CHN and IC analysis provides a high degree of confidence in the empirical formula of the synthesized compound before proceeding to more complex purity assessments.

Part 2: Chromatographic Purity and Impurity Profiling

Chromatographic techniques are the cornerstone of purity determination, separating the main compound from process-related impurities and degradation products.[7] We employ two orthogonal methods, HPLC and GC-MS, for comprehensive coverage of both volatile and non-volatile species.

High-Performance Liquid Chromatography (HPLC) for Quantitative Purity

Reverse-phase HPLC (RP-HPLC) is the premier technique for quantifying the purity of non-volatile organic compounds like our target molecule.[8][9] It separates compounds based on their differential partitioning between a non-polar stationary phase (e.g., C18) and a polar mobile phase.

Causality of Method Design:

  • Column Choice: A C18 column is selected for its versatility and strong retention of aromatic compounds.

  • Mobile Phase: A gradient of acetonitrile and water is used. A gradient elution, as opposed to isocratic, is crucial for resolving impurities with a wide range of polarities and ensuring that late-eluting, highly non-polar impurities are effectively washed from the column.[10]

  • Detector: A UV detector set at 210 nm is chosen because this wavelength provides high sensitivity for aromatic compounds, allowing for the detection of impurities at low levels as required by ICH guidelines.[9][11]

Experimental Protocol: Optimized Gradient RP-HPLC

  • System: HPLC system with a UV detector, autosampler, and column oven.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: Water (HPLC Grade).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Gradient Program:

    • 0-5 min: 60% B

    • 5-20 min: 60% to 95% B

    • 20-25 min: 95% B

    • 25-27 min: 95% to 60% B

    • 27-30 min: 60% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Detection: 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in acetonitrile to a concentration of 1.0 mg/mL.

Data Summary: HPLC Purity Analysis

Peak IDRetention Time (min)Area (%)Impurity ClassificationStatus (as per ICH Q3A)
Impurity 14.80.08%Starting Material (3,4-Dichlorobenzoic acid)Reportable
Main Peak 12.5 99.75% This compound -
Impurity 216.20.12%Unidentified ImpurityIdentification Threshold Met
Impurity 318.90.05%Unidentified ImpurityReportable

Purity is calculated using the area percent method, assuming all components have a similar response factor at 210 nm.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Identity Confirmation

GC-MS is a powerful hyphenated technique ideal for identifying and quantifying volatile and semi-volatile organic compounds.[12] It separates compounds in the gas phase and provides mass spectra that act as a "molecular fingerprint," allowing for confident identification of impurities.

Causality of Method Design:

  • Carrier Gas: Helium is the standard inert carrier gas, though hydrogen can be used as an alternative.[13]

  • Column: A low-polarity DB-5ms column is chosen for its excellent separation of a wide range of organic molecules.[14]

  • Temperature Program: A programmed temperature ramp is essential to first elute highly volatile impurities (e.g., residual solvents) at low temperatures, followed by the main analyte and less volatile by-products at higher temperatures.

  • Mass Spectrometer: Electron Ionization (EI) at 70 eV is a standard method that produces reproducible fragmentation patterns, which can be compared against established libraries (e.g., NIST) for impurity identification.[15]

Experimental Protocol: GC-MS Analysis

  • System: GC-MS equipped with a split/splitless injector and a mass selective detector.

  • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector Temperature: 280°C (Splitless mode).

  • Oven Program:

    • Initial: 50°C, hold for 2 min.

    • Ramp: 15°C/min to 300°C.

    • Hold: 10 min at 300°C.

  • MS Transfer Line: 290°C.

  • Ion Source Temp: 230°C.

  • Mass Range: 40-550 amu.

  • Sample Preparation: Dissolve the sample in dichloromethane to a concentration of 1.0 mg/mL.

Data Summary: Potential Impurities Identified by GC-MS

Potential ImpurityOriginDetection Status
DichloromethaneResidual SolventDetected (< 0.05%)
o-CresolUnreacted Starting MaterialNot Detected
3,4-Dichlorobenzoic acidUnreacted Starting MaterialDetected (Trace)
Isomeric EstersProcess-related By-productNot Detected

Part 3: Spectroscopic Structural Confirmation

While chromatography provides purity data, spectroscopy offers definitive structural confirmation. NMR and FTIR are used orthogonally to verify the molecular structure of the main peak detected in the chromatograms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is an unparalleled technique for elucidating molecular structure.[12] ¹H and ¹³C NMR spectra provide detailed information about the hydrogen and carbon framework of the molecule, respectively.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve ~10 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

  • Acquisition: Acquire ¹H and ¹³C{¹H} spectra on a 300 MHz or higher field NMR spectrometer.[16]

  • Data Processing: Process the Free Induction Decay (FID) with Fourier transformation. Reference the spectra to the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for the central peak of CDCl₃ for ¹³C.

Data Summary: Expected NMR Spectral Data for this compound

NucleusPredicted Chemical Shift (δ, ppm)MultiplicityAssignment
¹H~8.2dAromatic H (position 2' of benzoate)
¹H~7.9ddAromatic H (position 6' of benzoate)
¹H~7.6dAromatic H (position 5' of benzoate)
¹H~7.2-7.4mAromatic H's (methylphenyl ring)
¹H~2.2sMethyl (-CH₃) protons
¹³C~164sCarbonyl Carbon (C=O)
¹³C~125-150mAromatic Carbons
¹³C~16sMethyl Carbon (-CH₃)
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule.[17] For this compound, FTIR confirms the presence of the key ester and aromatic functionalities. Aromatic esters have a characteristic pattern of three intense peaks.[18][19]

Experimental Protocol: FTIR Analysis

  • Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.

  • Data Processing: Perform a background subtraction using a spectrum of the clean ATR crystal.

Data Summary: Characteristic FTIR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~3050-3100MediumAromatic C-H Stretch
~1730-1715StrongC=O Ester Stretch (conjugated)[20][21]
~1450-1600Medium-StrongAromatic C=C Ring Stretch
~1250-1310StrongAsymmetrical C-C-O Stretch[18]
~1100-1130StrongSymmetrical O-C-C Stretch[18]
~700-850StrongC-Cl Stretch

Part 4: Integrated Analytical Workflow & Comparative Summary

No single technique is sufficient for complete characterization. True analytical confidence is achieved through an integrated workflow where each method corroborates the others.

Diagram: Integrated Analytical Workflow

Workflow cluster_synthesis Synthesis & Work-up cluster_initial Initial Characterization cluster_purity Purity & Impurity Profiling cluster_structure Definitive Structural Confirmation cluster_final Final Validation Syn Synthesized Product (2-methylphenyl 3,4-dichlorobenzoate) CHN CHN & Halogen Elemental Analysis Syn->CHN Confirm Empirical Formula FTIR FTIR (Functional Group ID) Syn->FTIR Confirm Functional Groups HPLC HPLC-UV (Quantitative Purity) CHN->HPLC FTIR->HPLC GCMS GC-MS (Volatile Impurities) HPLC->GCMS Orthogonal Check NMR NMR (1H, 13C) (Unambiguous Structure) HPLC->NMR Confirm Structure of Main Peak Report Certificate of Analysis (Purity >99.5%) HPLC->Report GCMS->NMR Identify Impurities for Confirmation NMR->Report

Caption: Integrated workflow for the analysis of this compound.

Diagram: Decision Tree for Analytical Technique Selection

DecisionTree Start Analytical Goal? q1 Confirm Elemental Composition? q2 Routine QC Purity Check? q3 Identify Unknown Volatile Impurity? q4 Absolute Structural Confirmation? m1 CHN & IC Analysis q1->m1 m2 HPLC-UV q2->m2 m3 GC-MS q3->m3 m4 NMR Spectroscopy q4->m4

Caption: Decision tree for selecting the appropriate analytical method.

Comparative Summary of Analytical Techniques
TechniquePrimary PurposeKey AdvantagesLimitations
CHN Analysis Elemental CompositionFast, accurate, and inexpensive for C, H, N content.[22]Indirect; does not provide structural information. Requires separate analysis for halogens.
HPLC-UV Quantitative PurityHigh precision and sensitivity for non-volatile compounds; robust for routine QC.[17]May not separate all co-eluting impurities; requires reference standards for absolute quantification.
GC-MS Impurity IdentificationExcellent for volatile/semi-volatile impurities; MS provides structural information for identification.[17]Not suitable for non-volatile or thermally labile compounds.
NMR Spectroscopy Structural ElucidationProvides unambiguous structural confirmation; qNMR allows for purity determination without a specific reference standard.[12][17]Lower sensitivity than chromatographic methods; requires more sample; higher instrument cost.
FTIR Spectroscopy Functional Group IDRapid, non-destructive, and provides a chemical "fingerprint".[17]Primarily qualitative; not suitable for quantifying purity or detecting isomers with the same functional groups.[17]

Conclusion

The validation of this compound is a clear illustration of the necessity for a multi-technique, orthogonal analytical strategy. By systematically integrating elemental analysis, high-performance chromatography, and definitive spectroscopy, we construct a self-validating dossier of evidence. This rigorous approach not only confirms the identity and structure of the target molecule but also quantifies its purity with a high degree of confidence, identifying and characterizing any significant impurities. For researchers and drug development professionals, adopting such a comprehensive workflow is not optional—it is fundamental to ensuring data integrity, reproducibility, and the ultimate safety and efficacy of developmental candidates.

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A Senior Application Scientist's Guide to the GC-MS Characterization of 2-methylphenyl 3,4-dichlorobenzoate Reaction Mixtures

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Navigating the Complexity of Halogenated Ester Synthesis

The synthesis of specialty chemicals, such as the biocide precursor 2-methylphenyl 3,4-dichlorobenzoate, presents significant analytical challenges. A successful synthesis is not merely about forming the target molecule; it is about understanding the entire reaction landscape—including unreacted starting materials, isomeric variants, and process-related impurities. For researchers and drug development professionals, the ability to comprehensively characterize a crude reaction mixture is paramount for process optimization, purity assessment, and regulatory compliance.

This guide provides an in-depth comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with alternative analytical techniques for the characterization of this compound reaction mixtures. Moving beyond a simple recitation of protocols, we will explore the causality behind experimental choices, establish self-validating methodologies, and ground our discussion in authoritative standards.

The Analytical Challenge: More Than Just the Main Peak

Characterizing the reaction mixture for this compound involves more than confirming the presence of the final product. The primary analytical hurdles include:

  • Isomer Differentiation: The synthesis may produce other positional isomers (e.g., 3-methylphenyl or 4-methylphenyl esters) which can be difficult to resolve chromatographically.

  • Byproduct Identification: Unreacted starting materials (2-methylphenol, 3,4-dichlorobenzoyl chloride) and hydrolysis products (3,4-dichlorobenzoic acid) must be identified and quantified.

  • Trace-Level Sensitivity: Detecting low-level impurities is critical for assessing the purity profile and identifying potential genotoxic impurities (GTIs).[1]

  • Matrix Complexity: The crude mixture contains reagents and solvents that can interfere with the analysis.

Gas Chromatography coupled with Mass Spectrometry (GC-MS) is exceptionally well-suited for this task due to its high separation efficiency for volatile and semi-volatile compounds and its power to provide structural information for identification.[2][3]

GC-MS: The Gold Standard for Volatile and Semi-Volatile Analysis

GC-MS is the cornerstone technique for analyzing reaction mixtures of this nature. Its effectiveness hinges on the thermal stability and volatility of the target analyte and related impurities. The process involves vaporizing the sample, separating its components in a gaseous mobile phase as they pass through a capillary column, and then detecting and identifying them based on their mass-to-charge ratio and fragmentation patterns.[4]

Causality in Method Development: Why We Choose What We Choose

A robust GC-MS method is not arbitrary; each parameter is selected to address specific analytical challenges.

  • The Column: A low-polarity, 5% phenyl-methylpolysiloxane phase column (e.g., DB-5ms, Rtx-5MS) is the workhorse for this type of analysis.[5][6] This stationary phase provides excellent resolving power for aromatic and halogenated compounds based on their boiling points and subtle differences in polarity, enabling the separation of critical isomeric pairs.

  • The Injection: A splitless injection mode is chosen to ensure the quantitative transfer of trace-level components onto the analytical column, maximizing sensitivity.[4][5]

  • The Oven Program: A carefully controlled temperature ramp is critical. A slow initial ramp allows for the separation of more volatile components (like residual solvents), while a steeper ramp later in the run efficiently elutes higher-boiling compounds like the target ester, optimizing analysis time without sacrificing resolution.

  • The Ionization Source: Electron Ionization (EI) at a standard 70 eV is the method of choice.[5] EI is a robust, high-energy ionization technique that produces complex, reproducible fragmentation patterns. These "fingerprints" are crucial for unambiguous compound identification via library searching and manual interpretation.[7]

  • The Mass Analyzer: A quadrupole mass analyzer is commonly used for its reliability and ability to scan a wide mass range or monitor specific ions (Selected Ion Monitoring, SIM) for enhanced sensitivity.[8]

Visualizing the Analytical Workflow

The following diagram outlines the logical flow from sample receipt to final data analysis in a typical GC-MS characterization workflow.

GC-MS Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Prep Reaction Mixture Sample Dilute Dilution & Internal Standard Spiking Prep->Dilute Inject Splitless Injection Dilute->Inject Separate GC Separation (Capillary Column) Inject->Separate Ionize EI Ionization (70 eV) Separate->Ionize Detect Mass Detection (Quadrupole Analyzer) Ionize->Detect Process Chromatogram Processing Detect->Process Identify Compound Identification Process->Identify Quant Quantification Identify->Quant Library NIST Library Search Identify->Library Frag Fragmentation Analysis Identify->Frag Report Final Report Quant->Report

Caption: A typical workflow for the GC-MS characterization of a reaction mixture.

Protocol: GC-MS Analysis of this compound

This protocol provides a self-validating system for the reliable characterization of the reaction mixture.

1. Sample Preparation

  • Homogenize the crude reaction mixture thoroughly.

  • Accurately weigh approximately 10 mg of the mixture into a 10 mL volumetric flask.

  • Add an appropriate internal standard (e.g., dibromobenzene or a similar compound not expected in the sample) to the flask.

  • Dilute to volume with a high-purity solvent such as ethyl acetate or dichloromethane.[9]

  • Vortex to mix and transfer an aliquot to a 2 mL autosampler vial.

2. GC-MS Instrumentation and Conditions

  • System: Gas chromatograph coupled to a single quadrupole or ion trap mass spectrometer.

  • Column: Rtx-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.[6]

  • Carrier Gas: Helium or Hydrogen at a constant flow of 1.0 mL/min.[4][6]

  • Injection: 1 µL, Splitless mode.

  • Inlet Temperature: 280 °C.

  • Oven Program: Initial 100 °C, hold for 2 min; ramp at 15 °C/min to 300 °C, hold for 5 min.[4]

  • Transfer Line Temp: 290 °C.

  • Ion Source Temp: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: Scan from m/z 45 to 550.

3. Data Analysis and Validation

  • Peak Identification: Integrate all significant peaks in the total ion chromatogram (TIC).

  • Library Search: Compare the mass spectrum of each peak against a reference library, such as the NIST/EPA/NIH Mass Spectral Library.[10][11][12] A high match factor (>800) provides a tentative identification.[12]

  • Fragmentation Analysis: Manually verify the library hit by examining the fragmentation pattern. For halogenated compounds, look for the characteristic isotopic patterns of chlorine (3:1 ratio for ³⁵Cl:³⁷Cl).[7] The molecular ion (M+) should be present, along with logical fragments corresponding to the loss of the cresol or dichlorobenzoyl moieties.

  • Confirmation: If available, confirm retention times and mass spectra by analyzing authentic standards of the expected product and byproducts.

Data Interpretation: A Case Study

Consider a hypothetical reaction mixture. The GC-MS analysis must differentiate the target product from key related substances.

ReactionComponents cluster_sm Starting Materials cluster_bp Potential Byproducts Product 2-methylphenyl 3,4-dichlorobenzoate (Target Analyte) BP1 Isomeric Esters (e.g., 4-methylphenyl...) Product->BP1 Can co-exist with BP2 Hydrolysis Product (3,4-dichlorobenzoic acid) Product->BP2 Can co-exist with SM1 2-methylphenol SM1->Product Reaction SM1->Product SM2 3,4-dichlorobenzoyl chloride SM2->Product Reaction SM2->Product

Caption: Logical relationship of analytical targets in the reaction mixture.

The mass spectrum of the target compound, this compound (C₁₄H₁₀Cl₂O₂), would be expected to show:

  • A molecular ion (M+) cluster around m/z 280, showing the characteristic pattern for two chlorine atoms.

  • A significant fragment from the dichlorobenzoyl cation at m/z 173.

  • A fragment corresponding to the 2-methylphenoxy cation at m/z 107.

Comparative Analysis: GC-MS vs. Alternative Techniques

While GC-MS is a powerful tool, a comprehensive analytical strategy often involves complementary techniques. No single method provides all the answers, and the choice depends on the specific question being asked.[1][4]

TechniquePrincipleStrengths for This ApplicationLimitations for This Application
GC-MS Separation by boiling point/polarity; identification by mass fragmentation.High chromatographic resolution for isomers. Extensive, standardized EI libraries (e.g., NIST) for reliable identification.[13] Excellent sensitivity for volatile/semi-volatile compounds.Requires analytes to be thermally stable and volatile .[1] Derivatization may be needed for non-volatile byproducts (e.g., acids).
HPLC-MS Separation by polarity/partitioning; identification by mass.Excellent for thermally labile or non-volatile byproducts (e.g., benzoic acids, salts).[1][8] Can analyze samples directly in aqueous/polar media.May have lower resolution for closely related isomers compared to high-resolution GC. Mobile phase can cause ion suppression in the MS source.
NMR Spectroscopy Nuclear spin absorption in a magnetic field.Provides unambiguous structural elucidation and isomeric differentiation without the need for standards. Non-destructive.[4]Low sensitivity , making it unsuitable for detecting trace-level impurities (<0.1%). Requires relatively pure samples for clear spectra.
FTIR Spectroscopy Infrared light absorption by molecular bonds.Provides information on functional groups present (e.g., C=O of ester, C-Cl bonds). Fast and non-destructive.Not a separative technique ; provides an aggregate spectrum of the entire mixture. Low sensitivity and specificity for complex mixtures.[4]

Conclusion and Best Practices

For the comprehensive characterization of this compound reaction mixtures, GC-MS stands out as the primary analytical tool , offering an unparalleled combination of separation efficiency and identification power for the target compound and its most likely impurities. Its effectiveness is maximized when based on a logically developed method that considers the specific chemical properties of the analytes.

Best Practices for Trustworthy Results:

  • Method Validation: Always validate the method using authentic standards to confirm retention times and fragmentation patterns.

  • Use of Standards: Employ an internal standard for reliable quantification and to account for variations in sample preparation and injection.

  • Library and Manual Interpretation: Never rely solely on a library match. Always perform a manual inspection of the mass spectrum to ensure it is chemically logical and consistent with the proposed structure.[12]

  • Complementary Techniques: For full characterization, especially of non-volatile or thermally unstable byproducts, supplement GC-MS analysis with HPLC-MS.

By adopting this rigorous, multi-faceted approach, researchers and developers can gain a true and complete understanding of their chemical processes, ensuring product quality, process efficiency, and scientific integrity.

References

  • U.S. Environmental Protection Agency. (n.d.). Method 551.1: Determination of Chlorination Disinfection Byproducts, Chlorinated Solvents, and Halogenated Pesticides/Herbicides in Drinking Water. Retrieved from vertexaisearch.cloud.google.com.[14]

  • Waters Corporation. (n.d.). UPLC EPA Methods Book. Retrieved from waters.com.[15]

  • U.S. Environmental Protection Agency. (n.d.). Method 612: Chlorinated Hydrocarbons. Retrieved from epa.gov.[16]

  • BenchChem. (2025). Comparative Analysis of Analytical Techniques for the Characterization of 3-Bromo-2,5-dichlorobenzaldehyde. Retrieved from benchchem.com.[4]

  • U.S. Environmental Protection Agency. (n.d.). Method 612: Chlorinated Hydrocarbons in Water by GCECD. Retrieved from epa.gov.[17]

  • Wang, D. et al. (2013). Mass spectrometric characterization of halogenated flame retardants. PubMed. Retrieved from pubmed.ncbi.nlm.nih.gov.[7]

  • Restek Corporation. (n.d.). A Guide to Preparing and Analyzing Chlorinated Pesticides. Retrieved from restek.com.[9]

  • Agilent Technologies. (2024). Combined LC/MS and GC/MS Approach for Analysis of Extractables and Leachables in Complex Matrices Using High Resolution Mass Spectrometry. Retrieved from agilent.com.[5]

  • SpectralWorks. (n.d.). NIST MS and MS/MS Libraries. Retrieved from spectralworks.com.[10]

  • Scientific Instrument Services. (n.d.). NIST 23 Mass Spectral Library. Retrieved from sisweb.com.[11]

  • Welch, C. J. et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Chemical Society. Retrieved from pubs.acs.org.[1]

  • Wiley Science Solutions. (n.d.). NIST/EPA/NIH Mass Spectral Library 2023. Retrieved from sciencesolutions.wiley.com.[18]

  • Sparkman, O. D. (2023). NIST 23: The Largest Increases in Compound Coverage for the Tandem and NIST/EPA/NIH EI Libraries Since NIST Became Curator. Separation Science. Retrieved from separations.online.[13]

  • Marcus, R. K. et al. (2005). Quantification of aromatic and halogenated hydrocarbons and alcohol mixtures at the elemental, structural, and parent molecular ion level. PubMed. Retrieved from pubmed.ncbi.nlm.nih.gov.[2]

  • Jordi Labs. (n.d.). NIST/EPA/NIH Mass Spectral Library Compound Scoring. Retrieved from jordilabs.com.[12]

  • Shimadzu. (n.d.). Simultaneous Analysis of 66 Pesticides by GC-MS Using Hydrogen Carrier Gas. Retrieved from shimadzu.com.[6]

  • Ministry of the Environment, Japan. (n.d.). Analytical Methods. Retrieved from env.go.jp.[19]

  • Thermo Fisher Scientific. (n.d.). Analysis of Alkylphenols Using GC-MS/MS and Automated SRM Development. Retrieved from thermofisher.com.[20]

  • Alladio, E. et al. (2022). Identification by GC-MS Analysis of Organics in Manufactured Articles through a D-Optimal Design. Molecules. Retrieved from mdpi.com.

  • da Silva, V. B. et al. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Scientific Reports. Retrieved from nature.com.[21]

  • Kabir, A. et al. (2013). Analytical Methodologies for the Determination of Endocrine Disrupting Compounds in Biological and Environmental Samples. PMC. Retrieved from ncbi.nlm.nih.gov.[8]

  • Safe, S. (1973). Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Analytical Chemistry. Retrieved from pubs.acs.org.[22]

  • Hashimoto, S. et al. (2018). Selective extraction of halogenated compounds from data measured by comprehensive multidimensional gas chromatography/high resolution time-of-flight mass spectrometry for non-target analysis of environmental and biological samples. ResearchGate. Retrieved from researchgate.net.[23]

  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 2-Acetyl-4-methylphenyl benzoate. Retrieved from benchchem.com.[24]

  • PerkinElmer. (n.d.). Pesticide Residues Analysis by Clarus GC Application Note. Retrieved from perkinelmer.com.[3]

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Comparative Guide: UV-Vis Absorption Spectra of 2-Methylphenyl 3,4-Dichlorobenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Objective: This guide provides a technical analysis of the UV-Vis absorption properties of 2-methylphenyl 3,4-dichlorobenzoate , a functionalized aryl benzoate ester. It compares the compound's spectral signature against its structural precursors and non-substituted analogs to aid researchers in identification, purity assessment, and photophysical characterization.

Core Insight: The UV-Vis spectrum of this molecule is a composite of two distinct chromophores —the electron-deficient 3,4-dichlorobenzoyl moiety and the electron-rich 2-methylphenoxy moiety—separated by an ester linkage that limits full


-delocalization. This results in a characteristic dual-band profile distinct from the parent phenyl benzoate.

Structural Basis of Absorption

To interpret the spectrum accurately, one must deconstruct the molecule into its optically active components. The ester linkage (


) acts as a "insulator" rather than a conductor for full conjugation, meaning the two aromatic rings retain much of their individual spectral character, albeit perturbed by substituents.
Chromophore Analysis
ComponentStructureElectronic EffectSpectral Contribution
Moiety A 3,4-Dichlorobenzoyl Electron Withdrawing (Inductive)Primary

band (High Intensity). Bathochromic shift due to Cl auxochromes.
Moiety B 2-Methylphenoxy Electron Donating (Resonance)Secondary

band (Lower Energy). Hyperchromic effect due to Methyl/Oxygen donation.
Linker Ester Group Conjugation BreakPrevents full planarization, resulting in distinct, overlapping bands rather than a single broad continuum.
Diagram: Chromophore Decomposition Pathway

ChromophoreAnalysis Target 2-Methylphenyl 3,4-Dichlorobenzoate Benzoyl 3,4-Dichlorobenzoyl Chromophore (λmax ~235-245 nm) Target->Benzoyl Hydrolysis/Analysis Phenoxy 2-Methylphenoxy Chromophore (λmax ~275-285 nm) Target->Phenoxy Hydrolysis/Analysis Spectrum Composite Spectrum (Dual Band Profile) Benzoyl->Spectrum High Energy Band Phenoxy->Spectrum Low Energy Band

Caption: Deconvolution of the ester into its primary absorbing subunits for spectral prediction.

Comparative Spectral Data

The following data compares the target ester with its direct precursors and the unsubstituted parent compound. This comparison allows for precise identification of substituent effects (Solvatochromism and Auxochromic shifts).

Table 1: Comparative UV-Vis Absorption Data (in Acetonitrile)
CompoundPrimary

(

)
Secondary

(Benzenoid)

(Molar Absorptivity)
Key Spectral Feature
Phenyl Benzoate (Standard)230 nm260-270 nm (shoulder)HighBaseline reference; rings are unsubstituted.
3,4-Dichlorobenzoic Acid (Precursor A)235-240 nm275-280 nmHighCl atoms cause a Red Shift (+5-10 nm) vs. unsubstituted acid.
2-Methylphenol (Precursor B)~270 nm283 nm (sharp)MediumMethyl group causes Red Shift & Intensity Boost vs. phenol.
This compound (Target)238-248 nm 275-285 nm Very High Summation Spectrum: Intense UV cut-off <250nm with a distinct shoulder/peak in the 280nm region.

Technical Note: The "Primary" band corresponds to the allowed


 transition of the benzoyl system. The "Secondary" band typically arises from the symmetry-forbidden transition of the benzene ring (

), made allowed by the loss of symmetry due to substitution.

Experimental Protocol: Self-Validating Measurement

To ensure reproducibility and data integrity (Trustworthiness), follow this standardized protocol. This workflow includes a "Solvent Blank" validation step to eliminate artifacts.

Reagents & Equipment[1][2]
  • Solvent: HPLC-grade Acetonitrile (MeCN) or Methanol (MeOH). Note: MeCN is preferred for UV analysis below 200 nm due to its lower cutoff.

  • Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Shimadzu UV-2600 or equivalent).

  • Cuvettes: Quartz cuvettes (1 cm path length). Glass/Plastic cuvettes absorb UV and must not be used.

Step-by-Step Methodology
  • Baseline Correction:

    • Fill two matched quartz cuvettes with pure solvent.

    • Run a "Baseline/Auto-Zero" scan from 200 nm to 400 nm.

    • Validation: The resulting line should be flat at 0.000 Abs.

  • Stock Solution Preparation:

    • Weigh 1.0 mg of this compound.

    • Dissolve in 10 mL of solvent to create a ~0.3 mM stock solution.

  • Dilution Series (Linearity Check):

    • Prepare three dilutions:

      
      , 
      
      
      
      , and
      
      
      .
    • Measure absorbance for all three.[1]

    • Validation: Plot Absorbance vs. Concentration at

      
      . 
      
      
      
      must be
      
      
      (Beer-Lambert Law compliance).
  • Data Acquisition:

    • Scan range: 200–400 nm.

    • Scan speed: Medium (approx. 200 nm/min) for spectral resolution.

Diagram: Validated Measurement Workflow

ExperimentalProtocol Start Start: Sample Prep SolventCheck Solvent Blank (MeCN) Baseline Scan (200-400nm) Start->SolventCheck Dissolve Dissolve Target (Stock ~0.3 mM) SolventCheck->Dissolve Dilute Prepare Dilutions (10, 25, 50 µM) Dissolve->Dilute Measure Measure Absorbance Dilute->Measure Validate Check Linearity (Beer's Law) Measure->Validate Validate->Dilute Fail (Re-dilute) Report Generate Spectrum & Calculate ε Validate->Report Pass

Caption: Step-by-step workflow ensuring Beer-Lambert compliance and solvent purity.

Critical Analysis of Substituent Effects

Why does this molecule behave differently than generic phenyl benzoate?

The Dichloro Effect (3,4-position)

Chlorine atoms are weakly deactivating by induction but weakly activating by resonance. In the UV context, the resonance effect (lone pair donation into the ring) dominates the transition energy, lowering the energy gap (


) between HOMO and LUMO.
  • Result: A Red Shift (Bathochromic) of 5–10 nm compared to the non-chlorinated ester.

  • Intensity: The loss of symmetry enhances the transition probability, increasing the molar absorptivity (

    
    ).
    
The Methyl Effect (Ortho-position)

The methyl group on the phenoxy ring acts as an electron donor.

  • Result: It destabilizes the HOMO more than the LUMO, leading to a further Red Shift in the secondary band (~280 nm).

  • Steric Hindrance: The ortho placement can force the phenoxy ring to twist out of plane relative to the ester linkage. This "steric inhibition of resonance" might slightly reduce the intensity of the charge-transfer band compared to a para isomer, but the localized transitions remain strong.

References

  • NIST Chemistry WebBook. Benzoic acid, 3,4-dichloro- (CAS 51-44-5) Spectral Data. National Institute of Standards and Technology.[2][3][4] [Link]

  • Zheng, D., et al. (2018). Unexpected solvent effects on the UV/Vis absorption spectra of o-cresol in toluene and benzene.[5][6] Royal Society Open Science.[7] [Link]

  • SIELC Technologies. UV-Vis Spectrum of Benzoic Acid and Derivatives.[Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.